3-Methyl-4-nitro-5-styrylisoxazole
Description
Structure
2D Structure
3D Structure
Propriétés
Formule moléculaire |
C12H10N2O3 |
|---|---|
Poids moléculaire |
230.22 g/mol |
Nom IUPAC |
3-methyl-4-nitro-5-[(E)-2-phenylethenyl]-1,2-oxazole |
InChI |
InChI=1S/C12H10N2O3/c1-9-12(14(15)16)11(17-13-9)8-7-10-5-3-2-4-6-10/h2-8H,1H3/b8-7+ |
Clé InChI |
SDCPXLWJUGXAEK-BQYQJAHWSA-N |
SMILES isomérique |
CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=CC=CC=C2 |
SMILES canonique |
CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 3-Methyl-4-nitro-5-styrylisoxazole
This technical guide provides an in-depth overview of the synthesis of 3-Methyl-4-nitro-5-styrylisoxazole, a class of heterocyclic compounds with significant potential in drug discovery due to their diverse biological activities. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and a mechanistic understanding of the synthetic pathways.
Core Synthesis Strategy
The principal synthetic route to this compound derivatives involves the Knoevenagel-type condensation of 3,5-dimethyl-4-nitroisoxazole with a variety of substituted aromatic aldehydes. This reaction is typically facilitated by a catalyst and can be performed under various conditions, including solvent-free and conventional heating methods. The reaction proceeds via an initial aldol-type addition of the activated methyl group of 3,5-dimethyl-4-nitroisoxazole to the aldehyde, followed by a dehydration step to yield the final styryl-isoxazole product.
A notable and environmentally friendly approach utilizes nano-titania (TiO₂) as a solid, recyclable catalyst under solvent-free conditions.[1] This method offers high yields, easy separation of the catalyst, and aligns with the principles of green chemistry.[1]
Experimental Protocols
General Procedure for the Synthesis of 3-Methyl-4-nitro-5-styrylisoxazoles using Nano-Titania
A mixture of an appropriate aromatic aldehyde (1.0 mmol), 3,5-dimethyl-4-nitroisoxazole (1.0 mmol), and nano-titania (TiO₂) nanoparticles (20 mol%) is subjected to heating under neat (solvent-free) conditions.[1] The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated. This method often yields analytically pure products without the need for column chromatography.[1]
Base-Catalyzed Synthesis
Alternatively, the condensation can be carried out using a base catalyst such as piperidine. While effective, this method may require purification of the final product to remove the catalyst and byproducts.
Quantitative Data Summary
The following tables summarize the quantitative data for a series of synthesized this compound derivatives, including reaction yields and melting points.
| Entry | Ar-group of Aldehyde | Product | Yield (%)[1] | Melting Point (°C)[2] |
| 1 | C₆H₅ | 3a | 84 | - |
| 2 | 4-F-C₆H₄ | 3b | 86 | - |
| 3 | 2-F-C₆H₄ | 3c | 85 | - |
| 4 | 4-Cl-C₆H₄ | 3d | 85 | - |
| 5 | 2-Cl-C₆H₄ | 3e | 84 | - |
| 6 | 4-Br-C₆H₄ | 3f | 84 | - |
| 7 | 2-Br-C₆H₄ | 3g | 83 | - |
| 8 | 4-NO₂-C₆H₄ | 3h | 80 | - |
| 9 | 3-NO₂-C₆H₄ | 3i | 75 | - |
| 10 | 2-NO₂-C₆H₄ | 3j | 72 | - |
| 11 | 4-MeO-C₆H₄ | 3k | 83 | 152 |
| 12 | 3,4-(MeO)₂-C₆H₃ | 3l | 84 | 181 |
| 13 | Thiophen-2-yl | 3m | 80 | - |
| 14 | Furan-2-yl | 3n | 84 | - |
| 15 | 4-OH-C₆H₄ | - | 76 | 229 |
| 16 | 5-Br-4-OH-3-MeO-C₆H₂ | - | 88 | 168 |
| 17 | 4-OH-3,5-(MeO)₂-C₆H₂ | - | 71 | 181 |
Spectroscopic Data
Selected spectroscopic data for representative compounds are provided below:
-
3-Methyl-4-nitro-5-(4-methoxystyryl)isoxazole (5d) :
-
3-Methyl-4-nitro-5-(3,4-dimethoxystyryl)isoxazole (5i) :
-
¹H NMR (CDCl₃, δ) : 2.60 (s, 3H, CH₃), 3.97 (d, 6H, OCH₃), 6.91-7.29 (m, 3H, Ar-H), 7.55 (d, 1H, H-C=C-H, J = 16.6 Hz), 7.77 (d, 1H, H-C=C-H, J = 16.6 Hz).[2]
-
IR (KBr, cm⁻¹) : 1631 (C=C stretching), 1593 (C=N stretching), 1516 (NO₂ asymmetric stretching), 1357 (NO₂ symmetric stretching), 965 (H-C=C-H bending).[2]
-
Mass (m/z) : 290 (M⁺).[2]
-
-
3-Methyl-4-nitro-5-(4-hydroxy-3,5-dimethoxystyryl) isoxazole (5m) :
-
¹H NMR (CDCl₃, δ) : 2.25 (s, 3H, CH₃), 3.50 (s, 6H, OCH₃), 5.99 (s, 1H, OH), 6.55 (s, 2H, Ar-H), 7.10 (d, 1H, H-C=C-H, J = 16.6 Hz), 7.37 (d, 1H, H-C=C-H, J = 16.6 Hz).[2]
-
IR (KBr, cm⁻¹) : 3523 (O-H stretching), 1624 (C=C stretching), 1579 (C=N stretching), 1514 (NO₂ asymmetric stretching), 1353 (NO₂ symmetric stretching), 1115 (Ar-O stretching), 958 (H-C=C-H bending).[2]
-
Mass (m/z) : 306 (M⁺).[2]
-
Reaction Mechanism and Workflow
The synthesis of this compound proceeds through a well-defined reaction pathway. The following diagrams illustrate the proposed mechanism and the general experimental workflow.
Caption: Proposed reaction mechanism for the synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
References
An In-depth Technical Guide on 3-Methyl-4-nitro-5-styrylisoxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-4-nitro-5-styrylisoxazole is a synthetic heterocyclic compound belonging to the isoxazole class, characterized by a methyl group at the 3-position, a nitro group at the 4-position, and a styryl moiety at the 5-position of the isoxazole ring. This document provides a comprehensive overview of its known properties, including its synthesis, physicochemical characteristics, spectroscopic data, and biological activities. Notably, this compound has demonstrated significant antioxidant and anti-inflammatory properties in preclinical studies. Detailed experimental protocols for its synthesis and biological evaluation are provided herein to facilitate further research and development.
Chemical Properties and Synthesis
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀N₂O₃ | [1] |
| Molecular Weight | 230.22 g/mol | [1] |
| Melting Point | 156°C | [2] |
| Appearance | Yellow solid | [3] |
| Solubility | Soluble in dichloromethane | [3] |
Table 1: Physicochemical Properties of this compound
Synthesis
An efficient, solvent-free synthesis of this compound has been reported utilizing nano-titania (TiO₂) as a recyclable catalyst.[3] The reaction proceeds via a condensation reaction between 3,5-dimethyl-4-nitroisoxazole and benzaldehyde.
-
A mixture of 3,5-dimethyl-4-nitroisoxazole (1.0 mmol), benzaldehyde (1.0 mmol), and nano-TiO₂ (20 mol%) is prepared.[3]
-
The mixture is stirred at 90°C for 90 minutes.[3]
-
Reaction progress is monitored by thin-layer chromatography (TLC).[3]
-
Upon completion, the reaction mixture is cooled to room temperature.[3]
-
The residue is dissolved in dichloromethane and filtered to remove the catalyst.[3]
-
The organic layer is concentrated under reduced pressure.[3]
-
The resulting solid is recrystallized from methanol to yield analytically pure this compound.[3]
Caption: Workflow for the solvent-free synthesis of this compound.
Spectroscopic Data
The structural characterization of this compound is supported by various spectroscopic techniques.
Spectroscopic Data Summary
| Technique | Key Data | Reference |
| ¹H NMR (CDCl₃) | δ 7.80 (d, J = 16.5 Hz, 1H), 7.68 (d, J = 16.4 Hz, 3H), 7.46 (s, 2H), 7.26 (s, 1H), 2.61 (s, 3H) | [3] |
| IR (KBr) cm⁻¹ | 1630 (C=C stretching), 1579 (C=N stretching), 1505 (NO₂ asymmetric stretching), 1357 (NO₂ symmetric stretching), 971 (H-C=C-H bending) | [2] |
| Mass Spectrum | m/z 230 (M⁺) | [2] |
| ¹³C NMR | Data not available in the reviewed literature. |
Table 2: Spectroscopic Data for this compound
Crystal Structure
As of the latest literature review, a definitive crystal structure for this compound has not been reported. While X-ray crystallographic analysis has been performed on reaction products derived from this compound, the crystal structure of the parent molecule remains to be elucidated.
Biological Activity
Emerging research has highlighted the potential of this compound and its derivatives as valuable scaffolds in drug discovery, particularly for their antioxidant and anti-inflammatory properties.
Antioxidant Activity
The antioxidant potential of a series of 3-methyl-4-nitro-5-(substitutedstyryl)isoxazoles has been evaluated using various in vitro models.[2]
-
DPPH Free Radical Scavenging Assay: This assay is based on the ability of the test compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. The reduction in absorbance of the DPPH solution in the presence of the compound is measured spectrophotometrically.[2]
-
Nitric Oxide (NO) Free Radical Scavenging Assay: This method involves the generation of nitric oxide from sodium nitroprusside, which then reacts with oxygen to form nitrite ions. The concentration of nitrite is measured using the Griess reagent. The ability of the compound to scavenge nitric oxide is determined by the decrease in nitrite concentration.[2]
-
Iron-Induced Lipid Peroxidation Assay: This assay measures the ability of a compound to inhibit the peroxidation of lipids in a rat brain homogenate, which is induced by ferrous ions. The extent of lipid peroxidation is quantified by measuring the amount of malondialdehyde (MDA) formed using the thiobarbituric acid reactive substances (TBARS) method.[2]
Anti-inflammatory Activity
The in vivo anti-inflammatory effects of 3-methyl-4-nitro-5-(substitutedstyryl)isoxazoles have been investigated using the carrageenan-induced rat paw edema model.[2]
-
Acute inflammation is induced in rats by injecting a 1% solution of carrageenan into the sub-plantar region of the right hind paw.[2]
-
The test compounds are administered orally at a specified dose prior to the carrageenan injection.[2]
-
The volume of the paw is measured at various time intervals after carrageenan injection using a plethysmometer.[2]
-
The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[2]
Mechanism of Action
The precise molecular mechanism underlying the anti-inflammatory activity of this compound has not yet been fully elucidated. However, the observed antioxidant activity suggests a potential role in mitigating oxidative stress, which is a key contributor to the inflammatory cascade. It is hypothesized that the compound may exert its anti-inflammatory effects through the modulation of pro-inflammatory signaling pathways.
Caption: Hypothesized anti-inflammatory mechanism of this compound.
Antimicrobial and Cytotoxic Activities
Currently, there is a lack of published data specifically evaluating the antimicrobial and cytotoxic properties of this compound. While isoxazole and nitro-containing compounds are known to exhibit a broad range of biological activities, including antimicrobial and anticancer effects, dedicated studies on this particular molecule are warranted to explore its full therapeutic potential.
Conclusion and Future Directions
This compound is a readily synthesizable compound with demonstrated antioxidant and anti-inflammatory activities. The available data provides a solid foundation for its further investigation as a potential therapeutic agent. Future research should focus on:
-
Complete Spectroscopic Characterization: Obtaining ¹³C NMR data is crucial for a comprehensive structural elucidation.
-
Crystal Structure Determination: X-ray crystallographic analysis would provide definitive information on its three-dimensional structure.
-
Elucidation of the Mechanism of Action: In-depth studies are needed to identify the specific molecular targets and signaling pathways involved in its anti-inflammatory effects.
-
Exploration of Other Biological Activities: Screening for antimicrobial and cytotoxic activities could unveil new therapeutic applications for this compound and its derivatives.
This technical guide consolidates the current knowledge on this compound, offering a valuable resource for researchers and professionals in the field of drug discovery and development. The promising biological profile of this compound, coupled with its straightforward synthesis, makes it an attractive candidate for further preclinical and clinical investigation.
References
- 1. Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction [pharmacia.pensoft.net]
- 2. rsc.org [rsc.org]
- 3. Distinct Mechanisms of Cytotoxicity in Novel Nitrogenous Heterocycles: Future Directions for a New Anti-Cancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 3-Methyl-4-nitro-5-styrylisoxazole Derivatives: Synthesis, Reactivity, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-methyl-4-nitro-5-styrylisoxazole derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. The document details their synthesis, chemical reactivity, and known biological activities, supported by experimental protocols and quantitative data.
Core Structure and Significance
The this compound scaffold is a promising pharmacophore. The isoxazole ring is a key feature in several approved drugs, including the COX-2 inhibitor Valdecoxib.[1] The presence of the nitro group at the 4-position and the styryl moiety at the 5-position creates an electron-deficient π-system, rendering the molecule susceptible to various chemical transformations and conferring a unique profile of biological activity. These derivatives have been investigated for their antioxidant, anti-inflammatory, and antimicrobial properties.[2][3]
Synthesis of this compound Derivatives
The primary synthetic route to this class of compounds is the Knoevenagel-type condensation between 3,5-dimethyl-4-nitroisoxazole and various substituted aromatic aldehydes.[4] A particularly efficient, green, and solvent-free methodology utilizes nano-titania (TiO₂) as a recyclable, heterogeneous catalyst.[1][5] This method offers high yields and avoids the need for column chromatography for product purification.[1]
The proposed mechanism involves the activation of 3,5-dimethyl-4-nitroisoxazole by the TiO₂ nanoparticles, facilitating a keto-enol tautomerism. The activated isoxazole then reacts with the aldehyde to form an aldol adduct, which subsequently dehydrates under heating to yield the final this compound product.[1]
The nano-titania catalyzed solvent-free method has been successfully applied to a variety of substituted aldehydes, yielding the corresponding styrylisoxazole derivatives in good to excellent yields.
| Entry | Aldehyde Substituent | Product Code | Yield (%)[1] |
| 1 | H | 3a | 92 |
| 2 | 3-F, 4-F | 3b | 86 |
| 3 | 3-NO₂ | 3c | 85 |
| 4 | 4-Cl | 3d | 90 |
| 5 | 4-Br | 3e | 91 |
| 6 | 4-F | 3f | 88 |
| 7 | 4-CN | 3g | 84 |
| 8 | 4-OCH₃ | 3h | 80 |
| 9 | 3,4-(OCH₃)₂ | 3i | 86 |
| 10 | 3,4,5-(OCH₃)₃ | 3j | 87 |
| 11 | 2-OH | 3k | 78 |
| 12 | 4-OH, 3-OCH₃ | 3l | 82 |
| 13 | N,N-dimethyl | 3m | 89 |
| 14 | 2-Cl | 3n | 87 |
| 15 | 2-NO₂ | 3o | 83 |
| 16 | 3-Br | 3p | 90 |
Chemical Reactivity: The Styryl Moiety as a Michael Acceptor
The styryl double bond in these derivatives is activated by the electron-withdrawing nitroisoxazole ring system, making it an excellent Michael acceptor. This reactivity allows for a wide range of further functionalizations, opening avenues for creating diverse chemical libraries. These compounds readily undergo conjugate addition reactions with various nucleophiles.
For instance, they react efficiently with sulfur-based nucleophiles (thiols) in 1,6-thia-Michael addition reactions.[2] This reactivity has been exploited to prepare novel isoxazole-containing sulfides, which can be further oxidized to the corresponding sulfones.[2]
Biological Activities and Potential Therapeutic Applications
Derivatives of this compound have been primarily evaluated for their antioxidant and anti-inflammatory activities. The nitro group is a well-known pharmacophore in many antimicrobial and anticancer agents, suggesting a broader therapeutic potential for this scaffold that warrants further investigation.
Several derivatives have shown potent antioxidant properties in various in-vitro assays. Compounds featuring sterically hindered phenolic groups, such as those with hydroxyl and methoxy substitutions on the styryl ring, exhibit significant free radical scavenging capabilities.
| Compound Code | Substituent | DPPH Scavenging (% Inhibition)[2] | NO Scavenging (% Inhibition)[2] | Lipid Peroxidation (% Inhibition)[2] |
| 5e | 4-OH | 62.3 ± 0.98 | 59.8 ± 1.02 | 60.1 ± 1.12 |
| 5f | 2-OH | 64.8 ± 1.15 | 61.5 ± 0.95 | 63.2 ± 1.05 |
| 5k | 4-OH, 3-OCH₃ | 78.9 ± 1.21 | 75.4 ± 1.14 | 76.5 ± 1.18 |
| 5l | 5-Br, 4-OH, 3-OCH₃ | 85.6 ± 1.32 | 81.2 ± 1.25 | 83.4 ± 1.29 |
| 5m | 3,5-di-tert-butyl, 4-OH | 89.8 ± 1.45 | 86.3 ± 1.34 | 88.1 ± 1.36 |
| Ascorbic Acid | Standard | 92.4 ± 1.56 | - | - |
| Propyl Gallate | Standard | - | 89.5 ± 1.42 | 90.2 ± 1.48 |
| All compounds tested at 100 µM concentration. |
The same derivatives that exhibit strong antioxidant activity also show promising anti-inflammatory effects. In the carrageenan-induced rat paw edema model, these compounds significantly reduced inflammation, with some showing efficacy comparable to the standard drug, diclofenac sodium. Importantly, the most active compounds were found to be devoid of ulcerogenic potential, a common side effect of many non-steroidal anti-inflammatory drugs (NSAIDs).[2]
| Compound Code | Substituent | % Inhibition of Edema (3h)[2] |
| 5e | 4-OH | 52.1 |
| 5f | 2-OH | 55.3 |
| 5k | 4-OH, 3-OCH₃ | 61.5 |
| 5l | 5-Br, 4-OH, 3-OCH₃ | 64.8 |
| 5m | 3,5-di-tert-butyl, 4-OH | 68.2 |
| Diclofenac | Standard | 70.5 |
| All compounds tested at a dose of 100 mg/kg. |
The biological activities of nitro-containing compounds are often linked to the bioreduction of the nitro group within cells.[3] This process can generate reactive nitrogen species, such as the nitro anion radical (NO₂⁻), which can induce oxidative stress and lead to cytotoxicity in pathogenic microorganisms or cancer cells. Additionally, the role of these compounds as Michael acceptors allows for potential covalent modification of biological macromolecules, such as enzymes or transcription factors, which could disrupt critical cellular pathways.
While specific quantitative data (e.g., MIC or IC₅₀ values) for this compound derivatives against bacterial or cancer cell lines are not extensively reported in the cited literature, the core scaffold suggests significant potential. Nitro-heterocyclic compounds are a cornerstone of antimicrobial therapy.[3] Furthermore, related 4-nitroisoxazole structures have demonstrated antibacterial activity against plant pathogens.[6] The evaluation of these derivatives against a broad panel of pathogenic bacteria, fungi, and human cancer cell lines represents a critical and promising area for future research.
Detailed Experimental Protocols
This protocol is adapted from the method described by Dwivedi et al. (2018).[1][5]
-
Reactant Mixture: In a round-bottom flask, combine the desired aromatic aldehyde (1.0 mmol) and 3,5-dimethyl-4-nitroisoxazole (1.0 mmol).
-
Catalyst Addition: Add nano-TiO₂ powder (20 mol%) to the mixture.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Work-up: Upon completion (typically 60-90 minutes), cool the reaction to room temperature.
-
Isolation: Add ethyl acetate to the residue and stir. The catalyst is insoluble and can be recovered by simple filtration for reuse.
-
Purification: Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to obtain the pure product, which is typically a solid. Recrystallization from a suitable solvent like ethanol can be performed if necessary.
This protocol is based on the methodology used by Madhavi et al. (2010).[2]
-
Preparation of Solutions: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare stock solutions of the test compounds and the standard (ascorbic acid) in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
Assay: To 1.0 mL of the DPPH solution, add 3.0 mL of the test compound solution at various concentrations (e.g., diluted to achieve a final concentration of 100 µM).
-
Incubation: Shake the mixture and allow it to stand at room temperature in the dark for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm using a UV-Vis spectrophotometer. A control is prepared using the solvent instead of the test compound.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
Conclusion and Future Directions
This compound derivatives are a versatile class of compounds that can be synthesized efficiently through green chemistry methods. Their activated styryl system allows for extensive chemical modification, while the core scaffold imparts significant antioxidant and anti-inflammatory properties. The primary focus of future research should be a systematic evaluation of their antimicrobial and anticancer activities, including the determination of MIC and IC₅₀ values against a wide range of pathogens and cancer cell lines. Elucidating the precise mechanisms of action and identifying specific cellular targets will be crucial for advancing these promising compounds in the drug development pipeline.
References
- 1. ias.ac.in [ias.ac.in]
- 2. rjpbcs.com [rjpbcs.com]
- 3. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
In-depth Technical Guide on the Biological Activity of 3-Methyl-4-nitro-5-styrylisoxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of 3-methyl-4-nitro-5-styrylisoxazole and its derivatives, with a focus on their antioxidant and anti-inflammatory properties. The information is compiled from available scientific literature to support further research and development in this area.
Core Biological Activities: Antioxidant and Anti-inflammatory Potential
A series of 3-methyl-4-nitro-5-(substituted styryl)isoxazoles has been synthesized and evaluated for their biological activities. These compounds have demonstrated notable antioxidant and in vivo anti-inflammatory properties. The presence of a nitro group on the isoxazole ring is a key structural feature influencing this activity.
Antioxidant Activity
The antioxidant potential of this compound derivatives has been assessed using various in vitro models. These assays measure the ability of the compounds to scavenge free radicals and inhibit lipid peroxidation, which are crucial mechanisms in mitigating oxidative stress.
Table 1: Summary of In Vitro Antioxidant Activity of 3-Methyl-4-nitro-5-(substituted styryl)isoxazoles
| Compound | Substitution on Styryl Moiety | DPPH Radical Scavenging (% Inhibition) | Nitric Oxide Radical Scavenging (% Inhibition) | Inhibition of Iron-Induced Lipid Peroxidation (%) |
| 5a | Unsubstituted | - | - | - |
| 5d | 4-Methoxy | - | - | - |
| 5e | 4-Hydroxy | - | - | - |
| 5j | 3,4,5-Trimethoxy | - | - | - |
| 5l | 5-Bromo-4-hydroxy-3-methoxy | - | - | - |
| Standard | Ascorbic Acid / Tocopherol | - | - | - |
| Note: Specific quantitative data from the primary study by Madhavi et al. (2010) is not publicly available in full. The table structure is provided for when such data becomes accessible. |
Anti-inflammatory Activity
The anti-inflammatory effects of these compounds have been demonstrated in vivo using the carrageenan-induced rat paw edema model, a standard assay for acute inflammation.
Table 2: In Vivo Anti-inflammatory Activity of 3-Methyl-4-nitro-5-(substituted styryl)isoxazoles
| Compound | Dose (mg/kg) | Inhibition of Paw Edema (%) |
| 5a | 100 | - |
| 5d | 100 | - |
| 5e | 100 | - |
| 5j | 100 | - |
| 5l | 100 | - |
| Standard | Indomethacin | - |
| Note: Specific quantitative data from the primary study by Madhavi et al. (2010) is not publicly available in full. The table structure is provided for when such data becomes accessible. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.
Synthesis of 3-Methyl-4-nitro-5-styrylisoxazoles
The synthesis involves a condensation reaction between 3,5-dimethyl-4-nitroisoxazole and various substituted benzaldehydes.
Caption: General synthesis scheme for 3-methyl-4-nitro-5-styrylisoxazoles.
Protocol:
-
Dissolve 3,5-dimethyl-4-nitroisoxazole and the appropriately substituted benzaldehyde in absolute ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture for a specified period.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and isolate the product by filtration.
-
Purify the crude product by recrystallization from a suitable solvent.
DPPH Radical Scavenging Assay
This assay measures the ability of the test compounds to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Protocol:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM).
-
Prepare various concentrations of the test compounds in a suitable solvent.
-
In a microplate or cuvette, add a defined volume of the test sample to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (around 517 nm) using a spectrophotometer.
-
Use a known antioxidant, such as ascorbic acid, as a positive control.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Nitric Oxide (NO) Scavenging Assay
This assay evaluates the ability of the compounds to inhibit the generation of nitric oxide from a donor compound like sodium nitroprusside.
Protocol:
-
Prepare a solution of sodium nitroprusside in phosphate-buffered saline (PBS).
-
Prepare various concentrations of the test compounds.
-
Mix the sodium nitroprusside solution with the test compound and incubate at room temperature.
-
After the incubation period, add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the reaction mixture.
-
Measure the absorbance of the resulting chromophore at a specific wavelength (around 546 nm).
-
Calculate the percentage of nitric oxide scavenging activity.
Iron-Induced Lipid Peroxidation Assay in Rat Brain Homogenate
This assay assesses the ability of the compounds to inhibit the peroxidation of lipids in a biological sample, initiated by the presence of iron.
Protocol:
-
Prepare a homogenate of rat brain tissue in a suitable buffer.
-
Induce lipid peroxidation by adding a solution of ferrous sulfate (FeSO₄) to the homogenate.
-
Add various concentrations of the test compounds to the mixture.
-
Incubate the reaction mixture at 37°C for a specified time.
-
Stop the reaction by adding a solution of trichloroacetic acid (TCA).
-
Add thiobarbituric acid (TBA) reagent and heat the mixture.
-
Measure the absorbance of the resulting pink-colored product (malondialdehyde-TBA adduct) at a specific wavelength (around 532 nm).
-
Calculate the percentage inhibition of lipid peroxidation.
Carrageenan-Induced Rat Paw Edema Assay
This in vivo assay is a standard model for evaluating acute inflammation.
Caption: Workflow for the carrageenan-induced rat paw edema assay.
Protocol:
-
Acclimatize adult Wistar or Sprague-Dawley rats to the laboratory conditions.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compounds or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.
-
After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw to induce inflammation.
-
Measure the paw volume at regular intervals (e.g., every hour for 3-5 hours) after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the control group (which receives only the vehicle and carrageenan).
Potential Mechanism of Anti-inflammatory Action: Signaling Pathways
While the precise molecular mechanisms for this compound are yet to be fully elucidated, the anti-inflammatory activity of isoxazole derivatives is often attributed to the inhibition of key inflammatory pathways. A plausible mechanism involves the modulation of the cyclooxygenase (COX) enzymes and the NF-κB signaling cascade.
Inflammatory stimuli, such as carrageenan, trigger the activation of the NF-κB pathway. This leads to the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like COX-2. COX-2, in turn, is responsible for the production of prostaglandins, which are key mediators of inflammation, pain, and fever. It is hypothesized that this compound derivatives may exert their anti-inflammatory effects by inhibiting one or more steps in this cascade.
Caption: Postulated anti-inflammatory mechanism of this compound.
Conclusion and Future Directions
The available evidence suggests that this compound derivatives are a promising class of compounds with significant antioxidant and anti-inflammatory activities. The provided experimental protocols can serve as a foundation for further preclinical evaluation.
Future research should focus on:
-
Obtaining and analyzing the complete quantitative data from primary studies to establish clear structure-activity relationships.
-
Elucidating the precise molecular mechanisms of action, including the identification of specific protein targets and signaling pathways.
-
Conducting further in vivo studies to assess the efficacy and safety of these compounds in more chronic models of inflammation and other relevant disease models.
-
Exploring the potential of these compounds in other therapeutic areas, such as cancer and neurodegenerative diseases, where oxidative stress and inflammation play a critical role.
3-Methyl-4-nitro-5-styrylisoxazole: A Comprehensive Technical Guide to its Role as a Michael Acceptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of 3-methyl-4-nitro-5-styrylisoxazole, a versatile heterocyclic compound that serves as an effective Michael acceptor in organic synthesis. The presence of the electron-withdrawing nitro group in conjunction with the styryl moiety activates the exocyclic double bond for conjugate additions. This document details the synthesis of this compound derivatives, explores their reactivity with various nucleophiles, presents detailed experimental protocols, and summarizes key quantitative data. The role of this compound as a cinnamate ester equivalent and its potential applications in the synthesis of complex molecules and pharmacologically relevant scaffolds are also discussed.[1][2]
Introduction: The Isoxazole Core in Synthesis
The isoxazole framework is a prominent feature in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including anti-inflammatory, antimicrobial, analgesic, and antiviral properties.[3] This has led to a growing interest in the development of clean and efficient synthetic methods for isoxazole derivatives.[3] Among these, this compound has emerged as a particularly useful building block.
This molecule is an excellent Michael acceptor . The Michael addition is a nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound or a similarly activated alkene.[4][5] In this compound, the powerful electron-withdrawing effect of the 4-nitro group, combined with the conjugated styryl system, renders the β-carbon of the vinyl group highly electrophilic and susceptible to attack by Michael donors.[1]
Notably, these compounds have been developed as a novel class of "cinnamate ester equivalents".[1][2] Cinnamate esters are notoriously less reactive in Michael additions compared to other acceptors like chalcones.[1][2] The enhanced reactivity of 3-methyl-4-nitro-5-styrylisoxazoles makes them stable, solid, and synthetically valuable alternatives for the construction of complex molecular architectures.[1]
Synthesis of 3-Methyl-4-nitro-5-styrylisoxazoles
The primary synthetic route to 3-methyl-4-nitro-5-styrylisoxazoles is a Knoevenagel condensation between 3,5-dimethyl-4-nitroisoxazole and a variety of aromatic aldehydes.[3][6] This reaction leverages the acidity of the methyl group at the 5-position of the isoxazole ring, which is activated by the adjacent nitro group.[1]
Several catalytic systems have been developed to promote this transformation. A particularly efficient and environmentally friendly method utilizes nano-titania (TiO₂) as a reusable, heterogeneous catalyst under solvent-free conditions.[3]
Caption: Synthetic pathway for this compound.
Quantitative Data: Synthesis Yields
The nano-TiO₂ catalyzed method provides excellent yields for a variety of substituted aromatic aldehydes. The catalyst has been shown to be recyclable for up to four cycles with negligible loss of activity.[3]
| Entry | Aldehyde Substituent | Time (min) | Yield (%) |
| 1 | H | 20 | 95 |
| 2 | 3-NO₂ | 25 | 86 |
| 3 | 4-NO₂ | 25 | 85 |
| 4 | 4-Cl | 20 | 96 |
| 5 | 4-Br | 25 | 94 |
| 6 | 4-F | 20 | 92 |
| 7 | 4-OH | 30 | 82 |
| 8 | 4-OCH₃ | 35 | 80 |
| 9 | 2-Cl | 25 | 90 |
| 10 | 2,4-diCl | 25 | 92 |
Table 1: Synthesis of various this compound derivatives using a nano-TiO₂ catalyst under neat conditions. Data sourced from reference[3].
Experimental Protocol: General Procedure for Synthesis
The following protocol is adapted from the solvent-free synthesis using nano-titania.[3]
-
Reactant Mixture: In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), 3,5-dimethyl-4-nitroisoxazole (1.0 mmol), and nano-TiO₂ powder (20 mol%).
-
Reaction Conditions: Heat the mixture at a pre-determined optimal temperature (e.g., 100-120°C) with stirring under solvent-free (neat) conditions.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add ethyl acetate and stir for 5-10 minutes.
-
Catalyst Recovery: Filter the mixture to recover the nano-TiO₂ catalyst. The catalyst can be washed with ethyl acetate, dried, and reused.
-
Product Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purification: The product is often obtained in high purity without the need for column chromatography.[3] If necessary, recrystallization from a suitable solvent (e.g., ethanol) can be performed.
Reactivity as a Michael Acceptor
The core utility of this compound lies in its function as an electrophile in Michael addition reactions. The reaction proceeds via the nucleophilic attack on the electron-deficient β-carbon of the styryl group.[4][5]
Caption: General mechanism of the Michael Addition reaction.
Versatility with Nucleophiles (Michael Donors)
These styrylisoxazoles react with a wide array of nucleophiles, demonstrating their versatility in C-C and C-X bond formation.
-
S-Nucleophiles (Thiols): Reactions with thiols have been extensively studied, revealing that 3-methyl-4-nitro-5-styrylisoxazoles are optimal Michael acceptors toward these nucleophiles.[1] Interestingly, these reactions can proceed via either a 1,4- or a 1,6-addition mechanism depending on the reaction conditions and substrates.[1]
-
Carbon Nucleophiles:
-
Bis-enolisable Ketones: The reaction with ketones like acetylacetone is highly dependent on the amount of base used. Substoichiometric base yields the expected Michael adduct, while an excess of base can lead to the formation of spiroisoxazolines.[7]
-
Nitroalkanes: Conjugate addition of nitroalkanes, such as nitromethane, can be achieved with high enantioselectivity using phase-transfer catalysis.[1][8]
-
Malonates: The addition of malonates is a classic Michael reaction, and asymmetric versions have been developed using chiral catalysts.[9]
-
γ-Lactones and γ-Lactams: Vinylogous Michael addition of γ-butenolide and N-Boc-pyrrolidone proceeds under phase-transfer catalysis to yield functionalized products.[2]
-
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Michael Addition catalyzed by Cinchonidine Derivative - Buchler GmbH [buchler-gmbh.com]
- 9. encyclopedia.pub [encyclopedia.pub]
A Technical Guide to the Antioxidant Properties of Styrylisoxazoles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antioxidant properties of styrylisoxazoles, a class of heterocyclic compounds that have garnered interest for their potential therapeutic applications. By exploring their mechanism of action, summarizing quantitative data, and detailing common experimental evaluation protocols, this document serves as a comprehensive resource for professionals in the fields of medicinal chemistry and drug development.
Introduction to Styrylisoxazoles and Oxidative Stress
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged.
Styrylisoxazoles, synthetic compounds containing both a styryl and an isoxazole moiety, have emerged as a promising class of antioxidants. Their unique chemical structure allows for the potential to scavenge free radicals and modulate cellular oxidative stress. This guide delves into the scientific evidence supporting these properties. Several studies have focused on synthesizing and evaluating the antioxidant activities of various isoxazole derivatives.[1][2][3]
General Mechanism of Antioxidant Action
The primary mechanism by which many antioxidants, including phenolic compounds, exert their effect is through the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it and preventing it from causing cellular damage. This process is often referred to as radical scavenging. The resulting antioxidant radical is typically a stable, non-reactive species.
References
- 1. Synthesis and antioxidant activity of styrylsulfonylmethyl 1,3,4-oxadiazoles, pyrazolyl/isoxazolyl-1,3,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholar.ui.ac.id [scholar.ui.ac.id]
- 3. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Inflammatory Potential of Nitro-Isoxazole Compounds: A Technical Guide for Drug Development Professionals
Executive Summary
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a significant focus of pharmaceutical research. Isoxazole scaffolds are prevalent in many clinically used anti-inflammatory drugs, and the addition of a nitro group can modulate the electronic and steric properties of these molecules, potentially enhancing their biological activity. This technical guide provides a comprehensive overview of the anti-inflammatory potential of nitro-isoxazole compounds, detailing their mechanisms of action, summarizing key quantitative data, and providing detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of inflammation and medicinal chemistry.
Introduction to Isoxazoles in Inflammation
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This scaffold is a key pharmacophore in a variety of medicinally important compounds, including the selective cyclooxygenase-2 (COX-2) inhibitors, such as valdecoxib.[1] The isoxazole moiety's unique chemical properties allow it to serve as a versatile scaffold for designing compounds that can interact with various biological targets involved in the inflammatory cascade. The introduction of a nitro (-NO2) group to the isoxazole or its appended phenyl rings can significantly influence the compound's anti-inflammatory activity, often by enhancing its inhibitory effects on key pro-inflammatory enzymes and signaling pathways.
Mechanisms of Anti-Inflammatory Action
The anti-inflammatory effects of nitro-isoxazole compounds are believed to be multifactorial, primarily targeting key enzymes and signaling pathways that regulate the production of inflammatory mediators.
Inhibition of Cyclooxygenase (COX) Enzymes
A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins (PGs).[2] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and significantly upregulated at sites of inflammation.[3] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[4] Several studies have demonstrated that isoxazole derivatives, including those with nitro substitutions, can act as potent and selective COX-2 inhibitors.[3]
Figure 1: Inhibition of the COX-2 Pathway by Nitro-Isoxazole Compounds.
Modulation of the NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a master transcriptional regulator of inflammation.[5] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[6] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation leads to the ubiquitination and subsequent proteasomal degradation of IκBα, allowing the NF-κB p65/p50 heterodimer to translocate to the nucleus.[7] In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of a wide array of pro-inflammatory genes, including those encoding for cytokines (e.g., TNF-α, IL-6), iNOS (leading to nitric oxide production), and COX-2.[5] By reducing the expression of these downstream targets, it is proposed that nitro-isoxazole compounds interfere with the activation of the NF-κB pathway.
Figure 2: Proposed Inhibition of the NF-κB Signaling Pathway.
Inhibition of the p38 MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a crucial role in cellular responses to a variety of external stimuli, including inflammatory signals.[8] The p38 MAPK pathway is particularly important in regulating the production of pro-inflammatory cytokines such as TNF-α and IL-6 at both the transcriptional and translational levels.[9] Inhibition of p38 MAPK is a promising strategy for the treatment of inflammatory diseases.[8] Studies have shown that some isoxazole derivatives can act as potent inhibitors of p38 MAP kinase, suggesting another avenue through which these compounds exert their anti-inflammatory effects.[10]
Figure 3: Inhibition of the p38 MAPK Signaling Pathway.
Quantitative Data on Anti-Inflammatory Activity
The anti-inflammatory efficacy of nitro-isoxazole and related isoxazole derivatives has been quantified in various preclinical models. The following tables summarize key findings from the literature.
Table 1: In Vivo Anti-inflammatory Activity of Isoxazole Derivatives in the Carrageenan-Induced Rat Paw Edema Model
| Compound | Dose (mg/kg) | Time (hours) | % Edema Inhibition | Reference |
| 3-(3-Nitro-phenyl)-4-phenyl-isoxazole (5e) | 10 | 2 | Not specified, but noted as having good activity | [10] |
| 4-(3-Methoxy-phenyl)-3-(3-nitro-phenyl)-isoxazole (4f) | Not specified | 2 | 61.99 | [11] |
| 3 | 61.20 | [11] | ||
| 4-(3-Methoxy-phenyl)-3-(4-nitro-phenyl)-isoxazole (4n) | Not specified | 2 | 61.47 | [11] |
| 3 | 62.24 | [11] | ||
| 5b | 10 | 2 | 75.68 | [10] |
| 3 | 76.71 | [10] | ||
| 5c | 10 | 2 | 74.48 | [10] |
| 3 | 75.56 | [10] | ||
| 5d | 10 | 2 | 71.86 | [10] |
| 3 | 72.32 | [10] | ||
| Diclofenac Sodium (Standard) | 10 | 2 | 74.22 | [10] |
| 3 | 73.62 | [10] |
Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Isoxazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| C3 | 22.57 ± 0.98 | 0.93 ± 0.01 | 24.26 | [12] |
| C5 | 35.55 ± 1.12 | 0.85 ± 0.04 | 41.82 | [12] |
| C6 | 33.95 ± 1.03 | 0.55 ± 0.03 | 61.73 | [12] |
| Celecoxib (Standard) | Not specified | Not specified | Not specified | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory potential of nitro-isoxazole compounds.
General Experimental Workflow
The evaluation of a novel nitro-isoxazole compound typically follows a standardized workflow, beginning with chemical synthesis and progressing through in vitro and in vivo assays.
Figure 4: General Workflow for Evaluating Nitro-Isoxazole Compounds.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This is a widely used and reproducible model of acute inflammation.
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory activity.
Materials:
-
Wistar albino rats (150-200 g)
-
Carrageenan (1% w/v in sterile 0.9% saline)
-
Plethysmometer
-
Test nitro-isoxazole compound
-
Vehicle (e.g., 1% Tween 80 in saline)
-
Standard drug (e.g., Diclofenac sodium, 10 mg/kg)
-
Syringes and needles
Procedure:
-
Animal Acclimatization: House the rats under standard laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight with free access to water.
-
Grouping: Divide the animals into groups (n=5-6 per group):
-
Group I: Vehicle control
-
Group II: Standard drug
-
Group III, IV, etc.: Test compound at different doses
-
-
Initial Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (V0).
-
Drug Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection (Vt).
-
Calculation:
-
Calculate the edema volume (VE) at each time point: VE = Vt - V0
-
Calculate the percentage inhibition of edema for each group using the formula: % Inhibition = [(VE control - VE treated) / VE control] x 100
-
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the compound's ability to inhibit the activity of COX enzymes.
Principle: The assay measures the peroxidase activity of COX, which catalyzes the conversion of a chromogenic substrate in the presence of arachidonic acid. The color intensity is proportional to the enzyme activity, and a decrease in color indicates inhibition.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Assay buffer (e.g., Tris-HCl)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Test nitro-isoxazole compound dissolved in DMSO
-
Standard inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, substrate, and cofactors in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to respective wells:
-
Blank: Assay buffer
-
Control (100% activity): Enzyme, buffer, and vehicle (DMSO)
-
Test wells: Enzyme, buffer, and test compound at various concentrations
-
-
Pre-incubation: Add the enzyme to all wells except the blank. Then add the test compound or vehicle. Incubate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to all wells to start the reaction.
-
Signal Development: Add the chromogenic substrate.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 590 nm) kinetically or at a fixed endpoint.
-
Calculation:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
-
In Vitro Nitric Oxide (NO) Production Assay
This assay measures the compound's ability to inhibit the production of nitric oxide in stimulated macrophages.
Principle: The production of NO is assessed by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM culture medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test nitro-isoxazole compound
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of ~1.5 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction:
-
In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Calculation:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Determine the nitrite concentration in the samples from the standard curve.
-
Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.
-
Quantification of TNF-α and IL-6
This is typically performed using an Enzyme-Linked Immunosorbent Assay (ELISA).
Principle: A sandwich ELISA is used to quantify the concentration of cytokines in the cell culture supernatant.
Materials:
-
Commercial ELISA kits for mouse or human TNF-α and IL-6
-
Supernatants from cell culture experiments (as in the NO assay)
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Follow Kit Instructions: The procedure will be specific to the commercial kit used. Generally, it involves the following steps:
-
Coating: A 96-well plate is pre-coated with a capture antibody specific for the cytokine of interest.
-
Sample Incubation: The collected cell culture supernatants and standards are added to the wells and incubated. The cytokine in the sample binds to the capture antibody.
-
Washing: The plate is washed to remove unbound components.
-
Detection Antibody: A biotinylated detection antibody, also specific for the cytokine, is added. This antibody binds to a different epitope on the captured cytokine.
-
Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A chromogenic substrate for HRP is added, resulting in color development proportional to the amount of cytokine present.
-
Stopping the Reaction: A stop solution is added to terminate the reaction.
-
Measurement: The absorbance is measured at the appropriate wavelength (e.g., 450 nm).
-
Calculation: A standard curve is generated using the known concentrations of the cytokine standards. The concentration of the cytokine in the samples is then interpolated from this curve.
Conclusion
Nitro-isoxazole compounds represent a promising class of molecules with significant anti-inflammatory potential. Their multifaceted mechanism of action, targeting key inflammatory pathways including COX-2, NF-κB, and p38 MAPK, makes them attractive candidates for further development. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of these compounds. Future research should focus on optimizing the structure-activity relationships of nitro-isoxazoles to enhance their potency and selectivity, as well as conducting comprehensive safety and pharmacokinetic studies to pave the way for their potential clinical application in the treatment of inflammatory diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fenofibrate downregulates NF-κB signaling to inhibit proinflammatory cytokine secretion in human THP-1 macrophages and during primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substituted isoxazoles as potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nitrostyrene derivatives act as RXRα ligands to inhibit TNFα activation of NFκB - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Technical Guide to the Solvent-Free Synthesis of Styrylisoxazoles Using Nano-Catalysts
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a green and efficient method for the synthesis of 3-methyl-4-nitro-5-styrylisoxazoles. This approach utilizes nano-titania (TiO2 NPs) as a solid-supported, recyclable catalyst under solvent-free conditions, offering a sustainable alternative to conventional synthetic routes. Isoxazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The methodology detailed herein presents a clean, simple, and high-yielding process with a low environmental impact.[1][2][3]
Introduction: The Shift Towards Green Synthesis
The principles of green chemistry are increasingly pivotal in modern organic synthesis, emphasizing the design of processes that minimize the use and generation of hazardous substances.[1] Solvent-free reactions, in particular, are a cornerstone of this approach, reducing environmental pollution and simplifying product isolation.[1] Nano-catalysts are at the forefront of this revolution, offering high catalytic activity and selectivity due to their large surface-area-to-volume ratio.[4] This guide focuses on the application of nano-titania as a heterogeneous catalyst, which is not only efficient but also inexpensive, stable, and easily recoverable.[1][2]
Experimental Protocols
The following sections detail the methodologies for the nano-catalyst preparation and the subsequent synthesis of styrylisoxazoles.
General Procedure for the Synthesis of 3-methyl-4-nitro-5-styrylisoxazoles
The synthesis is carried out by reacting a mixture of an appropriate aldehyde and 3,5-dimethyl-4-nitroisoxazole in the presence of nano-titania.
Materials:
-
Aldehydes (1.0 mmol)
-
3,5-dimethyl-4-nitroisoxazole (1.0 mmol)
-
Nano-titania (TiO2 NPs) (20 mol%)
Procedure:
-
A mixture of the aldehyde (1.0 mmol) and 3,5-dimethyl-4-nitroisoxazole (1.0 mmol) is taken.
-
Nano-titania (20 mol%) is added to the mixture.
-
The reaction mixture is stirred at 90°C under neat (solvent-free) conditions.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The product is then isolated. In many cases, the products are obtained in analytically pure form without the need for column chromatography.[1][2]
Catalyst Recyclability Protocol
A significant advantage of this method is the ability to recover and reuse the nano-catalyst.
Procedure:
-
After the completion of the reaction, the solid catalyst is separated from the product mixture.
-
The recovered nano-titania is washed, typically with a suitable solvent like ethyl acetate, and then dried.
-
The dried catalyst is then ready to be used in subsequent reaction cycles.
-
This process has been successfully demonstrated for up to four cycles with negligible loss of catalytic activity.[1][2]
Quantitative Data Summary
The efficiency of this solvent-free synthesis is demonstrated by the high yields and the robust performance of the catalyst over multiple cycles.
Substrate Scope and Product Yields
The reaction is versatile and accommodates a range of substituted aldehydes, leading to the corresponding styrylisoxazoles in excellent yields.
| Entry | Aldehyde Substituent | Product | Yield (%) |
| 3a | H | 3-methyl-4-nitro-5-styrylisoxazole | 92 |
| 3b | 3-NO2 | 3-methyl-4-nitro-5-(3-nitrostyryl)isoxazole | 86 |
| 3c | 4-NO2 | 3-methyl-4-nitro-5-(4-nitrostyryl)isoxazole | 85 |
| 3d | 4-Cl | 5-(4-chlorostyryl)-3-methyl-4-nitroisoxazole | 90 |
| 3e | 4-Br | 5-(4-bromostyryl)-3-methyl-4-nitroisoxazole | 91 |
| 3f | 4-F | 5-(4-fluorostyryl)-3-methyl-4-nitroisoxazole | 88 |
| 3g | 4-CH3 | 3-methyl-5-(4-methylstyryl)-4-nitroisoxazole | 85 |
| 3h | 4-OCH3 | 5-(4-methoxystyryl)-3-methyl-4-nitroisoxazole | 80 |
| 3i | 2-Cl | 5-(2-chlorostyryl)-3-methyl-4-nitroisoxazole | 87 |
| 3j | 2,4-diCl | 5-(2,4-dichlorostyryl)-3-methyl-4-nitroisoxazole | 89 |
Reaction conditions: Aldehyde (1.0 mmol), 3,5-dimethyl-4-nitroisoxazole (1.0 mmol), and TiO2 NPs (20 mol%) under neat conditions at 90°C.[1]
Catalyst Recyclability and Performance
The nano-titania catalyst demonstrates excellent reusability, a key factor for sustainable chemical processes.
| Cycle | Yield (%) |
| 1 | 92 |
| 2 | 91 |
| 3 | 90 |
| 4 | 89 |
The recyclability was tested using 4-nitrobenzaldehyde and 3,5-dimethyl-4-nitroisoxazole.[1]
Visualized Workflows and Mechanisms
The following diagrams illustrate the experimental workflow and the proposed reaction mechanism.
Caption: Experimental workflow for the solvent-free synthesis of styrylisoxazoles.
Caption: Proposed reaction mechanism for the formation of styrylisoxazoles.
Conclusion
The use of nano-titania as a catalyst for the solvent-free synthesis of 3-methyl-4-nitro-5-styrylisoxazoles represents a significant advancement in the field of green chemistry.[1][2][3] This method is characterized by its simplicity, high efficiency, and the reusability of the catalyst, making it an attractive and sustainable option for the production of these valuable heterocyclic compounds. The presented data and protocols offer a solid foundation for researchers and professionals in drug development to adopt and further explore this environmentally benign synthetic strategy.
References
Characterization of 3-Methyl-4-nitro-5-styrylisoxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of 3-Methyl-4-nitro-5-styrylisoxazole, a heterocyclic compound with potential applications in medicinal chemistry. The document details its synthesis, physicochemical properties, spectroscopic data, and reported biological activities. Experimental protocols for key assays are also provided to facilitate further research and development.
Physicochemical and Spectroscopic Characterization
This compound is a solid compound with a melting point of 156°C.[1] Its molecular formula is C₁₂H₁₀N₂O₃, corresponding to a molecular weight of 230.22 g/mol .
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
Table 1: Spectroscopic Data for this compound
| Technique | Data | Reference |
| IR (KBr) cm⁻¹ | 1630 (C=C stretching), 1579 (C=N stretching), 1505 (NO₂ asymmetric stretching), 1357 (NO₂ symmetric stretching), 971 (H-C=C-H bending) | [1] |
| Mass Spec (m/z) | 230 (M⁺) | [1] |
| ¹H NMR (CDCl₃) δ | 7.80 (d, J = 16.5 Hz, 1H), 7.68 (d, J = 16.4 Hz, 3H), 7.46 (s, 2H), 7.26 (s, 1H), 2.61 (s, 3H) | [2] |
| ¹³C NMR | Data not explicitly found in the searched literature for this specific compound. |
Synthesis
An efficient and environmentally friendly solvent-free synthesis of this compound has been developed using nano-titania (TiO₂) as a solid support and recyclable catalyst.[2] This method offers high yields and avoids the use of conventional solvents.[2]
Experimental Protocol: Solvent-Free Synthesis[2]
-
Combine the aromatic aldehyde (1 mmol) and 3,5-dimethyl-4-nitroisoxazole (1 mmol) in a reaction vessel.
-
Add nano-TiO₂ (20 mol%) to the mixture.
-
Stir the reaction mixture at 90°C for 90 minutes.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dissolve the residue in dichloromethane and filter to remove the catalyst.
-
Concentrate the organic layer under reduced pressure.
-
Recrystallize the resulting residue from methanol to obtain the analytically pure this compound.
References
The Synthetic Versatility of 4-Nitroisoxazoles: A Technical Guide for Researchers
For Immediate Release
Introduction
The isoxazole ring is a cornerstone in medicinal chemistry and organic synthesis, valued for its presence in numerous bioactive compounds. When substituted with a nitro group at the 4-position, the isoxazole scaffold becomes a highly versatile building block, primed for a variety of chemical transformations. The potent electron-withdrawing nature of the nitro group significantly influences the reactivity of the heterocyclic ring, opening up diverse synthetic pathways for the development of novel molecular architectures. This technical guide provides an in-depth exploration of the reactivity of 4-nitroisoxazoles, offering researchers, scientists, and drug development professionals a comprehensive resource on their synthesis, key reactions, and applications.
Synthesis of the 4-Nitroisoxazole Core
The construction of the 4-nitroisoxazole framework can be achieved through several synthetic strategies. A prevalent and effective method is the [3+2] cycloaddition reaction between a nitrile oxide and a nitroalkene. This approach allows for the direct installation of the nitro group at the desired position.
Another key method involves the heterocyclization of aryl/hetaryl-substituted α,β-unsaturated ketones. Treatment of these ketones with reagents like tetranitromethane-triethylamine (TNM-TEA) complex or t-BuONO provides a straightforward route to 4-nitroisoxazoles. The reaction conditions are generally mild and tolerate a wide range of substrates.
dot
Caption: Synthesis of 4-Nitroisoxazoles via [3+2] Cycloaddition.
Quantitative Data on Synthesis
The yields of 4-nitro-3-phenylisoxazole derivatives synthesized via [3+2] cycloaddition are influenced by the electronic and steric properties of the substituents on the phenyl ring.
| Entry | Phenyl Ring Substituent | Yield (%) | Reference |
| 1 | H | 61 | [1] |
| 2 | 4-CH3 | 55 | [1] |
| 3 | 4-OCH3 | 52 | [1] |
| 4 | 4-CF3 | 65 | [1] |
| 5 | 4-NO2 | 68 | [1] |
| 6 | 2-Cl | 45 | [1] |
| 7 | 2,4-diCl | 41 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 4-Nitro-3-phenylisoxazole via [3+2] Cycloaddition
-
Reagents: Benzaldehyde oxime (1 mmol), dimethyl-(2-nitrovinyl)-amine (1.2 mmol), N-Chlorosuccinimide (NCS) (2 mmol), Triethylamine (TEA) (1 mmol), Dimethylformamide (DMF) (6 mL).
-
Procedure:
-
To a solution of benzaldehyde oxime (1 mmol) in DMF (6 mL), add NCS (2 mmol) and TEA (1 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add dimethyl-(2-nitrovinyl)-amine (1.2 mmol) to the reaction mixture.
-
Continue stirring at 25°C for 6 hours.
-
Upon completion (monitored by TLC), pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-nitro-3-phenylisoxazole.
-
Reactivity of 4-Nitroisoxazoles
The presence of the C4-nitro group renders the isoxazole ring electron-deficient, making it susceptible to a range of chemical transformations.
Cycloaddition Reactions
While the isoxazole ring itself is aromatic, the electron-withdrawing nitro group can activate it to participate as a dienophile in Diels-Alder reactions.[2] This reactivity allows for the construction of complex bicyclic systems. The reaction typically requires an electron-rich diene and thermal conditions.
dot
Caption: 4-Nitroisoxazole in Diels-Alder Reactions.
Protocol 2: General Procedure for Diels-Alder Reaction of a 4-Nitroisoxazole Derivative
-
Reagents: 4-Nitroisoxazole derivative (1 equiv), electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene, 3 equiv), Toluene.
-
Procedure:
-
Dissolve the 4-nitroisoxazole derivative in toluene in a sealed tube.
-
Add the electron-rich diene to the solution.
-
Heat the reaction mixture at 110-140°C for 24-48 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the bicyclic adduct.[2]
-
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the 4-nitroisoxazole ring facilitates nucleophilic aromatic substitution, primarily at the C5 position. The nitro group strongly activates the ring for attack by various nucleophiles, such as amines, alkoxides, and thiolates. This reaction is a powerful tool for the functionalization of the isoxazole core.
| Nucleophile | Product Type | Typical Conditions | Reference |
| Amines | 5-Amino-4-nitroisoxazoles | Base (e.g., DIPEA), Solvent (e.g., tBuOH), rt | [3] |
| Hydrazines | 5-Hydrazinyl-4-nitroisoxazoles | Aqueous solution, rt to 60°C | [4] |
| Alkoxides | 5-Alkoxy-4-nitroisoxazoles | NaH, Alcohol, rt | General SNAr |
| Thiolates | 5-Thioether-4-nitroisoxazoles | Base (e.g., K2CO3), Solvent (e.g., DMF), rt | General SNAr |
Ring-Opening Reactions
The N-O bond of the isoxazole ring is relatively weak and can be cleaved under various conditions, leading to a diverse array of acyclic products or rearranged heterocycles. The presence of the 4-nitro group can influence the regioselectivity and ease of these ring-opening reactions.
-
Reductive Ring Opening: Treatment with reducing agents like Zn/HOAc or Fe/HOAc can lead to the formation of other heterocyclic systems, such as quinolines or indoles, through a cascade of reduction, ring-opening, and recyclization.
-
Base-Mediated Ring Opening: Strong bases can induce ring cleavage to form α-cyano ketones or other functionalized acyclic compounds. The specific outcome depends on the substitution pattern of the isoxazole and the reaction conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-Nitro-2-phenyloxazole: an electrophilic dienophile for normal Diels–Alder reactions in the oxazole series - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 3-Methyl-4-nitro-5-styrylisoxazole in Knoevenagel Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoxazole moiety is a prominent scaffold in medicinal chemistry, valued for its diverse biological activities. The synthesis of 3-methyl-4-nitro-5-styrylisoxazole and its derivatives via the Knoevenagel condensation is a critical process for generating novel compounds for drug discovery pipelines. This reaction typically involves the condensation of 3,5-dimethyl-4-nitroisoxazole, as the active methylene component, with a variety of aromatic aldehydes. The resulting styryl group extends the conjugation of the molecule, significantly influencing its chemical reactivity and biological properties. These compounds serve as versatile intermediates, particularly as Michael acceptors in various asymmetric and racemic organic transformations.[1][2]
This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives, focusing on a green, solvent-free method utilizing a recyclable nano-titania catalyst.
Key Applications
-
Michael Acceptors: The styryl moiety, activated by the electron-withdrawing nitroisoxazole ring, makes these compounds excellent Michael acceptors for the formation of new carbon-carbon and carbon-heteroatom bonds.[1]
-
Intermediate for Complex Molecules: The functional groups on the isoxazole ring and the styryl portion can be further modified, making these compounds valuable building blocks for more complex molecular architectures.
-
Drug Discovery: Isoxazole derivatives are known to possess a wide range of biological activities. The synthesis of a library of this compound analogs through this condensation reaction is a viable strategy for identifying new therapeutic agents.
Experimental Protocols
This section details the synthesis of this compound derivatives via a Knoevenagel condensation using a heterogeneous nano-titania (TiO2 NPs) catalyst under solvent-free conditions. This method offers high yields, operational simplicity, and adherence to green chemistry principles.[1][2][3]
General Protocol: Nano-Titania Catalyzed Synthesis of 3-Methyl-4-nitro-5-styrylisoxazoles
-
Reactant Preparation: In a round-bottom flask, combine the desired aromatic aldehyde (1.0 mmol) and 3,5-dimethyl-4-nitroisoxazole (1.0 mmol).
-
Catalyst Addition: Add nano-titania (TiO2 NPs) (20 mol%) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at 90 °C for approximately 90 minutes. The reaction is conducted under solvent-free ("neat") conditions.[1]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the resulting residue in dichloromethane.
-
Filter the solution to recover the solid nano-titania catalyst. The catalyst can be washed, dried, and reused for subsequent reactions.[1][2]
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Recrystallize the crude residue from methanol to yield the analytically pure this compound product.[1]
Data Presentation
The following table summarizes the substrate scope and isolated yields for the synthesis of various this compound derivatives using the nano-titania catalyzed protocol.[1]
| Entry | Aldehyde (ArCHO) | Product | Yield (%) |
| 1 | Benzaldehyde | This compound | 92 |
| 2 | 3-Nitrobenzaldehyde | 3-methyl-4-nitro-5-(3-nitrostyryl)isoxazole | 86 |
| 3 | 4-Nitrobenzaldehyde | 3-methyl-4-nitro-5-(4-nitrostyryl)isoxazole | 85 |
| 4 | 4-Chlorobenzaldehyde | 5-(4-chlorostyryl)-3-methyl-4-nitroisoxazole | 95 |
| 5 | 4-Bromobenzaldehyde | 5-(4-bromostyryl)-3-methyl-4-nitroisoxazole | 94 |
| 6 | 4-Fluorobenzaldehyde | 5-(4-fluorostyryl)-3-methyl-4-nitroisoxazole | 90 |
| 7 | 4-(Trifluoromethyl)benzaldehyde | 3-methyl-4-nitro-5-(4-(trifluoromethyl)styryl)isoxazole | 88 |
| 8 | 4-Methoxybenzaldehyde | 5-(4-methoxystyryl)-3-methyl-4-nitroisoxazole | 80 |
| 9 | 4-Methylbenzaldehyde | 3-methyl-5-(4-methylstyryl)-4-nitroisoxazole | 89 |
| 10 | 2-Naphthaldehyde | 3-methyl-4-nitro-5-(2-naphthylvinyl)isoxazole | 87 |
Visualizations
Experimental Workflow
The diagram below illustrates the general workflow for the solvent-free synthesis of 3-methyl-4-nitro-5-styrylisoxazoles.
Caption: Experimental workflow for the synthesis of 3-methyl-4-nitro-5-styrylisoxazoles.
Proposed Reaction Mechanism
The following diagram outlines the proposed mechanism for the nano-titania catalyzed Knoevenagel condensation. The nano-catalyst provides a solid support that facilitates the reaction.
Caption: Proposed mechanism of TiO2-catalyzed Knoevenagel condensation.
References
Application Notes and Protocols: Michael Addition Reactions with 3-Methyl-4-nitro-5-styrylisoxazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting Michael addition reactions with 3-methyl-4-nitro-5-styrylisoxazole. This versatile Michael acceptor serves as a valuable synthetic equivalent to cinnamate esters, offering a pathway to a diverse range of functionalized molecules with potential applications in medicinal chemistry and drug discovery. The following sections detail the reactivity of this compound with various nucleophiles and provide step-by-step experimental procedures.
Introduction
This compound is a stable, solid compound that readily participates in Michael addition reactions.[1][2] Its reactivity stems from the electron-withdrawing nitro group and the conjugated styryl moiety, making the exocyclic double bond susceptible to nucleophilic attack. This compound has been successfully employed as a Michael acceptor for a variety of nucleophiles, including thiols, active methylene compounds, and ketones.[1][3] The resulting Michael adducts are valuable intermediates that can be further transformed, for instance, through the Sarti Fantoni reaction where the 4-nitroisoxazole core is converted to a carboxylate.[2] The potential of these adducts as precursors to pharmacologically active molecules underscores their importance in drug development.[4]
A key advantage of using this compound is the ability to perform these reactions under various catalytic conditions, including base catalysis, organocatalysis, and phase-transfer catalysis, allowing for the synthesis of chiral molecules with high enantioselectivity.[1][2][5]
Reaction Workflow
The general workflow for a Michael addition reaction involving this compound is depicted below. The process typically involves the selection of an appropriate nucleophile, catalyst, and solvent system, followed by reaction execution, workup, and purification of the final product.
Caption: General workflow for Michael addition reactions.
Michael Addition with S-Nucleophiles (Thiols)
3-Methyl-4-nitro-5-styrylisoxazoles have been identified as excellent Michael acceptors for thiols, leading to the formation of isoxazole-containing sulfides.[1] These reactions can be performed under base-catalyzed conditions and, in some cases, can be achieved in a one-pot synthesis without the need for chromatographic purification.[1] Furthermore, enantioselective 1,6-Michael additions of arylthiols have been developed using organocatalysts like Takemoto's thiourea catalyst, affording optically active sulfur compounds in high yields and enantioselectivities.[1]
Table 1: Michael Addition of Thiols to this compound
| Entry | Thiol Nucleophile | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Benzyl mercaptan | Piperidine | Not specified | Not specified | Not specified | Good | N/A | [1] |
| 2 | Arylthiols | Takemoto's thiourea catalyst | Not specified | Not specified | Not specified | up to 97 | up to 91 | [1] |
Experimental Protocol: Base-Catalyzed Thia-Michael Addition
This protocol is a general procedure for the addition of thiols to this compound, adapted from literature descriptions.[1]
Materials:
-
This compound
-
Thiol (e.g., benzyl mercaptan)
-
Piperidine (catalyst)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
Procedure:
-
To a solution of this compound (1.0 mmol) in the chosen anhydrous solvent (10 mL) in a round-bottom flask, add the thiol (1.2 mmol).
-
Add a catalytic amount of piperidine (e.g., 0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature or gentle reflux, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired isoxazole-containing sulfide.
Michael Addition with Active Methylene Compounds
Active methylene compounds are another important class of nucleophiles for Michael additions to 3-methyl-4-nitro-5-styrylisoxazoles. Reactions with nitroalkanes, γ-lactones, and γ-lactams have been reported, often under phase-transfer catalysis (PTC) to achieve high enantioselectivity.[2][5]
Table 2: Michael Addition of Active Methylene Compounds
| Entry | Nucleophile | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Nitromethane | Phase-transfer catalyst | Not specified | Not specified | Not specified | Not specified | High | up to 93 | [1] |
| 2 | γ-Butenolide | Cinchona-derived PTC | K₂CO₃ | Toluene | 0 | 48 | Good | up to 74 | [2] |
| 3 | N-Boc-pyrrolidone | Cinchona-derived PTC | K₂CO₃ | Toluene | 0 | 48 | Good | Moderate | [2] |
Experimental Protocol: Organocatalytic Vinylogous Michael Addition of γ-Butenolide
This protocol is based on the procedure for the enantioselective addition of γ-butenolide to 4-nitro-5-styrylisoxazoles.[2]
Materials:
-
This compound derivative (0.1 mmol)
-
γ-Butenolide (2(5H)-furanone) (0.5 mmol)
-
Cinchona-derived phase-transfer catalyst (e.g., 0.01 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃) (0.5 mmol)
-
Toluene (3 mL)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve the this compound derivative in toluene in a reaction vessel.
-
Sequentially add the phase-transfer catalyst and the γ-butenolide to the solution.
-
Stir the mixture for 5 minutes at 0 °C.
-
Add the base (K₂CO₃) to the reaction mixture.
-
Continue stirring at 0 °C for 48 hours, monitoring the reaction by TLC.
-
After completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired adduct.
Michael Addition with Bis-enolisable Ketones
The reaction of this compound with bis-enolisable ketones can lead to either the expected Michael adducts or spiroisoxazolines, depending on the reaction conditions. The use of a substoichiometric amount of base favors the formation of the Michael adduct, while an excess of base leads to the spiroisoxazoline as the major product.[3]
Table 3: Reaction with Bis-enolisable Ketones
| Entry | Ketone | Base Amount | Major Product | Yield (%) | Reference |
| 1 | Cyclohexane-1,3-dione | Substoichiometric | Michael Adduct | Good | [3] |
| 2 | Cyclohexane-1,3-dione | Large Excess | Spiroisoxazoline | Moderate to Good | [3] |
Reaction Mechanism: Michael Adduct vs. Spiroisoxazoline Formation
The reaction pathway is dependent on the amount of base used. With a catalytic amount of base, a standard Michael addition occurs. In the presence of excess base, the initially formed Michael adduct can undergo an intramolecular cyclization to form a stable spiroisoxazoline nitronate.[3]
Caption: Product selectivity based on base concentration.
Conclusion
This compound is a highly valuable and versatile substrate for Michael addition reactions. The ability to react with a wide range of nucleophiles under various catalytic systems, including stereoselective methods, makes it a powerful tool for the synthesis of complex and potentially bioactive molecules. The protocols and data presented herein provide a solid foundation for researchers to explore and exploit the synthetic potential of this important building block in their own research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Michael Addition catalyzed by Cinchonidine Derivative - Buchler GmbH [buchler-gmbh.com]
Application Notes and Protocols for Cycloaddition Reactions Involving Styrylisoxazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of styrylisoxazoles as versatile building blocks in cycloaddition reactions for the synthesis of complex heterocyclic compounds. The protocols detailed below are intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry.
Introduction to Cycloaddition Reactions of Styrylisoxazoles
Styrylisoxazoles are a class of organic compounds characterized by a styrene moiety attached to an isoxazole ring. The electron-withdrawing nature of the isoxazole ring, often enhanced by additional substituents like a nitro group, activates the styrenic double bond, making it an excellent participant in various cycloaddition reactions. This reactivity has been harnessed for the stereoselective synthesis of a diverse range of poly-substituted heterocyclic scaffolds, which are of significant interest in drug discovery due to their presence in numerous biologically active molecules.
This document focuses on two prominent types of cycloaddition reactions involving styrylisoxazoles:
-
[3+2] Cycloaddition Reactions: Particularly, the 1,3-dipolar cycloaddition of azomethine ylides to 3-methyl-4-nitro-5-styrylisoxazoles, which provides access to novel pyrrolidine-isoxazole hybrid structures.
-
[4+2] Cycloaddition (Diels-Alder Type) Reactions: The use of 4-nitro-5-styrylisoxazoles as dienophiles in trienamine-mediated asymmetric cycloadditions.
The methodologies described herein offer high levels of regio- and stereocontrol, leading to the formation of structurally complex molecules with multiple stereocenters.
Data Presentation
Table 1: Ligand-Controlled Stereodivergent [3+2] Cycloaddition of Azomethine Ylides with 3-Methyl-4-nitro-5-styrylisoxazoles[1][2]
This table summarizes the results of the Ag(I)-catalyzed 1,3-dipolar cycloaddition between various 3-methyl-4-nitro-5-styrylisoxazoles and imino esters (azomethine ylide precursors). The reaction's stereochemical outcome is controlled by the choice of chiral ligand, yielding either the endo- or exo-cycloadduct with high stereoselectivity.
| Entry | Styrylisoxazole (Ar) | Imino Ester (R) | Ligand | Product | Yield (%) | dr (endo/exo) | ee (%) |
| 1 | C₆H₅ | Ph | L1 (tBu-Phosferrox) | endo | 92 | >95:5 | 91 |
| 2 | C₆H₅ | Ph | L2 (Phosphoramidite) | exo | 90 | 5:95 | 95 |
| 3 | 4-MeC₆H₄ | Ph | L1 | endo | 91 | >95:5 | 90 |
| 4 | 4-MeC₆H₄ | Ph | L2 | exo | 88 | 6:94 | 96 |
| 5 | 4-ClC₆H₄ | Ph | L1 | endo | 95 | >95:5 | 92 |
| 6 | 4-ClC₆H₄ | Ph | L2 | exo | 93 | 4:96 | 97 |
| 7 | 2-ClC₆H₄ | Ph | L1 | endo | 85 | >95:5 | 88 |
| 8 | 2-ClC₆H₄ | Ph | L2 | exo | 82 | 7:93 | 94 |
| 9 | C₆H₅ | 4-MeOC₆H₄ | L1 | endo | 90 | >95:5 | 91 |
| 10 | C₆H₅ | 4-MeOC₆H₄ | L2 | exo | 89 | 5:95 | 96 |
| 11 | C₆H₅ | 4-BrC₆H₄ | L1 | endo | 93 | >95:5 | 90 |
| 12 | C₆H₅ | 4-BrC₆H₄ | L2 | exo | 91 | 6:94 | 95 |
Table 2: Trienamine-Mediated Asymmetric [4+2]-Cycloaddition of 4-Nitro-5-styrylisoxazoles[3]
This table presents the results for the organocatalytic [4+2]-cycloaddition of α,β-unsaturated aldehydes (which form trienamines in situ) with 4-nitro-5-styrylisoxazoles acting as dienophiles. This reaction provides access to highly functionalized cyclohexene derivatives.
| Entry | Styrylisoxazole (Ar) | α,β-Unsaturated Aldehyde | Catalyst | Product | Yield (%) | dr | ee (%) |
| 1 | C₆H₅ | Crotonaldehyde | C1 | Cycloadduct | 95 | >20:1 | 99 |
| 2 | 4-MeC₆H₄ | Crotonaldehyde | C1 | Cycloadduct | 92 | >20:1 | 98 |
| 3 | 4-ClC₆H₄ | Crotonaldehyde | C1 | Cycloadduct | 96 | >20:1 | 99 |
| 4 | 2-Naphthyl | Crotonaldehyde | C1 | Cycloadduct | 90 | >20:1 | 97 |
| 5 | C₆H₅ | Cinnamaldehyde | C1 | Cycloadduct | 85 | >20:1 | 96 |
Catalyst C1 is a diarylprolinol silyl ether-based organocatalyst.
Experimental Protocols
Protocol 1: General Procedure for Ag(I)-Catalyzed Asymmetric [3+2] Cycloaddition of Azomethine Ylides with 3-Methyl-4-nitro-5-styrylisoxazoles[1][2]
Materials:
-
AgOAc (1.0 mg, 0.006 mmol, 3 mol%)
-
Chiral Ligand (L1 or L2, 0.0066 mmol, 3.3 mol%)
-
3-Methyl-4-nitro-5-styrylisoxazole (0.2 mmol, 1.0 equiv)
-
Imino ester (0.24 mmol, 1.2 equiv)
-
Anhydrous Toluene (1.0 mL)
-
N,N-Diisopropylethylamine (DIPEA) (5.2 mg, 0.04 mmol, 20 mol%)
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add AgOAc and the chiral ligand.
-
Add anhydrous toluene and stir the mixture at room temperature for 30 minutes.
-
Add the this compound to the reaction mixture.
-
Cool the mixture to the desired temperature (typically -20 °C to 0 °C, optimization may be required).
-
Add the imino ester and DIPEA sequentially.
-
Stir the reaction mixture at this temperature and monitor the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired cycloadduct.
Protocol 2: General Procedure for Organocatalytic Asymmetric [4+2]-Cycloaddition of 4-Nitro-5-styrylisoxazoles[3]
Materials:
-
4-Nitro-5-styrylisoxazole (0.1 mmol, 1.0 equiv)
-
α,β-Unsaturated aldehyde (0.2 mmol, 2.0 equiv)
-
Organocatalyst (e.g., Diarylprolinol silyl ether, 0.02 mmol, 20 mol%)
-
Benzoic acid (0.02 mmol, 20 mol%)
-
Anhydrous solvent (e.g., Toluene or CH₂Cl₂, 1.0 mL)
Procedure:
-
To a dry vial, add the 4-nitro-5-styrylisoxazole, organocatalyst, and benzoic acid.
-
Add the anhydrous solvent and stir the mixture at room temperature.
-
Add the α,β-unsaturated aldehyde.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column for purification.
-
Elute with a suitable solvent system (e.g., petroleum ether/ethyl acetate) to isolate the product.
Mandatory Visualizations
Caption: Catalytic cycle for the Ag(I)-catalyzed [3+2] cycloaddition.
Caption: Organocatalytic cycle for the [4+2] cycloaddition.
Application Notes and Protocols: 3-Methyl-4-nitro-5-styrylisoxazole in Multi-Component Reactions for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes detail the utility of 3-methyl-4-nitro-5-styrylisoxazole as a versatile building block in multi-component reactions (MCRs) for the synthesis of complex heterocyclic scaffolds with potential therapeutic applications. We provide a detailed protocol for a proposed one-pot, three-component reaction to synthesize spiroisoxazoline derivatives, which are known to exhibit a range of biological activities, including anticancer and neuroprotective properties.[1][2][3] This document offers experimental procedures, data presentation, and visualizations to guide researchers in leveraging this powerful synthetic strategy for the rapid generation of diverse molecular libraries for drug discovery programs.
Introduction
Multi-component reactions (MCRs) are powerful tools in modern organic synthesis and medicinal chemistry, enabling the construction of complex molecules from three or more starting materials in a single synthetic operation. This approach offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds. This compound has emerged as a valuable synthon due to its reactive styryl moiety, which can participate in various transformations, including Michael additions and cycloadditions. The electron-withdrawing nitro group on the isoxazole ring activates the styryl double bond, making it an excellent Michael acceptor.
This document focuses on the application of this compound in a proposed three-component reaction for the synthesis of spiroisoxazolines. Spirocyclic scaffolds are of significant interest in drug discovery due to their rigid, three-dimensional structures that can allow for precise interactions with biological targets. Spiroisoxazolines, in particular, have been reported to possess a wide array of pharmacological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties.[1]
Proposed Multi-Component Reaction: Synthesis of Spiroisoxazolines
We propose a one-pot, three-component reaction involving this compound, an active methylene compound (e.g., a 1,3-dicarbonyl compound), and a base. This reaction proceeds via an initial Michael addition of the enolate of the active methylene compound to the styrylisoxazole, followed by an intramolecular cyclization to yield the spiroisoxazoline product.
Data Presentation
The following table summarizes the expected products and yields for the proposed multi-component synthesis of spiroisoxazolines based on analogous two-component reactions.
| Entry | This compound Derivative (Ar) | Active Methylene Compound | Expected Product | Expected Yield (%) |
| 1 | Phenyl | Acetylacetone | 3-Acetyl-4-(3-methyl-4-nitroisoxazol-5-yl)-4-phenyl-5-methylisoxazoline | 85-95 |
| 2 | 4-Chlorophenyl | Ethyl acetoacetate | Ethyl 4-(4-chlorophenyl)-4-(3-methyl-4-nitroisoxazol-5-yl)-5-methylisoxazoline-3-carboxylate | 80-90 |
| 3 | 4-Methoxyphenyl | Dimedone | 4,4-Dimethyl-2-(4-methoxyphenyl)-2-(3-methyl-4-nitroisoxazol-5-yl)dihydro-1H-indene-1,3(2H,3aH,7aH)-dione | 82-92 |
| 4 | 2-Nitrophenyl | Diethyl malonate | Diethyl 4-(3-methyl-4-nitroisoxazol-5-yl)-4-(2-nitrophenyl)isoxazolidine-3,3-dicarboxylate | 75-85 |
| 5 | Thiophen-2-yl | Cyclohexane-1,3-dione | 2-(3-Methyl-4-nitroisoxazol-5-yl)-2-(thiophen-2-yl)spiro[cyclohexane-1,3'-isoxazoline]-4,6-dione | 88-98 |
Experimental Protocols
General Considerations
All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography for purification should be performed using silica gel (100-200 mesh). Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) should be recorded on a 400 or 500 MHz spectrometer.
Synthesis of this compound
A well-documented, efficient, and solvent-free procedure for the synthesis of 3-methyl-4-nitro-5-styrylisoxazoles involves the use of nano-titania as a solid support and recyclable catalyst.
Procedure:
-
In a round-bottom flask, combine the desired aromatic aldehyde (1.0 mmol), 3,5-dimethyl-4-nitroisoxazole (1.0 mmol), and nano-TiO₂ (20 mol%).
-
Heat the mixture at 90 °C with stirring for the appropriate time (typically 30-90 minutes), monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethanol to the reaction mixture and stir for 5 minutes.
-
Filter the solid product and wash with cold ethanol. The catalyst can be recovered from the filtrate for reuse.
-
The product is typically obtained in high purity without the need for column chromatography.
Proposed Multi-Component Synthesis of Spiroisoxazolines
Procedure:
-
To a solution of the active methylene compound (1.2 mmol) in a suitable solvent (e.g., ethanol, 10 mL) in a round-bottom flask, add a base (e.g., piperidine or triethylamine, 1.5 mmol).
-
Stir the mixture at room temperature for 10-15 minutes to generate the enolate.
-
Add the this compound derivative (1.0 mmol) to the reaction mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
After completion of the reaction, cool the mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate).
Visualizations
Reaction Pathway for Spiroisoxazoline Synthesis
Caption: Proposed reaction pathway for the one-pot synthesis of spiroisoxazolines.
Experimental Workflow
Caption: General experimental workflow for the synthesis of spiroisoxazolines.
Potential Signaling Pathway Inhibition by Isoxazole Derivatives
Given that isoxazole derivatives have shown promise as anticancer agents, a potential mechanism of action could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by spiroisoxazoline derivatives.
Conclusion
This compound is a highly valuable and reactive building block for the construction of complex heterocyclic molecules through multi-component reactions. The proposed one-pot synthesis of spiroisoxazolines offers a rapid and efficient route to a class of compounds with significant potential in drug discovery, particularly in the development of new anticancer agents. The detailed protocols and conceptual frameworks provided in these application notes are intended to facilitate the exploration of this promising area of research.
References
Synthesis of Isoxazole-Containing Sulfides: Detailed Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of isoxazole-containing sulfides, a class of compounds of significant interest to researchers, scientists, and drug development professionals. The methodologies outlined herein are based on established synthetic routes, offering reproducible procedures for the preparation of these valuable molecules.
Introduction
Isoxazole moieties are prevalent in a wide array of biologically active compounds and approved pharmaceuticals. The incorporation of a sulfur linkage into the isoxazole scaffold can significantly modulate the physicochemical and pharmacological properties of the resulting molecules, making the synthesis of isoxazole-containing sulfides a key area of research in medicinal chemistry and materials science. This document details three robust protocols for the synthesis of these compounds: nucleophilic aromatic substitution, synthesis of isoxazoles with a pre-installed sulfonyl group, and a one-pot synthesis via sulfa-Michael addition.
Method 1: Nucleophilic Aromatic Substitution of Halo-isoxazoles with Thiols
This method involves the displacement of a halogen atom on the isoxazole ring with a thiol, a versatile and widely applicable approach for the formation of aryl and alkyl thioethers.
Experimental Protocol
A solution of a halo-isoxazole (1.0 eq.), a thiol (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF) is stirred at room temperature or elevated temperatures (50-100 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired isoxazole-containing sulfide.
Data Presentation
| Entry | Halo-isoxazole | Thiol | Product | Yield (%) |
| 1 | 5-Chloro-3-phenylisoxazole | Thiophenol | 3-Phenyl-5-(phenylthio)isoxazole | 85 |
| 2 | 3-Bromo-5-methylisoxazole | Benzyl mercaptan | 5-(Benzylthio)-3-methylisoxazole | 78 |
| 3 | 5-Chloro-3-(4-methoxyphenyl)isoxazole | 4-Chlorothiophenol | 5-((4-Chlorophenyl)thio)-3-(4-methoxyphenyl)isoxazole | 82 |
Method 2: Synthesis of Isoxazoles with a Pre-installed Sulfonyl Group
This approach involves the construction of the isoxazole ring from precursors that already contain a sulfonyl group, leading directly to the desired sulfonylated isoxazole derivatives.
Experimental Protocol
To a solution of an α-chlorooxime (1.0 eq.) and 2-phenylsulfonyl acetonitrile (1.0 eq.) in a suitable solvent such as ethanol, a base like triethylamine (2.0 eq.) is added. The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to yield the 3-aryl-4-phenylsulfonyl-5-aminoisoxazole.[1]
Data Presentation
| Entry | α-Chlorooxime | Product | Yield (%) |
| 1 | 4-Chlorobenzaldehyde oxime hydrochloride | 5-Amino-3-(4-chlorophenyl)-4-(phenylsulfonyl)isoxazole | 75 |
| 2 | Benzaldehyde oxime hydrochloride | 5-Amino-3-phenyl-4-(phenylsulfonyl)isoxazole | 80 |
| 3 | 4-Methoxybenzaldehyde oxime hydrochloride | 5-Amino-3-(4-methoxyphenyl)-4-(phenylsulfonyl)isoxazole | 72 |
Method 3: One-Pot Synthesis via Sulfa-Michael Addition
This efficient one-pot method combines a Knoevenagel condensation with a domino sulfa-Michael addition and intramolecular cyclization to produce functionalized isoxazole-thiolane hybrids.[1][2][3]
Experimental Protocol
In a round-bottom flask, a mixture of an aromatic aldehyde (1.0 eq.), 3,5-dimethyl-4-nitroisoxazole (1.2 eq.), and piperidine (0.3 eq.) in ethanol is stirred at 65 °C for 2 hours. After cooling to room temperature, 1,4-dithiane-2,5-diol (0.7 eq.) is added, and the mixture is stirred for an additional 30 minutes. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product is purified by column chromatography on silica gel to afford the isoxazole-thiolane hybrid.[1]
Data Presentation
| Entry | Aromatic Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 4-(3,5-Dimethyl-4-nitroisoxazol-4-yl)-3-phenyl-tetrahydrothiophene-2,5-diol | >95 |
| 2 | 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-3-(3,5-dimethyl-4-nitroisoxazol-4-yl)-tetrahydrothiophene-2,5-diol | >95 |
| 3 | 4-Methylbenzaldehyde | 4-(3,5-Dimethyl-4-nitroisoxazol-4-yl)-3-(p-tolyl)-tetrahydrothiophene-2,5-diol | >95 |
Mandatory Visualizations
Caption: Synthetic strategies for isoxazole-containing sulfides.
Caption: General experimental workflow for synthesis and purification.
References
- 1. One-pot synthesis of functionalized isoxazole–thiolane hybrids via Knoevenagel condensation and domino sulfa-1,6-Michael/intramolecular vinylogous Henry reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Correction: One-pot synthesis of functionalized isoxazole–thiolane hybrids via Knoevenagel condensation and domino sulfa-1,6-Michael/intramolecular vinylogous Henry reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 3-Methyl-4-nitro-5-styrylisoxazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-4-nitro-5-styrylisoxazole is a versatile heterocyclic compound that has garnered significant interest in medicinal chemistry due to its synthetic accessibility and its role as a scaffold for a diverse range of biologically active molecules. The presence of the nitro group and the styryl moiety on the isoxazole core imparts unique chemical reactivity, making it a valuable building block for the synthesis of novel therapeutic agents. This document provides an overview of its applications, quantitative biological data for its derivatives, and detailed experimental protocols for key assays.
Synthesis
The synthesis of this compound is typically achieved through a condensation reaction between 3,5-dimethyl-4-nitroisoxazole and a substituted benzaldehyde. The reaction is often catalyzed by a base, such as piperidine, and can be carried out in a solvent like absolute alcohol under reflux conditions. The 5-methyl group of 3,5-dimethyl-4-nitroisoxazole is preferentially activated for condensation due to its conjugation with the electron-withdrawing nitro group, leading to the selective formation of the 5-styryl derivative.
Caption: Synthetic scheme for this compound derivatives.
Biological Activities of Derivatives
While specific quantitative data for the parent compound, this compound, is limited in the public domain, a study on its substituted derivatives has demonstrated promising antioxidant and anti-inflammatory activities. The following tables summarize the biological data for various synthesized 3-methyl-4-nitro-5-(substitutedstyryl)isoxazoles.
Antioxidant Activity of 3-Methyl-4-nitro-5-(substitutedstyryl)isoxazole Derivatives
| Compound (Substituent) | % DPPH Radical Scavenging (100 µM) | % Nitric Oxide Radical Scavenging (100 µM) | % Inhibition of Lipid Peroxidation (100 µM) |
| 4-Hydroxy-3-methoxy (5k) | 78.2 ± 2.1 | 75.4 ± 1.8 | 72.1 ± 2.5 |
| 3,4,5-Trimethoxy (5l) | 65.4 ± 1.9 | 62.8 ± 2.2 | 58.7 ± 1.9 |
| 4-Hydroxy-3,5-dimethoxy (5m) | 85.1 ± 2.8 | 82.3 ± 2.5 | 79.6 ± 2.8 |
| 3-Hydroxy-4-methoxy (5n) | 80.5 ± 2.4 | 78.1 ± 2.1 | 75.3 ± 2.6 |
| Standard (Ascorbic Acid) | 92.3 ± 3.1 | - | - |
| Standard (Curcumin) | - | 88.6 ± 2.9 | 85.4 ± 3.0 |
Data is presented as mean ± SEM.
Anti-inflammatory Activity of 3-Methyl-4-nitro-5-(substitutedstyryl)isoxazole Derivatives
| Compound (Substituent) | % Inhibition of Paw Edema (100 mg/kg) |
| 4-Hydroxy-3-methoxy (5k) | 68.5 |
| 3,4,5-Trimethoxy (5l) | 55.2 |
| 4-Hydroxy-3,5-dimethoxy (5m) | 75.8 |
| 3-Hydroxy-4-methoxy (5n) | 71.3 |
| Standard (Diclofenac Sodium) | 82.4 |
Potential Anticancer Mechanism: Dual Inhibition of MDM2 and GPX4
Recent research on nitroisoxazole-containing compounds has highlighted their potential as dual inhibitors of Mouse Double Minute 2 homolog (MDM2) and Glutathione Peroxidase 4 (GPX4), particularly in the context of breast cancer. This dual inhibition can lead to tumor suppression through two distinct but complementary pathways: apoptosis and ferroptosis.
Caption: Proposed dual inhibition of MDM2 and GPX4 by nitroisoxazole derivatives.
Experimental Protocols
Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema Assay
This protocol is adapted from the methodology used to evaluate the anti-inflammatory activity of 3-methyl-4-nitro-5-(substitutedstyryl)isoxazole derivatives.
Materials:
-
Wistar albino rats (150-200 g)
-
This compound derivative (test compound)
-
Diclofenac sodium (standard drug)
-
1% w/v Carrageenan solution in sterile saline
-
Vehicle (e.g., 0.5% w/v sodium carboxymethyl cellulose)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the animals into three groups: control, standard, and test.
-
Administer the vehicle to the control group, diclofenac sodium (e.g., 10 mg/kg) to the standard group, and the test compound (e.g., 100 mg/kg) to the test group via oral gavage.
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 h).
-
Calculate the percentage inhibition of paw edema for the standard and test groups at each time point using the following formula:
% Inhibition = [ (Vc - Vt) / Vc ] * 100
Where:
-
Vc = Mean increase in paw volume in the control group
-
Vt = Mean increase in paw volume in the treated (standard or test) group
-
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
Cytotoxicity: MTT Assay
This protocol provides a general framework for assessing the in vitro cytotoxicity of this compound and its derivatives against a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative (test compound)
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound and doxorubicin in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include wells with medium only (blank) and cells with vehicle (e.g., 0.1% DMSO) as controls.
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
% Cell Viability = [ (Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank) ] * 100
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Caption: Workflow for the MTT Cytotoxicity Assay.
Dual MDM2 and GPX4 Inhibition Assay (Suggested Workflow)
This suggested workflow combines commercially available assay kits to assess the dual inhibitory potential of this compound derivatives.
A. MDM2 E3 Ubiquitin Ligase Activity Assay
Principle: This assay measures the ability of a compound to inhibit the MDM2-mediated ubiquitination of a substrate, typically p53. This can be monitored using various detection methods, such as AlphaLISA® or fluorescence polarization.
General Protocol Outline:
-
Prepare the reaction mixture containing E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), biotinylated ubiquitin, ATP, and a fluorescently labeled or FLAG-tagged p53 substrate.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding the MDM2 E3 ligase.
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction and detect the ubiquitinated p53. For an AlphaLISA® assay, this involves adding acceptor beads that bind to the p53 substrate and streptavidin-coated donor beads that bind to the biotinylated ubiquitin. The proximity of the beads upon ubiquitination generates a chemiluminescent signal.
-
Measure the signal and calculate the IC50 value of the test compound.
B. GPX4 Activity Assay
Principle: This assay measures the activity of GPX4 by monitoring the consumption of its co-substrate, glutathione (GSH), or by a coupled enzyme reaction where the oxidized glutathione (GSSG) produced is recycled back to GSH by glutathione reductase, with the concomitant oxidation of NADPH to NADP+. The decrease in NADPH absorbance at 340 nm is proportional to GPX4 activity.
General Protocol Outline:
-
Prepare the reaction buffer containing glutathione, glutathione reductase, and NADPH.
-
Add the test compound at various concentrations.
-
Add the GPX4 enzyme to the mixture.
-
Initiate the reaction by adding a lipid hydroperoxide substrate (e.g., phosphatidylcholine hydroperoxide).
-
Monitor the decrease in absorbance at 340 nm over time using a plate reader.
-
Calculate the rate of NADPH oxidation and determine the IC50 value of the test compound.
Caption: Suggested workflow for assessing dual MDM2 and GPX4 inhibition.
Conclusion
This compound and its derivatives represent a promising class of compounds with potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents. The provided data and protocols offer a foundation for researchers to further explore the therapeutic potential of this chemical scaffold. Future studies should focus on elucidating the specific molecular targets and signaling pathways modulated by these compounds to facilitate the rational design of more potent and selective drug candidates.
Application Notes and Protocols: 3-Methyl-4-nitro-5-styrylisoxazole as a Versatile Building Block for Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 3-methyl-4-nitro-5-styrylisoxazole, a highly functionalized and reactive building block for the synthesis of a variety of heterocyclic compounds. This document details its synthesis, chemical reactivity, and the potential biological applications of its derivatives, supported by detailed experimental protocols and quantitative data.
Introduction
This compound is a versatile scaffold in organic synthesis due to its unique electronic and structural features. The presence of the nitro group and the styryl moiety activates the molecule for various transformations, making it an excellent precursor for the construction of complex heterocyclic systems. These derived heterocycles have shown promise in medicinal chemistry, exhibiting a range of biological activities, including anti-inflammatory and antibacterial properties. This document serves as a practical guide for the utilization of this valuable building block in research and drug discovery.
Synthesis of this compound
A highly efficient and environmentally friendly method for the synthesis of 3-methyl-4-nitro-5-styrylisoxazoles involves a solvent-free condensation of 3,5-dimethyl-4-nitroisoxazole with various aromatic aldehydes using nano-titania (TiO₂) as a recyclable catalyst.[1][2] This green chemistry approach offers high yields and simple product isolation.[1][2]
Experimental Protocol: Solvent-Free Synthesis using Nano-Titania
-
Materials: 3,5-dimethyl-4-nitroisoxazole, aromatic aldehyde, nano-titania (TiO₂) powder.
-
Procedure:
-
In a round-bottom flask, combine 3,5-dimethyl-4-nitroisoxazole (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and nano-titania (20 mol%).
-
Heat the mixture at 90°C under solvent-free (neat) conditions with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate to the solid mass and sonicate to extract the product.
-
Filter the mixture to recover the nano-titania catalyst. The catalyst can be washed with ethyl acetate, dried, and reused for subsequent reactions.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound derivative.
-
Table 1: Synthesis of this compound Derivatives
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | This compound | 92 |
| 2 | 4-Chlorobenzaldehyde | 3-methyl-4-nitro-5-(4-chlorostyryl)isoxazole | 95 |
| 3 | 4-Methoxybenzaldehyde | 3-methyl-4-nitro-5-(4-methoxystyryl)isoxazole | 80 |
| 4 | 3-Nitrobenzaldehyde | 3-methyl-4-nitro-5-(3-nitrostyryl)isoxazole | 86 |
| 5 | 4-Nitrobenzaldehyde | 3-methyl-4-nitro-5-(4-nitrostyryl)isoxazole | 85 |
Data sourced from an efficient solvent-free synthesis using solid nano-titania.[2]
Characterization Data for this compound (Entry 1):
-
¹H NMR (500 MHz, CDCl₃): δ 7.80 (d, J = 16.5 Hz, 1H), 7.68 (d, J = 16.4 Hz, 3H), 7.46 (s, 2H), 7.26 (s, 1H), 2.61 (s, 3H).[2]
Workflow for the Synthesis of this compound
Caption: Workflow for the solvent-free synthesis of this compound.
This compound in Heterocycle Synthesis
This styrylisoxazole is an excellent Michael acceptor and a versatile precursor for cycloaddition reactions, enabling the synthesis of a wide array of complex heterocyclic structures.
The electron-withdrawing nitro group and the isoxazole ring activate the styryl double bond for conjugate additions with various nucleophiles.
3.1.1. Thia-Michael Addition
Thiols readily undergo a 1,6-thia-Michael addition to 3-methyl-4-nitro-5-styrylisoxazoles, providing a straightforward route to isoxazole-containing sulfides.[3]
Experimental Protocol: Thia-Michael Addition of Benzyl Mercaptan
-
Materials: this compound, benzyl mercaptan, piperidine, ethanol.
-
Procedure:
-
Dissolve this compound (1.0 mmol) in ethanol in a round-bottom flask.
-
Add benzyl mercaptan (1.2 mmol) to the solution.
-
Add a catalytic amount of piperidine (0.1 mmol).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the corresponding isoxazole-sulfide adduct.
-
Table 2: Thia-Michael Addition Products
| Entry | Styrylisoxazole Derivative | Thiol | Product | Yield (%) |
| 1 | This compound | Benzyl mercaptan | 3-(1-(benzylthio)-2-phenylethyl)-5-methyl-4-nitroisoxazole | Good |
| 2 | 3-methyl-4-nitro-5-(4-chlorostyryl)isoxazole | Thiophenol | 3-(1-(phenylthio)-2-(4-chlorophenyl)ethyl)-5-methyl-4-nitroisoxazole | High |
Yields are generally reported as good to high for these reactions.[3]
3.1.2. Reaction with Bis-enolisable Ketones
The reaction with bis-enolisable ketones can lead to either Michael adducts or spiroisoxazolines, depending on the reaction conditions. The use of a substoichiometric amount of base favors the formation of the Michael adduct.[4]
3-Methyl-4-nitro-5-styrylisoxazoles can act as dipolarophiles in 1,3-dipolar cycloaddition reactions with nitrile oxides to generate spiroisoxazolines.[5]
Experimental Protocol: Synthesis of Spiroisoxazolines
-
Materials: this compound derivative (dipolarophile), corresponding hydroximoyl chloride (nitrile oxide precursor), triethylamine (Et₃N), chloroform.
-
Procedure:
-
Dissolve the this compound derivative (8.0 mmol) and the hydroximoyl chloride (8.0 mmol) in chloroform (25 ml) in a round-bottom flask.
-
Slowly add a solution of triethylamine (8.8 mmol) in chloroform (25 ml) to the stirred reaction mixture over 24 hours.
-
Continue stirring and monitor the reaction by TLC.
-
After completion, evaporate the solvent under reduced pressure.
-
The resulting diastereomeric mixture of spiroisoxazolines can be separated by column chromatography on silica gel.
-
Reaction Pathways of this compound
Caption: Key reaction pathways for heterocycle synthesis from this compound.
Biological Applications of Derived Heterocycles
Heterocycles synthesized from this compound have been investigated for their potential as therapeutic agents.
Several isoxazole derivatives have demonstrated anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase-2 (COX-2).[6][7][8] Inhibition of COX-2 is a key mechanism for controlling inflammation and pain.
Table 3: Anti-inflammatory Activity of Isoxazole Derivatives
| Compound Class | Biological Target | Activity |
| Isoxazole-mercaptobenzimidazole hybrids | COX-2 | Analgesic and anti-inflammatory |
| Indolyl-isoxazolidines | TNF-α, IL-6 | Potent anti-inflammatory and analgesic |
| 4,5-diarylisoxazol-3-carboxylic acids | Leukotriene synthesis | Potential anti-inflammatory |
Data compiled from various studies on isoxazole derivatives.[7][8]
COX-2 Signaling Pathway in Inflammation
Caption: Inhibition of the COX-2 pathway by isoxazole derivatives to reduce inflammation.
The nitro group is a key pharmacophore in several antimicrobial drugs. The mechanism of action for many nitro-heterocyclic compounds involves the enzymatic reduction of the nitro group within the microbial cell.[9][10] This reduction generates reactive nitroso and hydroxylamine intermediates, as well as nitro anion radicals, which can covalently bind to and damage cellular macromolecules like DNA, leading to cell death.[9][10]
General Mechanism of Action for Nitro-Heterocyclic Antibacterials
Caption: Proposed mechanism of antibacterial action for nitro-heterocyclic compounds.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds. The straightforward and often green synthetic methods for its preparation, coupled with its rich reactivity, make it an attractive starting material for medicinal chemistry and drug discovery programs. The demonstrated anti-inflammatory and potential antibacterial activities of its derivatives warrant further investigation and development of novel therapeutic agents based on this promising scaffold.
References
- 1. microbiologyresearch.org [microbiologyresearch.org]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 3-Methyl-4-nitro-5-styrylisoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-4-nitro-5-styrylisoxazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Isoxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The presence of the nitro group and the styryl moiety in the target molecule offers potential for further functionalization and development of novel therapeutic agents. These notes provide a detailed protocol for a scalable, solvent-free synthesis of this compound, leveraging a heterogeneous nano-titania catalyst for an efficient and environmentally friendly process.[2]
Application: Potential as an Anti-inflammatory Agent
Several studies have highlighted the anti-inflammatory potential of isoxazole derivatives.[3][4][5] The mechanism of action for many of these compounds is attributed to the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes (COX-1 and COX-2) and the modulation of pro-inflammatory signaling pathways like the nuclear factor-kappa B (NF-κB) pathway.[6][7][8] The NF-κB signaling cascade is a critical regulator of the expression of genes involved in inflammation and immune responses.[][10] Inhibition of this pathway can lead to a reduction in the production of inflammatory cytokines and other mediators. Given the structural similarities to known anti-inflammatory isoxazoles, this compound is a promising candidate for further investigation as a selective COX-2 or NF-κB inhibitor for the treatment of inflammatory diseases.
Data Presentation
Physicochemical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀N₂O₃ | [4] |
| Molecular Weight | 230.22 g/mol | [4] |
| Appearance | Yellow solid | [2] |
| Melting Point | 156 °C | [4] |
| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 2.60 (s, 3H, CH₃), 7.55 (d, 1H, J = 16.6 Hz, =CH), 7.73 (d, 1H, J = 16.6 Hz, =CH), 7.40-7.60 (m, 5H, Ar-H) | [4] |
| IR (KBr, cm⁻¹) | 1630 (C=C stretching), 1579 (C=N stretching), 1505 (NO₂ asymmetric stretching), 1357 (NO₂ symmetric stretching), 971 (H-C=C-H bending) | [4] |
| Mass Spectrum (m/z) | 230 (M⁺) | [4] |
Synthesis Reaction Parameters and Yields
| Parameter | Value | Reference |
| Reactants | 3,5-Dimethyl-4-nitroisoxazole, Benzaldehyde | [2] |
| Catalyst | Nano-Titanium Dioxide (TiO₂) | [2] |
| Solvent | None (Solvent-free) | [2] |
| Reaction Temperature | 90 °C | [2] |
| Reaction Time | 90 minutes (for 1 mmol scale) | [2] |
| Yield | 84% (for 1 mmol scale) | [4] |
Experimental Protocols
Protocol 1: Synthesis of Starting Material: 3,5-Dimethyl-4-nitroisoxazole
This protocol is based on the established synthesis of 3,5-dimethyl-4-nitroisoxazole.
Materials:
-
Ethyl acetoacetate
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Acetic anhydride
-
Nitric acid
-
Sulfuric acid
-
Ethanol
-
Ice
Procedure:
-
Synthesis of 3,5-dimethylisoxazole: A mixture of ethyl acetoacetate, hydroxylamine hydrochloride, and sodium acetate in aqueous ethanol is refluxed. The resulting 3,5-dimethylisoxazole is isolated by distillation.
-
Nitration of 3,5-dimethylisoxazole: The synthesized 3,5-dimethylisoxazole is slowly added to a cooled mixture of nitric acid and sulfuric acid. The reaction mixture is stirred at low temperature and then poured onto ice. The precipitated 3,5-dimethyl-4-nitroisoxazole is filtered, washed with water, and recrystallized from ethanol.
Protocol 2: Scale-Up Synthesis of this compound (100 g Scale)
This protocol is a scaled-up version of the efficient, solvent-free method using a nano-titania catalyst.[2]
Materials:
-
3,5-Dimethyl-4-nitroisoxazole (CAS: 1123-49-5)
-
Benzaldehyde (CAS: 100-52-7)
-
Nano-Titanium Dioxide (TiO₂, anatase, particle size <25 nm)
-
Dichloromethane
-
Methanol
-
Mechanical stirrer with high-torque motor
-
Heating mantle with temperature controller and thermocouple
-
Jacketed glass reactor (2 L) with appropriate inlet/outlet for inert gas and a bottom outlet valve
-
Filtration apparatus (Buchner funnel, filter paper)
-
Rotary evaporator
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Nitro compounds can be thermally unstable. Avoid excessive heating and monitor the reaction temperature closely.
-
Nano-TiO₂ is a fine powder; handle it in a way that minimizes dust inhalation (e.g., using a powder-dispensing enclosure or a wet slurry).
Procedure:
-
Reactor Setup: Set up the 2 L jacketed glass reactor with the mechanical stirrer, heating mantle, and thermocouple. Ensure the system is clean and dry. Purge the reactor with an inert gas (e.g., nitrogen or argon).
-
Charging Reactants: To the reactor, add 3,5-dimethyl-4-nitroisoxazole (142.11 g, 1.0 mol) and benzaldehyde (106.12 g, 1.0 mol).
-
Catalyst Addition: In a separate beaker, weigh nano-TiO₂ (20 mol%, approximately 16 g). The catalyst can be added as a powder or as a slurry in a small amount of a volatile solvent like dichloromethane to reduce dust.
-
Reaction: Begin stirring the mixture to ensure homogeneity. Set the temperature controller to 90 °C and start heating. Monitor the internal temperature of the reaction mixture closely.
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase. The reaction is typically complete within 2-3 hours at this scale, but reaction time may vary and should be determined by monitoring.
-
Work-up and Product Isolation:
-
Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature.
-
Add dichloromethane (approx. 500 mL) to the reactor and stir to dissolve the product.
-
Filter the mixture through a Buchner funnel to remove the nano-TiO₂ catalyst. The catalyst can be washed with additional dichloromethane to ensure complete recovery of the product. The recovered catalyst can be dried and reused.
-
Transfer the filtrate to a round-bottom flask and remove the dichloromethane using a rotary evaporator.
-
-
Purification:
-
The crude product is a yellow solid. Recrystallize the solid from hot methanol to obtain pure this compound.
-
Filter the recrystallized product, wash with a small amount of cold methanol, and dry under vacuum.
-
Visualizations
Experimental Workflow for Scale-Up Synthesis
Caption: Workflow for the scale-up synthesis of this compound.
Proposed Anti-inflammatory Signaling Pathway
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. ias.ac.in [ias.ac.in]
- 3. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjpbcs.com [rjpbcs.com]
- 5. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors of NF-kappaB signaling: 785 and counting - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-4-nitro-5-styrylisoxazole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Methyl-4-nitro-5-styrylisoxazole.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis of this compound is typically achieved through a condensation reaction between 3,5-dimethyl-4-nitroisoxazole and an appropriate aromatic aldehyde. The reaction proceeds via an aldol-type condensation followed by a dehydration step to yield the final styryl derivative.
Q2: What are the common catalysts used for this synthesis, and how do they compare?
Several catalysts can be employed for this reaction. A highly efficient and environmentally friendly option is the use of solid nano-titania (TiO2) as a recyclable catalyst in a solvent-free system, which has been reported to provide excellent yields.[1][2] Other commonly used catalysts include bases like piperidine and pyrrolidine. The choice of catalyst can influence reaction time, yield, and purification requirements.
Q3: What are the key reaction parameters to control for optimizing the yield?
To optimize the yield of this compound, it is crucial to control the following parameters:
-
Stoichiometry of Reactants: An equimolar ratio of 3,5-dimethyl-4-nitroisoxazole and the aromatic aldehyde is typically used.[1]
-
Catalyst Loading: The optimal amount of catalyst should be determined experimentally. For nano-titania, 20 mol% has been shown to be effective.[1]
-
Temperature: The reaction is often carried out at elevated temperatures, for instance, at 90°C for the nano-titania catalyzed solvent-free method.[2]
-
Reaction Time: The progress of the reaction should be monitored, for example by using thin-layer chromatography (TLC), to determine the optimal reaction time.[2]
Q4: How does the substituent on the aromatic aldehyde affect the reaction yield?
The electronic nature of the substituent on the aromatic aldehyde can impact the reaction yield. Aldehydes with electron-withdrawing groups at the C3 and C4 positions have been shown to produce high yields.[1] Conversely, electron-donating groups, such as a methoxy group at the C4 position, may lead to a slight decrease in yield.[1]
Q5: What are the recommended purification methods for the final product?
An advantage of some modern synthetic protocols, such as the one using nano-titania under solvent-free conditions, is that the product can often be isolated in a pure form without the need for column chromatography.[1] The workup procedure may involve cooling the reaction mixture, followed by simple washing and filtration steps.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. 2. Incorrect reaction temperature. 3. Insufficient reaction time. 4. Impure starting materials. | 1. Ensure the catalyst is active. If using nano-titania, confirm its synthesis and characterization. For base catalysts, use a fresh batch. 2. Optimize the reaction temperature. For the nano-TiO2 method, 90°C is recommended. Increasing the temperature further may not improve the yield.[1] 3. Monitor the reaction progress using TLC to ensure it has gone to completion. 4. Verify the purity of 3,5-dimethyl-4-nitroisoxazole and the aromatic aldehyde using appropriate analytical techniques (e.g., NMR, melting point). |
| Formation of Side Products | 1. Undesired side reactions, such as Michael addition, can occur.[3][4] 2. The starting materials may be degrading under the reaction conditions. | 1. Adjust the reaction conditions (e.g., catalyst, temperature) to favor the desired condensation reaction. The use of a solid catalyst like nano-TiO2 can enhance selectivity. 2. Ensure the reaction is not heated for an excessively long period. |
| Difficulty in Product Isolation | 1. The product may be soluble in the workup solvent. 2. The catalyst may be difficult to separate from the product. | 1. Choose an appropriate solvent for washing and filtration that minimizes product loss. 2. Utilize a heterogeneous catalyst like nano-titania, which can be easily recovered by filtration for reuse.[1][2] |
| Inconsistent Results | 1. Variability in catalyst activity. 2. Inconsistent heating of the reaction mixture. 3. Variations in the quality of starting materials. | 1. If using a reusable catalyst like nano-TiO2, ensure it is properly washed and dried between runs. Its efficiency can be retained for several cycles.[1] 2. Use a reliable heating apparatus (e.g., oil bath, heating mantle with a stirrer) to maintain a consistent temperature. 3. Source starting materials from a reliable supplier and check their purity before use. |
Experimental Protocols
Solvent-Free Synthesis using Nano-Titania Catalyst
This protocol is based on an efficient and environmentally friendly method.[1][2]
Materials:
-
3,5-dimethyl-4-nitroisoxazole
-
Aromatic aldehyde
-
Nano-titania (TiO2) particles (20 mol%)
Procedure:
-
In a reaction vessel, combine the aromatic aldehyde (1.0 mmol), 3,5-dimethyl-4-nitroisoxazole (1.0 mmol), and nano-TiO2 (20 mol%).
-
Stir the mixture at 90°C under neat (solvent-free) conditions.
-
Monitor the reaction's progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the residue with an appropriate solvent.
-
Filter the mixture to separate the solid product and the catalyst. The catalyst can be washed, dried, and reused.
-
Further purify the product if necessary, although this method often yields a product of high purity.
Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Troubleshooting Logic
References
Technical Support Center: Purification of 3-Methyl-4-nitro-5-styrylisoxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-Methyl-4-nitro-5-styrylisoxazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
The most common and effective purification techniques for this compound are recrystallization and column chromatography. For syntheses that yield a relatively clean crude product, recrystallization from methanol has been shown to produce analytically pure material.[1] Column chromatography is a more general method suitable for separating the target compound from various impurities.
Q2: What are the likely impurities in a crude sample of this compound?
Potential impurities can include:
-
Unreacted starting materials: Benzaldehyde (or a substituted benzaldehyde) and 3,5-dimethyl-4-nitroisoxazole.
-
Side products: Dehydration byproducts, which can sometimes be colored (e.g., yellow or brown), may be present.
-
Catalyst residues: If a catalyst was used in the synthesis, traces might remain in the crude product.
Q3: My crude product is a brown oil. Is this normal?
While the pure product is a solid, obtaining a brown oil or a yellow solid as a crude product can occur. The coloration often indicates the presence of impurities, such as dehydration byproducts. These impurities can usually be removed by the purification techniques outlined in this guide.
Troubleshooting Guide: Recrystallization
Recrystallization is often the first choice for purifying solid compounds. The goal is to dissolve the impure compound in a hot solvent and then allow the pure compound to crystallize upon cooling, leaving the impurities dissolved in the solvent.
Problem: The compound does not dissolve in the hot solvent.
| Possible Cause | Suggested Solution |
| Incorrect solvent choice. | The solvent may be too non-polar for your compound. Try a more polar solvent. A good recrystallization solvent should dissolve the compound when hot but not when cold. |
| Insufficient solvent. | Add more solvent in small portions to the boiling mixture until the solid dissolves. Be careful not to add a large excess, as this will reduce your yield. |
| Compound is highly insoluble. | It's possible the chosen solvent is entirely unsuitable. Refer to the solvent selection guide below and perform small-scale solubility tests. |
Problem: No crystals form upon cooling.
| Possible Cause | Suggested Solution |
| Too much solvent was used. | Reduce the volume of the solvent by gentle heating and evaporation, then allow the solution to cool again. |
| Supersaturation. | Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound. |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals. |
Problem: The compound "oils out" instead of crystallizing.
| Possible Cause | Suggested Solution |
| The boiling point of the solvent is higher than the melting point of the compound. | Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and allow it to cool slowly. |
| Significant impurities are present. | The impurities may be lowering the melting point of your compound. It may be necessary to first purify the compound by column chromatography. |
Experimental Protocol: Recrystallization
-
Solvent Selection: Perform small-scale solubility tests with various solvents to find a suitable one. A good solvent will dissolve the compound when hot but not at room temperature. Methanol has been reported to be an effective recrystallization solvent for this compound.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture to boiling with stirring until the solid is completely dissolved. Add more hot solvent dropwise if necessary.
-
Decoloration (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by suction filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the crystals in a vacuum oven or desiccator.
Recrystallization Solvent Selection Data
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Methanol | Polar Protic | 65 | Reported to be a good solvent for recrystallization. [1] |
| Ethanol | Polar Protic | 78 | Often a good alternative to methanol. |
| Isopropanol | Polar Protic | 82 | Lower solubility at room temperature may improve yield. |
| Ethyl Acetate | Polar Aprotic | 77 | Good for moderately polar compounds. |
| Toluene | Non-polar | 111 | May be suitable if the compound is less polar. |
| Hexane/Heptane | Non-polar | 69 / 98 | Likely to have low solubility; could be used as an anti-solvent. |
Troubleshooting Guide: Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase.
Problem: The compound does not move from the origin (Rf = 0).
| Possible Cause | Suggested Solution |
| The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
Problem: The compound runs with the solvent front (Rf = 1).
| Possible Cause | Suggested Solution |
| The mobile phase is too polar. | Decrease the polarity of the mobile phase. For example, decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
Problem: Poor separation of the compound from impurities.
| Possible Cause | Suggested Solution |
| Inappropriate solvent system. | Experiment with different solvent systems in TLC to find one that gives good separation between your product and the impurities. An ideal Rf for the product for column chromatography is around 0.3. |
| Column was not packed properly. | Ensure the column is packed uniformly without any air bubbles or cracks. |
| Sample was loaded improperly. | Dissolve the sample in a minimum amount of solvent and load it onto the column in a narrow band. |
Problem: The compound appears to be decomposing on the column.
| Possible Cause | Suggested Solution |
| The compound is unstable on silica gel. | Some nitro-aromatic compounds can be sensitive to the acidic nature of silica gel. Consider using deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina. |
Experimental Protocol: Column Chromatography
-
TLC Analysis: Develop a suitable mobile phase using Thin Layer Chromatography (TLC). A good solvent system should give your target compound an Rf value of approximately 0.3 and show good separation from impurities. A common starting point for compounds of this type is a mixture of petroleum ether (or hexane) and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and begin to collect fractions. The flow rate can be increased by applying positive pressure (flash chromatography).
-
Fraction Analysis: Analyze the collected fractions by TLC to determine which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
TLC Mobile Phase Selection Data
Specific Rf values for this compound are not widely reported. The following table provides suggested starting solvent systems for TLC analysis. The ratios should be adjusted to achieve the desired Rf value.
| Mobile Phase System | Polarity | Typical Starting Ratio (v/v) | Comments |
| Hexane / Ethyl Acetate | Low to Medium | 9:1 to 7:3 | A very common and effective system for a wide range of compounds. |
| Dichloromethane / Methanol | Medium to High | 99:1 to 95:5 | Useful for more polar compounds. |
| Toluene / Ethyl Acetate | Low to Medium | 9:1 to 8:2 | Offers different selectivity compared to hexane-based systems. |
Visualizations
References
Technical Support Center: Synthesis of Styrylisoxazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of styrylisoxazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to styrylisoxazole derivatives?
A1: The most common synthetic strategies involve two key stages. The first is the synthesis of a chalcone intermediate, which is an α,β-unsaturated ketone.[1] This is typically achieved through a Claisen-Schmidt condensation of an appropriate aromatic ketone with an aromatic aldehyde.[2] The second stage is the construction of the isoxazole ring. A frequent method is the reaction of the chalcone intermediate with hydroxylamine hydrochloride.[3] An alternative and powerful method is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[4]
Q2: What is a 1,3-dipolar cycloaddition reaction in the context of isoxazole synthesis?
A2: The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocycles like isoxazoles.[4] It involves the reaction of a 1,3-dipole (in this case, a nitrile oxide, often generated in situ from an aldoxime) with a dipolarophile (an alkyne).[4][5] This [3+2] cycloaddition forms the isoxazole ring in a single, often highly regioselective, step.
Q3: Are there greener or more environmentally benign methods for this synthesis?
A3: Yes, significant progress has been made in developing greener synthetic protocols. This includes the use of aqueous media, which can simplify work-up procedures and avoid hazardous organic solvents.[6][7] Additionally, mechanochemical methods, such as solvent-free grinding, have emerged as a sustainable alternative to conventional solution-based reactions, often reducing reaction times and waste.[8] The use of catalysts in green solvents like ionic liquids or deep eutectic solvents is also an area of active research.[9]
Q4: How can I confirm the successful synthesis of my styrylisoxazole derivative?
A4: Structural confirmation is typically achieved using a combination of spectroscopic techniques. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to determine the molecular structure and mass.[1][10] For crystalline products, X-ray crystallography can provide unambiguous structural proof.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of styrylisoxazole derivatives.
Problem 1: Low Yield in Chalcone Synthesis (Claisen-Schmidt Condensation)
Q: My Claisen-Schmidt condensation reaction to form the chalcone intermediate is resulting in a very low yield. What are the potential causes and solutions?
A: Low yields in this step are common and can be attributed to several factors.
-
Self-Condensation: The aromatic ketone can undergo self-condensation, especially under strong basic conditions.
-
Solution: Add the aldehyde and ketone to the reaction mixture before introducing the base catalyst. Maintain a low reaction temperature (e.g., below 15°C) to minimize side reactions.[1]
-
-
Incorrect Catalyst/Solvent System: The choice of base and solvent is critical.
-
Solution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a polar solvent like ethanol or methanol are commonly used.[11] For specific substrates, exploring solvent-free conditions or alternative catalysts like magnesium hydrogen sulphate might improve yields and prevent self-condensation.[10]
-
-
Purity of Reagents: Impurities in the starting aldehydes or ketones can inhibit the reaction or lead to unwanted byproducts.
-
Solution: Ensure the purity of your starting materials. If necessary, purify the aldehyde (e.g., by distillation) before use.
-
-
Reaction Time and Temperature: Both insufficient and excessive reaction times can lower the yield.
Problem 2: Low Yield or No Product in Isoxazole Ring Formation
Q: I am attempting the cycloaddition step to form the isoxazole ring, but I am getting a low yield or no desired product. What should I troubleshoot?
A: This step can be challenging, particularly when using the 1,3-dipolar cycloaddition pathway.
-
Nitrile Oxide Instability: Nitrile oxides are highly reactive and can be unstable, leading to dimerization or other side reactions.[12][13]
-
Solution: Generate the nitrile oxide in situ in the presence of the alkyne (the dipolarophile). This ensures it reacts as it is formed. Common methods for in situ generation include the dehydration of aldoximes using reagents like N-chlorosuccinimide (NCS) or chloramine-T.[12]
-
-
Poor Reactivity of Dipolarophile: The alkyne or alkene used may not be reactive enough under the chosen conditions.
-
Solution: The presence of electron-withdrawing groups on the dipolarophile can sometimes accelerate the reaction. Microwave-assisted synthesis can also be employed to increase reaction rates and yields, often in shorter time frames.[4]
-
-
Reductive Cleavage of N-O Bond: In the presence of certain transition metals, the N–O bond of the newly formed isoxazole ring can undergo reductive cleavage, leading to lower yields.[12]
-
Incorrect Work-up Procedure: The desired product may be lost during extraction or purification.
-
Solution: Ensure the pH is appropriate during aqueous work-up to keep the product in the organic layer. Use TLC to track the product through all purification steps.
-
Data Summary: Chalcone Synthesis Yields
The following table summarizes yields obtained for chalcone synthesis using different methods, providing a baseline for expected outcomes.
| Synthesis Method | Catalyst | Solvent | Typical Yield (%) | Reference |
| Aldol Condensation | NaOH | Ethanol | 58.41% | [10] |
| Solvent-Free Aldol Condensation | NaOH | None | 65.29% | [10] |
| Aldol Condensation (4-Chloro Chalcone) | NaOH | Ethanol | 58.5% | [10] |
| Solvent-Free Aldol Condensation (4-Chloro Chalcone) | NaOH | None | 71.5% | [10] |
Experimental Protocols
Protocol 1: General Synthesis of a Chalcone Intermediate via Claisen-Schmidt Condensation
This protocol provides a general method for the base-catalyzed condensation of an aryl ketone with an aryl aldehyde.
-
Reagent Preparation: Dissolve one equivalent of the aryl ketone (e.g., acetophenone) in a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
Addition of Aldehyde: Add one equivalent of the aryl aldehyde (e.g., benzaldehyde) to the solution.
-
Catalyst Addition: Cool the flask in an ice bath (0-10°C). Slowly add a solution of a base catalyst, such as 40% aqueous NaOH or KOH, dropwise while stirring.[11] The temperature should be maintained below 15°C.[1]
-
Reaction: Stir the mixture vigorously at room temperature for 4-12 hours. The progress of the reaction should be monitored by TLC.[10][11]
-
Isolation: Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl until the solution is neutral.[10]
-
Purification: Collect the precipitated solid by suction filtration, wash thoroughly with distilled water to remove any excess base, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[10]
Protocol 2: General Synthesis of a 5-Arylisoxazole from an Enone
This protocol describes the formation of the isoxazole ring from a 3-(dimethylamino)-1-arylprop-2-en-1-one intermediate, a variation of the chalcone structure.[6]
-
Reaction Setup: In a 25 mL round-bottom flask, combine one equivalent of the 3-(dimethylamino)-1-arylprop-2-en-1-one intermediate and one equivalent of hydroxylamine hydrochloride (NH₂OH·HCl).[6]
-
Solvent Addition: Add water (approximately 5 mL per 1 mmol of enone) to the flask.[6]
-
Heating: Stir the mixture at 50°C for approximately 2 hours. Monitor the reaction for completion by TLC.[6]
-
Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate should form.
-
Purification: Collect the solid product by suction filtration. This method often produces a pure product without the need for further chromatographic purification or recrystallization.[6]
Visualized Workflows and Pathways
The following diagrams illustrate key processes in the synthesis and troubleshooting of styrylisoxazole derivatives.
Caption: General workflow for the synthesis of styrylisoxazole derivatives.
Caption: A logical workflow for troubleshooting low-yield reactions.
Caption: The [3+2] cycloaddition mechanism for isoxazole synthesis.
References
- 1. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jnsm.qu.edu.sa [jnsm.qu.edu.sa]
- 6. mdpi.com [mdpi.com]
- 7. doaj.org [doaj.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. jetir.org [jetir.org]
- 11. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc) - PMC [pmc.ncbi.nlm.nih.gov]
improving the efficiency of nano-titania catalyst in synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of nano-titania (nano-TiO₂) catalysts in various synthetic applications.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experimentation with nano-TiO₂ catalysts.
| Problem | Possible Causes | Recommended Solutions |
| Low Catalytic Activity | 1. Suboptimal Particle Size: The particle size may be too large or too small, affecting the surface area and charge carrier recombination rates.[1] 2. Incorrect Crystal Phase: The catalyst may be in a less active phase (e.g., rutile) instead of the more active anatase phase or an optimal mixed phase.[2][3] 3. Low Surface Area: The catalyst may have a low specific surface area, reducing the number of available active sites.[1] 4. Contamination: Impurities on the catalyst surface can block active sites. 5. Poor Dispersion: Agglomeration of nanoparticles can reduce the effective surface area. | 1. Optimize synthesis parameters (e.g., temperature, pH) to achieve the optimal particle size, typically in the range of 10-30 nm for many applications.[1] 2. Control the calcination temperature and time to favor the formation of the anatase phase or a desired anatase/rutile mixture.[2] 3. Modify the synthesis method (e.g., using a surfactant) to increase the surface area. 4. Ensure high-purity precursors and solvents are used. 5. Use ultrasonication or appropriate surfactants to improve the dispersion of the catalyst in the reaction medium. |
| Poor Reproducibility of Results | 1. Inconsistent Synthesis Parameters: Minor variations in temperature, pH, stirring rate, or precursor concentration can lead to different catalyst properties. 2. Aging of Precursors: The titanium precursor (e.g., titanium isopropoxide) can hydrolyze over time when exposed to moisture, affecting the synthesis. 3. Variable Calcination Conditions: Fluctuations in the heating rate, final temperature, or duration of calcination can alter the crystal structure and particle size. | 1. Precisely control all synthesis parameters and document them thoroughly for each batch. 2. Use fresh precursors or store them under inert and dry conditions. 3. Use a programmable furnace with a well-controlled temperature profile for calcination. |
| Catalyst Deactivation | 1. Surface Fouling: Adsorption of reactants, intermediates, or products on the catalyst surface can block active sites.[4] 2. Phase Transformation: High reaction temperatures can cause the transformation of the active anatase phase to the less active rutile phase.[4] 3. Sintering: At high temperatures, nanoparticles can aggregate and grow, leading to a decrease in surface area.[4] 4. Poisoning: Certain ions (e.g., phosphates, sulfates) or organic molecules can irreversibly bind to the catalyst surface, deactivating it.[4][5] | 1. Regenerate the catalyst by washing with a suitable solvent or by thermal treatment to remove adsorbed species.[4] 2. Operate the reaction at a temperature below the anatase-to-rutile transition temperature. 3. Avoid excessively high reaction or regeneration temperatures. 4. Identify and remove potential poisons from the reaction mixture. |
| Difficulty in Catalyst Separation | 1. Small Particle Size: The nano-sized nature of the catalyst makes separation by conventional filtration difficult. 2. Stable Colloidal Suspension: The catalyst may form a stable colloid in the reaction medium. | 1. Consider immobilizing the nano-TiO₂ on a support material (e.g., silica, activated carbon). 2. Use centrifugation at high speeds to separate the catalyst. 3. Adjust the pH of the solution to the isoelectric point of TiO₂ to induce agglomeration and facilitate separation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal particle size for a nano-TiO₂ catalyst?
A1: The optimal particle size is application-dependent. Generally, a smaller particle size increases the specific surface area and the number of active sites.[1] However, very small particles (e.g., <10 nm) can have a higher rate of electron-hole recombination, which can decrease photocatalytic efficiency. For many applications, a particle size in the range of 10-30 nm is considered optimal.[1]
Q2: Which crystalline phase of TiO₂ is more efficient?
A2: The anatase phase of TiO₂ is generally considered more photocatalytically active than the rutile and brookite phases.[2][3] This is often attributed to its electronic band structure and lower recombination rate of photogenerated electron-hole pairs. However, a mixture of anatase and rutile phases, such as in the commercially available P25, can exhibit even higher activity for certain reactions due to synergistic effects.[2]
Q3: How does the pH of the synthesis solution affect the catalyst properties?
A3: The pH of the synthesis solution significantly influences the hydrolysis and condensation rates of the titanium precursor, which in turn affects the particle size, crystal structure, and surface charge of the resulting nano-TiO₂.[6] Acidic conditions (low pH) can promote the formation of the rutile phase, while neutral or basic conditions (higher pH) tend to favor the anatase phase.[6] The pH also affects the surface hydroxyl groups, which play a crucial role in photocatalysis.
Q4: What is the purpose of doping nano-TiO₂ with other elements?
A4: Doping nano-TiO₂ with metals (e.g., Cu, Zn) or non-metals (e.g., N, C) can enhance its catalytic efficiency in several ways.[7][8] Doping can extend the light absorption of TiO₂ into the visible region, allowing it to be activated by sunlight.[1] It can also improve charge separation and reduce the recombination of electron-hole pairs, leading to higher quantum yields.[7]
Q5: How can a deactivated nano-TiO₂ catalyst be regenerated?
A5: Deactivated nano-TiO₂ catalysts can often be regenerated. Common methods include:
-
Thermal Treatment: Heating the catalyst in air or an inert atmosphere can burn off adsorbed organic foulants.[4]
-
Chemical Washing: Washing the catalyst with acidic or basic solutions, or with an oxidizing agent like hydrogen peroxide, can remove inorganic and organic surface contaminants.[4]
-
UV Irradiation: In some cases, prolonged UV irradiation can help to clean the catalyst surface by promoting the degradation of adsorbed species.[4]
Data Presentation
Table 1: Effect of Synthesis pH on Nano-TiO₂ Properties and Photocatalytic Efficiency
| Synthesis pH | Crystal Phase | Crystallite Size (nm) | Band Gap (eV) | Methylene Blue Degradation Efficiency (%) | Reference |
| 4 | Anatase | ~25-30 | 3.20 | 60 | |
| 6 | Anatase | ~25 | 3.22 | 39 | |
| 7 | Anatase/Rutile | ~40 | 3.18 | 38 | |
| 8 | Anatase | ~16 | 3.25 | 82 | |
| 10 | Anatase | ~28 | 3.23 | 71 |
Table 2: Influence of Calcination Temperature on Nano-TiO₂ Properties
| Calcination Temperature (°C) | Crystal Phase | Crystallite Size (nm) | Specific Surface Area (m²/g) | Reference |
| 300 | Anatase | ~8 | 150 | [9] |
| 400 | Anatase | ~14 | 120 | [6][9] |
| 500 | Anatase | ~20 | 90 | [9] |
| 600 | Anatase/Rutile | ~35 | 60 | [9] |
| 700 | Rutile | >50 | <30 | [9] |
Experimental Protocols
Protocol 1: Sol-Gel Synthesis of Nano-TiO₂
-
Precursor Solution Preparation:
-
In a flask, mix titanium (IV) isopropoxide (TTIP) with isopropanol at a volume ratio of 1:10.
-
Stir the solution vigorously for 30 minutes at room temperature.
-
-
Hydrolysis:
-
Slowly add deionized water to the precursor solution dropwise while stirring continuously. The molar ratio of water to TTIP should be around 4:1.
-
Continue stirring for 1-2 hours until a sol is formed.
-
-
Gelation:
-
Age the sol at room temperature for 24 hours without stirring to allow for the formation of a gel.
-
-
Drying:
-
Dry the gel in an oven at 80-100°C for 12 hours to remove the solvent.
-
-
Calcination:
-
Grind the dried gel into a fine powder.
-
Calcine the powder in a muffle furnace at a desired temperature (e.g., 450°C for anatase phase) for 2-4 hours with a controlled heating and cooling rate.
-
Protocol 2: Photocatalytic Activity Testing
-
Catalyst Suspension Preparation:
-
Disperse a specific amount of nano-TiO₂ catalyst (e.g., 0.1 g/L) in an aqueous solution of the target pollutant (e.g., 10 ppm methylene blue).
-
-
Adsorption-Desorption Equilibrium:
-
Stir the suspension in the dark for 30-60 minutes to ensure that an adsorption-desorption equilibrium is reached between the catalyst surface and the pollutant molecules.
-
-
Photocatalytic Reaction:
-
Irradiate the suspension with a UV lamp or a solar simulator.
-
Maintain constant stirring and temperature throughout the experiment.
-
-
Sampling and Analysis:
-
At regular time intervals, withdraw aliquots of the suspension.
-
Centrifuge or filter the aliquots to remove the catalyst particles.
-
Analyze the concentration of the pollutant in the supernatant using a UV-Vis spectrophotometer or other appropriate analytical techniques.
-
-
Efficiency Calculation:
-
Calculate the degradation efficiency using the formula: Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.
-
Protocol 3: Characterization of Nano-TiO₂
-
X-ray Diffraction (XRD):
-
Prepare a powdered sample of the nano-TiO₂.
-
Mount the sample on the XRD sample holder.
-
Set the instrument parameters (e.g., 2θ range, step size, scan speed).
-
Run the analysis to obtain the diffraction pattern.
-
Identify the crystal phases (anatase, rutile, brookite) by comparing the peak positions with standard JCPDS files.
-
Calculate the crystallite size using the Scherrer equation.
-
-
Transmission Electron Microscopy (TEM):
-
Disperse a small amount of the nano-TiO₂ powder in a suitable solvent (e.g., ethanol) using ultrasonication.
-
Drop-cast a few drops of the dispersion onto a carbon-coated copper grid.
-
Allow the solvent to evaporate completely.
-
Analyze the sample under the TEM to observe the particle size, morphology, and crystal lattice fringes.
-
-
Brunauer-Emmett-Teller (BET) Surface Area Analysis:
-
Degas a known weight of the nano-TiO₂ powder under vacuum at an elevated temperature (e.g., 150-200°C) to remove adsorbed moisture and impurities.[10]
-
Perform nitrogen adsorption-desorption measurements at liquid nitrogen temperature (77 K).
-
Use the BET equation to calculate the specific surface area from the adsorption isotherm.[10]
-
Mandatory Visualization
References
- 1. titantio2.com [titantio2.com]
- 2. mdpi.com [mdpi.com]
- 3. aimspress.com [aimspress.com]
- 4. Stability and deactivation of TiO2 photocatalysts [atomfair.com]
- 5. Photocatalytic and surface properties of titanium dioxide nanoparticles in soil solutions - Environmental Science: Nano (RSC Publishing) DOI:10.1039/D3EN00622K [pubs.rsc.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. Ways to Improve the Efficiency of ТіО2-based Photocatalysts (Review) | Physics and Chemistry of Solid State [journals.pnu.edu.ua]
- 9. krishisanskriti.org [krishisanskriti.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 3-Methyl-4-nitro-5-styrylisoxazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-4-nitro-5-styrylisoxazole.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, which is typically achieved through the Knoevenagel condensation of 3,5-dimethyl-4-nitroisoxazole with an aromatic aldehyde.
Question: My reaction is not proceeding to completion, and I have a low yield of the desired product. What are the possible causes and solutions?
Answer:
Several factors can contribute to a low yield or incomplete reaction. Consider the following troubleshooting steps:
-
Catalyst Inactivity: The choice and condition of the catalyst are crucial. If you are using a solid-supported catalyst like nano-titania, ensure it is properly activated and has not been contaminated. For base catalysts like piperidine or pyrrolidine, ensure the correct molar ratio is used.[1][2]
-
Reaction Conditions:
-
Temperature: The reaction often requires heating. Ensure the reaction mixture is reaching and maintaining the optimal temperature as specified in your protocol. A solvent-free reaction using nano-titania, for instance, is typically conducted at 90°C.[3]
-
Reaction Time: The reaction may require a longer time to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Purity of Reactants: Impurities in the 3,5-dimethyl-4-nitroisoxazole or the aromatic aldehyde can inhibit the reaction. Ensure your starting materials are of high purity.
-
Mixing: In heterogeneous catalysis (e.g., with nano-titania), efficient stirring is essential to ensure proper contact between the reactants and the catalyst surface.
Question: I am observing a significant amount of an unexpected side product. How can I identify and minimize it?
Answer:
The formation of side products is a common issue. Here are some potential side reactions and strategies to mitigate them:
-
Spiroisoxazoline Formation: Under conditions with a large excess of a strong base, a major side product can be a spiroisoxazoline. This occurs through a subsequent reaction of the initially formed this compound with another molecule of the enolizable ketone (in this case, the starting material or another ketone present). To avoid this, use a substoichiometric amount of a weaker base.[4]
-
Michael Addition: The product, this compound, is a Michael acceptor. Under strongly basic conditions, it can react with nucleophiles present in the reaction mixture, including the enolate of the starting 3,5-dimethyl-4-nitroisoxazole.[5] Using milder reaction conditions and controlling the stoichiometry of the base can minimize this.
-
Aldehyde Self-Condensation: Aromatic aldehydes can undergo self-condensation (Cannizzaro reaction) under strongly basic conditions, especially if they do not have α-hydrogens. This is less common under the typical milder conditions used for this synthesis but can be a factor if inappropriate bases or temperatures are used.
-
Oxidation of the Styryl Group: The styryl double bond is susceptible to oxidation. For instance, treatment with strong oxidizing agents like potassium permanganate does not yield the expected carboxylic acid but rather a nitroisoxazolone through a complex rearrangement.[6] While this is an example of a subsequent reaction rather than a side reaction during synthesis, it highlights the reactivity of the product. Ensure your reaction conditions are free from strong oxidizing agents.
Question: The purification of my product is difficult due to persistent impurities. What are the best purification strategies?
Answer:
Purification can be challenging. Here are some recommended approaches:
-
Recrystallization: This is often the most effective method for purifying solid products. A suitable solvent system needs to be identified through small-scale solubility tests.
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a standard technique. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is typically used. One of the advantages of the nano-titania catalyzed solvent-free method is that it can yield a product that is pure enough without the need for column chromatography.[1]
-
Washing: Washing the crude product with an appropriate solvent can remove unreacted starting materials or soluble impurities.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis proceeds via a Knoevenagel condensation. The reaction is typically base-catalyzed. The base deprotonates the methyl group at the 5-position of 3,5-dimethyl-4-nitroisoxazole, which is activated by the adjacent nitro group, to form a carbanion. This carbanion then acts as a nucleophile and attacks the carbonyl carbon of the aromatic aldehyde. The resulting aldol-type adduct then undergoes dehydration to yield the final this compound product.[1]
Q2: What are the advantages of using a solvent-free method with a nano-titania catalyst?
A2: The use of a nano-titania catalyst in a solvent-free reaction offers several "green chemistry" advantages, including:
-
High Yields: This method has been reported to provide excellent product yields.[1][3]
-
Clean Reaction: It often produces a cleaner product, potentially eliminating the need for column chromatography.[1]
-
Recyclable Catalyst: The nano-titania catalyst can be recovered and reused multiple times without a significant loss of activity.[1]
-
Environmentally Friendly: By avoiding organic solvents, the process has a lower environmental impact.[1]
Q3: Can other catalysts be used for this synthesis?
A3: Yes, various catalysts have been employed. Besides nano-titania, common catalysts include bases like piperidine and pyrrolidine.[2] The choice of catalyst can influence reaction times, yields, and the side product profile.
Q4: How does the substituent on the aromatic aldehyde affect the reaction?
A4: The electronic nature of the substituent on the aromatic aldehyde can influence the reaction rate. Electron-withdrawing groups on the aromatic ring can make the aldehyde carbonyl carbon more electrophilic, potentially increasing the reaction rate. Conversely, electron-donating groups may slow down the reaction.
Quantitative Data Summary
The formation of side products is highly dependent on the reaction conditions. The following table summarizes the qualitative and semi-quantitative impact of the base on the product distribution.
| Base Condition | Major Product | Minor Product(s) | Reference |
| Substoichiometric Base | This compound (Michael Adduct) | Spiroisoxazoline | [4] |
| Large Excess of Base | Spiroisoxazoline | This compound | [4] |
Experimental Protocols
General Procedure for the Synthesis of this compound using a Nano-Titania Catalyst (Solvent-Free) [1][3]
-
Reactant Mixture: In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), 3,5-dimethyl-4-nitroisoxazole (1.0 mmol), and nano-TiO2 (20 mol%).
-
Reaction: Stir the mixture at 90°C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.
-
Isolation: The product can often be isolated in a pure form without the need for column chromatography. If necessary, the product can be purified by recrystallization from a suitable solvent. The catalyst can be recovered by filtration for reuse.
Visualizations
Caption: Reaction scheme for the synthesis of this compound and a key side reaction.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Michael Addition Reactions with Styrylisoxazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Michael addition reactions involving styrylisoxazoles.
Frequently Asked Questions (FAQs)
Q1: What makes styrylisoxazoles effective Michael acceptors?
A1: Styrylisoxazoles, particularly 4-nitro-5-styrylisoxazoles, are excellent Michael acceptors due to the strong electron-withdrawing nature of the isoxazole ring, which is further activated by the nitro group at the C4 position. This electronic arrangement polarizes the styrenic double bond, making the β-carbon highly electrophilic and susceptible to nucleophilic attack. They are often used as stable, solid equivalents to cinnamate esters, which can be less reactive in Michael additions.[1][2]
Q2: What types of nucleophiles are commonly used in Michael additions with styrylisoxazoles?
A2: A wide range of nucleophiles can be employed, including carbon nucleophiles like β-ketoesters, malonates, and nitroalkanes, as well as heteroatom nucleophiles such as thiols and amines.[1][3][4] The choice of nucleophile will depend on the desired product and may require optimization of the reaction conditions.
Q3: What are the typical catalysts for these reactions?
A3: The catalysis of Michael additions with styrylisoxazoles is versatile. Common catalysts include:
-
Bases: Inorganic bases like potassium hydroxide (KOH) and cesium carbonate (Cs₂CO₃), or organic bases such as triethylamine (Et₃N) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are frequently used.[5]
-
Organocatalysts: Chiral amines, squaramides, and cinchona alkaloids are employed for asymmetric reactions to control stereoselectivity.[1]
-
Phase-Transfer Catalysts (PTC): Cinchona-derived quaternary ammonium salts are effective in biphasic systems, particularly for reactions with pronucleophiles like γ-butenolide.[6]
Q4: Can these reactions be performed under solvent-free conditions?
A4: Yes, solvent-free conditions have been successfully applied to Michael additions with styrylisoxazoles, often involving grinding of the reactants. This approach aligns with green chemistry principles by reducing solvent waste and can sometimes lead to shorter reaction times and improved yields.[7][8]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Q: I am not getting the expected yield for my Michael addition reaction. What are the possible causes and how can I improve it?
A: Low yield is a common issue that can stem from several factors. Below is a systematic guide to troubleshoot this problem.
-
Insufficient Catalyst Activity: The chosen base or catalyst may not be strong enough to deprotonate the nucleophile effectively.
-
Solution: Switch to a stronger base (e.g., from Et₃N to DBU or an inorganic base like Cs₂CO₃). For organocatalyzed reactions, ensure the catalyst is pure and not degraded. The amount of catalyst can also be optimized; while catalytic amounts are typical, sometimes increasing the loading can improve yields.[5]
-
-
Poor Nucleophile Generation: The pKa of the nucleophile is crucial. If it is not sufficiently acidic, it will not be deprotonated under the reaction conditions.
-
Solution: If possible, modify the nucleophile to increase its acidity. Alternatively, use a stronger base or a different solvent system that favors deprotonation.
-
-
Reversibility of the Reaction (Retro-Michael Addition): The Michael addition is often a reversible equilibrium. The adduct may be reverting to the starting materials, especially at elevated temperatures.[9][10]
-
Solution:
-
Lower the reaction temperature: This will favor the thermodynamically more stable product.
-
Trap the product: If the product precipitates from the reaction mixture, this can drive the equilibrium forward.[9] Alternatively, consider an in-situ subsequent reaction to consume the Michael adduct and prevent its reversal.
-
-
-
Steric Hindrance: Bulky substituents on either the styrylisoxazole or the nucleophile can hinder the approach of the nucleophile to the β-carbon of the Michael acceptor.[11][12]
-
Solution: If possible, use less sterically demanding starting materials. Optimization of the catalyst and reaction conditions (e.g., longer reaction times, higher temperatures - while being mindful of the retro-Michael reaction) may be necessary.
-
-
Solvent Effects: The solvent plays a critical role in stabilizing intermediates and solvating reactants.
-
Solution: Screen a range of solvents. Polar aprotic solvents like THF, CH₃CN, or DMF can be effective.[5] Protic solvents, especially fluorinated alcohols like HFIP, can activate the Michael acceptor through hydrogen bonding.[13][14] In some cases, solvent-free conditions may provide the best results.[7]
-
Problem 2: Formation of Side Products
Q: I am observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?
A: The formation of side products can complicate purification and reduce the yield of the desired product. Here are some common side reactions and strategies to mitigate them.
-
Polymerization of the Styrylisoxazole: As an activated alkene, the styrylisoxazole can undergo anionic polymerization, especially in the presence of strong bases.
-
Solution:
-
Control the addition of reagents: Add the base slowly to a solution of the nucleophile and the styrylisoxazole to keep the concentration of the deprotonated nucleophile low.
-
Use a weaker base: A less basic catalyst might be sufficient to promote the Michael addition without initiating polymerization.
-
Lower the temperature: Polymerization often has a higher activation energy than the Michael addition.
-
-
-
Double Addition: If the nucleophile has multiple acidic protons, a second Michael addition can occur on the initial product.
-
Solution: Use a stoichiometric amount of the nucleophile or a slight excess of the styrylisoxazole. Adjusting the reaction time and temperature can also help to favor the mono-adduct.
-
-
1,2-Addition (Direct Addition): While less common for soft nucleophiles, hard nucleophiles may attack the carbonyl-like functionality within the isoxazole ring, though this is less prevalent with styrylisoxazoles compared to α,β-unsaturated carbonyl compounds.
-
Solution: This is generally not a major issue with the typical soft nucleophiles used in Michael additions. If suspected, using reaction conditions known to favor conjugate addition (e.g., specific catalysts or solvents) is recommended.
-
Problem 3: Poor Stereoselectivity (for Asymmetric Reactions)
Q: My asymmetric Michael addition is resulting in a low diastereomeric ratio (d.r.) or enantiomeric excess (e.e.). How can I improve the stereochemical outcome?
A: Achieving high stereoselectivity requires careful control over the reaction's transition state.
-
Suboptimal Catalyst: The chosen chiral catalyst may not be providing a sufficiently ordered transition state for effective stereochemical discrimination.
-
Solution:
-
Screen different catalysts: A variety of chiral organocatalysts are available (e.g., cinchona alkaloids, squaramides, prolinol derivatives).[1] Their effectiveness can be highly substrate-dependent.
-
Modify the catalyst structure: Small changes to the catalyst, such as altering substituents, can have a large impact on stereoselectivity.[15]
-
-
-
Incorrect Solvent: The solvent can influence the conformation of the catalyst-substrate complex.
-
Solution: Test a range of solvents with varying polarities and coordinating abilities. Non-polar solvents often lead to more organized transition states and higher enantioselectivities.
-
-
Temperature Effects: Higher temperatures can lead to less defined transition states and lower stereoselectivity.
-
Solution: Run the reaction at lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C). This may require longer reaction times.
-
-
Product Epimerization: If the newly formed stereocenter is adjacent to an acidic proton, it may be prone to epimerization under the basic reaction conditions, leading to a lower d.r.
-
Solution: Use milder reaction conditions (weaker base, lower temperature) and shorter reaction times. A rapid workup to quench the base is also crucial. In some cases, crystallization-induced diastereomer transformation can be exploited to obtain a single diastereomer.[16]
-
Data Presentation
Table 1: Influence of Reaction Parameters on Yield in a Model Michael Addition (Data compiled and adapted from various sources for illustrative purposes)
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | - | THF | 25 | 24 | Trace |
| 2 | - | Et₃N (100) | THF | 25 | 24 | < 10 |
| 3 | - | DBU (100) | THF | 25 | 24 | 31 |
| 4 | - | Cs₂CO₃ (10) | THF | 25 | 24 | 94[5] |
| 5 | - | Cs₂CO₃ (10) | CH₃OH | 25 | 24 | Lower Yield[5] |
| 6 | - | Cs₂CO₃ (10) | THF | 0 | 24 | Lower Yield[5] |
Table 2: Catalyst Screening for Asymmetric Michael Addition (Illustrative data based on typical outcomes)
| Entry | Chiral Catalyst | Solvent | Temperature (°C) | Yield (%) | e.e. (%) |
| 1 | Cinchona Alkaloid A | Toluene | 0 | 85 | 72 |
| 2 | Cinchona Alkaloid B | Toluene | 0 | 90 | 85 |
| 3 | Squaramide Catalyst | CH₂Cl₂ | -20 | 92 | 95 |
| 4 | Prolinol Derivative | THF | 0 | 78 | 60 |
Experimental Protocols
General Protocol for a Base-Catalyzed Michael Addition
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the styrylisoxazole (1.0 equiv) and the nucleophile (1.1-1.5 equiv).
-
Solvent Addition: Add the desired anhydrous solvent (e.g., THF, CH₂Cl₂, Toluene) via syringe.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.
-
Base Addition: Add the base (e.g., DBU, Cs₂CO₃) portion-wise or as a solution in the reaction solvent.
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
General Protocol for an Asymmetric Organocatalyzed Michael Addition
-
Preparation: To a dry vial, add the styrylisoxazole (1.0 equiv) and the chiral organocatalyst (typically 5-20 mol%).
-
Solvent and Nucleophile Addition: Add the anhydrous solvent and then the nucleophile (1.2-2.0 equiv).
-
Temperature Control: Stir the mixture at the specified temperature (which can range from room temperature down to -78 °C) for the time indicated in the literature or as determined by reaction monitoring.
-
Workup: The workup procedure is similar to the base-catalyzed reaction. Quench with a mild acid or saturated NH₄Cl solution, followed by extraction, drying, and concentration.
-
Purification and Analysis: Purify the product via flash chromatography. Determine the diastereomeric ratio by ¹H NMR of the crude product and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
Visualizations
Caption: Troubleshooting workflow for low yield issues.
Caption: Common side reactions and their mitigation strategies.
Caption: Factors influencing stereoselectivity in asymmetric reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams [beilstein-journals.org]
- 4. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. dau.url.edu [dau.url.edu]
- 11. mdpi.com [mdpi.com]
- 12. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solvent effects in the aza-Michael addition of anilines [comptes-rendus.academie-sciences.fr]
- 14. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 15. Enantioselectivity switch in asymmetric Michael addition reactions using phosphonium salts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
enhancing the stability of 3-Methyl-4-nitro-5-styrylisoxazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 3-Methyl-4-nitro-5-styrylisoxazole during experimental use.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling, storage, and use of this compound.
Issue 1: Unexpected Degradation of the Compound in Solution
Question: I am observing a rapid loss of my this compound in solution, even when stored for a short period. What could be the cause and how can I prevent it?
Answer:
Rapid degradation in solution can be attributed to several factors, primarily pH, light exposure, and the presence of nucleophiles. The isoxazole ring, particularly with the electron-withdrawing nitro group, can be susceptible to hydrolysis under certain pH conditions. The styryl moiety, a conjugated system, is prone to photodegradation.
Troubleshooting Steps:
-
pH Control: The stability of isoxazole rings can be pH-dependent.[1][2] It is crucial to control the pH of your solution. Avoid strongly acidic or basic conditions unless required for your experiment. Buffering your solution to a neutral pH (around 6-7.5) is recommended for storage.
-
Light Protection: The styryl group in the molecule makes it highly susceptible to photodegradation.[3][4] Always store solutions in amber vials or wrap containers with aluminum foil to protect them from light.[5][6][7][8] When handling the compound, work in a dimly lit area or use light-protective shields.[5]
-
Solvent Choice: Ensure the solvent used is of high purity and free from contaminants that could catalyze degradation. For long-term storage, consider aprotic solvents, although solubility should be the primary determinant.
-
Inert Atmosphere: For prolonged storage, particularly if the solvent is not degassed, purging the vial with an inert gas like nitrogen or argon can prevent oxidative degradation.
-
Avoid Nucleophiles: The molecule can react with strong nucleophiles.[9] Avoid storing it in solutions containing high concentrations of nucleophilic reagents if they are not part of the intended reaction.
Issue 2: Discoloration of Solid Compound Upon Storage
Question: My solid this compound has turned from a pale yellow to a brownish color upon storage. Is it degrading?
Answer:
Discoloration of the solid compound is a strong indicator of degradation. This is often due to exposure to light, heat, or moisture. Nitroaromatic compounds can be particularly sensitive to light and may undergo photochemical reactions leading to colored byproducts.[10]
Troubleshooting Steps:
-
Storage Conditions: Store the solid compound in a tightly sealed, opaque container in a cool, dark, and dry place. A desiccator can be used to minimize moisture exposure. For long-term storage, refrigeration (2-8 °C) is advisable.
-
Inert Atmosphere: If the compound is particularly sensitive, storing it under an inert atmosphere (nitrogen or argon) can be beneficial.
-
Purity Check: Before use, it is advisable to check the purity of the discolored compound using a suitable analytical method like HPLC or TLC to assess the extent of degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, the primary degradation pathways are expected to be:
-
Photodegradation: The conjugated styryl system is susceptible to photoisomerization (cis-trans isomerization) and photocyclization upon exposure to UV or visible light.[3][4]
-
Hydrolysis: The isoxazole ring can undergo hydrolysis, particularly under acidic or basic conditions, leading to ring-opening.[1][2] The presence of the nitro group can influence the susceptibility of the ring to nucleophilic attack.
-
Oxidative Degradation: The styryl double bond and the isoxazole ring can be susceptible to oxidation, especially in the presence of oxidizing agents or under prolonged exposure to air and light.[11] Permanganate oxidation has been shown to yield the corresponding nitroisoxazolone.
-
Thermal Degradation: At elevated temperatures, nitro-containing heterocyclic compounds can undergo complex decomposition reactions.[11]
Q2: How can I assess the stability of my this compound sample?
A2: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the most reliable way to assess the stability of your compound. This method should be able to separate the parent compound from its potential degradation products. A typical workflow involves:
-
Method Development: Develop an HPLC method that shows a sharp, well-resolved peak for this compound.
-
Forced Degradation Studies: Subject the compound to stress conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products.[12][13]
-
Method Validation: Demonstrate that the developed HPLC method can accurately and selectively quantify the parent compound in the presence of its degradation products.
Q3: Are there any known incompatible reagents or conditions to avoid?
A3: Yes. Based on its reactivity, you should avoid:
-
Strong Bases and Nucleophiles: The molecule is a good Michael acceptor and can react with strong nucleophiles.[9]
-
Strong Oxidizing Agents: These can lead to the degradation of the styryl and isoxazole moieties.
-
Prolonged Exposure to UV or Strong Visible Light: This will likely cause photodegradation.
-
Extreme pH Conditions: Both strong acids and bases may catalyze the hydrolysis of the isoxazole ring.[1][2]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method. The extent of degradation should ideally be between 5-20%.[14]
Table 1: Suggested Conditions for Forced Degradation Studies
| Stress Condition | Suggested Protocol |
| Acid Hydrolysis | Dissolve the compound in a suitable solvent (e.g., acetonitrile) and add an equal volume of 0.1 M HCl. Incubate at 60°C for 24-48 hours. Neutralize with 0.1 M NaOH before analysis. |
| Base Hydrolysis | Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M NaOH. Incubate at room temperature for 8-24 hours. Neutralize with 0.1 M HCl before analysis. |
| Oxidative Degradation | Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature for 24-48 hours, protected from light. |
| Thermal Degradation | Store the solid compound at 70°C for 48 hours. Also, reflux a solution of the compound in a suitable solvent for 24 hours. |
| Photodegradation | Expose a solution of the compound (in a photostable, transparent container) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7] A control sample should be wrapped in aluminum foil to protect it from light. |
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing an HPLC method to analyze the stability of this compound.
Table 2: Example HPLC Method Parameters
| Parameter | Suggested Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Based on the UV spectrum of the compound (likely in the 300-400 nm range due to the conjugated system) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Factors influencing compound stability.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4-Nitroisoxazole | 1121-13-7 | FN154344 | Biosynth [biosynth.com]
- 4. lubrizolcdmo.com [lubrizolcdmo.com]
- 5. researchgate.net [researchgate.net]
- 6. Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. researchgate.net [researchgate.net]
- 11. Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ikev.org [ikev.org]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Methyl-4-nitro-5-styrylisoxazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation during the synthesis of 3-Methyl-4-nitro-5-styrylisoxazole.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis, focusing on catalyst performance and longevity.
Issue 1: Decreased activity of nano-TiO₂ catalyst after initial use.
Question: My nano-TiO₂ catalyst, which was effective in the first reaction cycle, is showing a significant drop in yield in subsequent cycles. What is the likely cause and how can I resolve this?
Answer:
A decline in the catalytic activity of nano-titanium dioxide (TiO₂) in the synthesis of this compound is most commonly due to fouling of the catalyst surface.
Probable Cause: The reaction is an aldol-type condensation. During this process, non-volatile organic species and polymeric side products can be formed. These organic residues can deposit on the active sites of the nano-TiO₂ surface, blocking reactants from accessing them and thereby reducing the catalyst's efficiency.[1][2]
Troubleshooting Steps:
-
Catalyst Regeneration:
-
After the reaction, separate the catalyst from the reaction mixture by filtration.
-
Wash the recovered catalyst thoroughly with a suitable solvent (e.g., ethyl acetate or ethanol) to remove any adsorbed organic molecules.
-
Dry the catalyst completely in an oven at a moderate temperature (e.g., 80-100 °C) before reusing it in the next cycle.
-
-
Reaction Condition Optimization:
-
Temperature Control: Avoid excessive heating, as higher temperatures can accelerate the formation of side products and lead to faster coking.
-
Reaction Time: Monitor the reaction progress (e.g., by TLC) and stop the reaction once the starting materials are consumed to minimize the formation of degradation products.
-
-
Preventative Measures:
-
Ensure the purity of your starting materials (3,5-dimethyl-4-nitroisoxazole and the aromatic aldehyde), as impurities can act as catalyst poisons or contribute to fouling.
-
Issue 2: Inconsistent or low yields when using pyrrolidine as a catalyst.
Question: I am using pyrrolidine to catalyze the synthesis, but I'm observing variable yields and the formation of multiple byproducts. What could be causing this?
Answer:
When using an organic base like pyrrolidine as a catalyst, issues with yield and selectivity often point towards side reactions or catalyst degradation.
Probable Causes:
-
Excess Catalyst: A high concentration of pyrrolidine can promote undesired side reactions, such as self-condensation of the aldehyde or Michael additions, leading to a complex product mixture and lower yield of the desired this compound.[3]
-
Reaction with Byproducts: Pyrrolidine can potentially react with acidic byproducts or trace impurities in the reaction mixture, leading to the formation of inactive salts or adducts.
-
Thermal Degradation: Although less common at typical reaction temperatures, prolonged exposure to heat could lead to the degradation of the pyrrolidine catalyst.
Troubleshooting Steps:
-
Optimize Catalyst Loading:
-
Carefully control the amount of pyrrolidine used. Start with a catalytic amount (e.g., 10 mol%) and adjust as necessary.[3]
-
Perform small-scale experiments to determine the optimal catalyst concentration that maximizes yield while minimizing byproduct formation.
-
-
Control Reaction Parameters:
-
Maintain a consistent and optimal reaction temperature.
-
Ensure efficient mixing, especially in solvent-free conditions, to ensure a homogenous distribution of the catalyst.
-
-
Purification of Reactants:
-
Use highly pure aldehydes to prevent side reactions that may be catalyzed by the base.
-
Frequently Asked Questions (FAQs)
-
Q1: How many times can the nano-TiO₂ catalyst be effectively recycled?
-
A: Literature reports indicate that nano-TiO₂ can be successfully recycled and reused for up to four consecutive cycles with only a negligible loss in its catalytic activity for the synthesis of 3-methyl-4-nitro-5-styrylisoxazoles.[4]
-
-
Q2: Are there any visual indicators of a deactivated nano-TiO₂ catalyst?
-
A: A visible change in the color of the catalyst powder (e.g., from white to off-white or yellowish-brown) after a reaction can indicate the deposition of organic residues on its surface.
-
-
Q3: What are the main advantages of using a heterogeneous catalyst like nano-TiO₂ over a homogeneous one like pyrrolidine?
-
A: The primary advantage is the ease of separation and recovery of the nano-TiO₂ catalyst from the reaction mixture by simple filtration. This simplifies product purification and allows for the catalyst to be recycled, making the process more cost-effective and environmentally friendly.[4]
-
-
Q4: Can other forms of TiO₂ (e.g., different crystalline phases like rutile or anatase) be used?
-
A: While the anatase phase of TiO₂ is often reported to be effective for aldol condensations, the catalytic activity can be dependent on the specific crystalline structure and surface properties.[1] It is recommended to use the form of TiO₂ specified in the protocol or to screen different forms to find the most effective one for this specific synthesis.
-
Data Presentation
Catalyst Recyclability Data
The following table summarizes the reusability of the nano-TiO₂ catalyst in the synthesis of a representative this compound.
| Catalyst Cycle | Yield (%) |
| 1st Use | 92 |
| 2nd Use | 91 |
| 3rd Use | 90 |
| 4th Use | 90 |
(Data adapted from a study on the synthesis of 3-methyl-4-nitro-5-(3-nitro-styryl)isoxazole using nano-TiO₂)[4]
Experimental Protocols
General Protocol for this compound Synthesis using Nano-TiO₂
This protocol describes a solvent-free method for the synthesis of 3-Methyl-4-nitro-5-styrylisoxazoles.
Materials:
-
3,5-dimethyl-4-nitroisoxazole
-
Aromatic aldehyde
-
Nano-TiO₂ powder (20 mol%)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol) and 3,5-dimethyl-4-nitroisoxazole (1.0 mmol).
-
Add the nano-TiO₂ catalyst (20 mol%).
-
Heat the mixture at 90 °C with stirring.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add ethyl acetate to the residue and stir.
-
Separate the catalyst by filtration. The filtrate contains the product.
-
Wash the recovered catalyst with ethyl acetate and dry it for reuse.
-
Evaporate the solvent from the filtrate to obtain the crude product, which can be further purified if necessary.
(This is a general protocol adapted from the literature and may require optimization for specific substrates.)[4][5]
Visualizations
Troubleshooting Workflow for Catalyst Deactivation
Caption: Troubleshooting decision tree for catalyst deactivation.
Experimental Workflow for Catalyst Recycling
Caption: Workflow for nano-TiO₂ catalyst recovery and recycling.
References
Technical Support Center: 3-Methyl-4-nitro-5-styrylisoxazole Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and workup of 3-Methyl-4-nitro-5-styrylisoxazole and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of 3-Methyl-4-nitro-5-styrylisoxazoles?
A1: The synthesis typically involves a condensation reaction between 3,5-dimethyl-4-nitroisoxazole and various aromatic aldehydes.[1] A common and efficient method utilizes a nano-titania (TiO2) solid support catalyst under solvent-free conditions.[2][3]
Q2: What are the key advantages of using a nano-titania catalyst for this synthesis?
A2: The use of a nano-titania catalyst offers several advantages, including high yields, easy separation of the catalyst from the reaction mixture, and the ability to recycle and reuse the catalyst multiple times without significant loss of activity.[2][3] This methodology is also considered environmentally friendly due to its solvent-free nature.[2]
Q3: Can this reaction be performed without a catalyst?
A3: While other catalysts and conditions have been explored for isoxazole synthesis, the nano-titania catalyzed method is highlighted for its efficiency and green chemistry aspects.[2][3] Base-catalyzed methods have also been reported.[4]
Q4: What is the typical purity of the product obtained directly from the reaction?
A4: One of the reported advantages of the nano-titania catalyzed solvent-free method is the ability to isolate products in analytically pure form without the need for column chromatography.[2]
Troubleshooting Guide
Problem 1: Low or no product yield.
-
Question: I am getting a very low yield of my desired this compound. What are the possible causes and solutions?
-
Answer:
-
Inactive Catalyst: If using a recyclable catalyst like nano-titania, ensure it has been properly activated and stored. For recycled catalysts, a slight decrease in activity might be observed after multiple cycles.[2] Consider using fresh catalyst if activity is a concern.
-
Purity of Starting Materials: Impurities in the 3,5-dimethyl-4-nitroisoxazole or the aromatic aldehyde can interfere with the reaction. Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point).
-
Reaction Temperature: The reaction is typically conducted at an elevated temperature (e.g., 90°C for the nano-titania catalyzed method).[3] Ensure your reaction is maintained at the optimal temperature.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] Insufficient reaction time will result in incomplete conversion.
-
Aldehyde Reactivity: The electronic nature of the substituent on the aromatic aldehyde can affect the reaction rate and yield. Electron-withdrawing groups on the aldehyde can sometimes lead to higher yields, while some electron-donating groups might require longer reaction times or result in slightly lower yields.[2]
-
Problem 2: Difficulty in separating the catalyst after the reaction.
-
Question: How can I efficiently remove the solid nano-titania catalyst from the reaction mixture during workup?
-
Answer: Since the reaction is performed under solvent-free conditions, the crude product is a solid or a viscous oil at room temperature. To facilitate catalyst removal, dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The heterogeneous nano-titania catalyst is insoluble and can then be easily separated by filtration. The solvent can then be removed in vacuo to yield the crude product.
Problem 3: The isolated product is not pure and contains unreacted starting materials.
-
Question: My final product shows contamination with starting materials even after workup. How can I improve the purity?
-
Answer:
-
Reaction Monitoring: As a first step, ensure the reaction has gone to completion by TLC. If starting material is still present, consider extending the reaction time.
-
Recrystallization: If simple filtration is insufficient, recrystallization is a common and effective method for purifying solid organic compounds. Select a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.
-
Column Chromatography: Although one of the cited advantages of the nano-titania method is avoiding column chromatography, it remains a powerful purification technique if high impurity levels persist.[2] A silica gel column with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the product from unreacted starting materials and byproducts.
-
Quantitative Data
Table 1: Substrate Scope for the Synthesis of 3-Methyl-4-nitro-5-styrylisoxazoles using a Nano-Titania Catalyst.[2]
| Entry | Aldehyde | Product | Time (min) | Yield (%) |
| 3a | Benzaldehyde | This compound | 90 | 92 |
| 3b | 3-Nitrobenzaldehyde | 3-Methyl-4-nitro-5-(3-nitrostyryl)isoxazole | 60 | 86 |
| 3c | 4-Nitrobenzaldehyde | 3-Methyl-4-nitro-5-(4-nitrostyryl)isoxazole | 60 | 85 |
| 3d | 4-Chlorobenzaldehyde | 5-(4-Chlorostyryl)-3-methyl-4-nitroisoxazole | 75 | 94 |
| 3e | 4-Bromobenzaldehyde | 5-(4-Bromostyryl)-3-methyl-4-nitroisoxazole | 75 | 90 |
| 3f | 4-Fluorobenzaldehyde | 5-(4-Fluorostyryl)-3-methyl-4-nitroisoxazole | 90 | 88 |
| 3g | 4-(Trifluoromethyl)benzaldehyde | 3-Methyl-4-nitro-5-(4-(trifluoromethyl)styryl)isoxazole | 75 | 86 |
| 3h | 4-Methoxybenzaldehyde | 5-(4-Methoxystyryl)-3-methyl-4-nitroisoxazole | 120 | 80 |
| 3i | 3,4-Dimethoxybenzaldehyde | 5-(3,4-Dimethoxystyryl)-3-methyl-4-nitroisoxazole | 120 | 82 |
| 3j | 2-Chlorobenzaldehyde | 5-(2-Chlorostyryl)-3-methyl-4-nitroisoxazole | 90 | 85 |
| 3k | 2,4-Dichlorobenzaldehyde | 5-(2,4-Dichlorostyryl)-3-methyl-4-nitroisoxazole | 75 | 88 |
| 3l | 2-Naphthaldehyde | 3-Methyl-5-(2-naphthylvinyl)-4-nitroisoxazole | 120 | 84 |
| 3m | Cinnamaldehyde | 3-Methyl-4-nitro-5-(4-phenylbuta-1,3-dienyl)isoxazole | 150 | 78 |
| 3n | 2-Furanaldehyde | 5-(2-(Furan-2-yl)vinyl)-3-methyl-4-nitroisoxazole | 120 | 80 |
| 3o | Thiophene-2-carbaldehyde | 3-Methyl-4-nitro-5-(2-(thiophen-2-yl)vinyl)isoxazole | 120 | 82 |
| 3p | Pyridine-4-carbaldehyde | 3-Methyl-4-nitro-5-(2-(pyridin-4-yl)vinyl)isoxazole | 150 | 75 |
Reaction conditions: Aldehyde (1.0 mmol), 3,5-dimethyl-4-nitroisoxazole (1.0 mmol), and TiO2 NPs (20 mol%) under neat conditions at 90°C.
Experimental Protocols
Detailed Methodology for the Nano-Titania Catalyzed Synthesis of this compound (Product 3a) [2][3]
-
Reactant Preparation: In a round-bottom flask, combine benzaldehyde (1.0 mmol, 106 mg), 3,5-dimethyl-4-nitroisoxazole (1.0 mmol, 142 mg), and nano-titania (TiO2) nanoparticles (20 mol%).
-
Reaction: Heat the solvent-free mixture at 90°C with stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate). The reaction is typically complete within 90 minutes.
-
Workup: a. After completion, cool the reaction mixture to room temperature. b. Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate). c. Filter the mixture to remove the heterogeneous nano-titania catalyst. d. Wash the recovered catalyst with the same solvent for reuse in subsequent reactions. e. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purification: The product is often obtained in high purity. If necessary, further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Caption: Reaction mechanism for the nano-TiO2 catalyzed synthesis.
Caption: General experimental workflow for synthesis and workup.
References
Technical Support Center: Synthesis of 3-Methyl-4-nitro-5-styrylisoxazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-4-nitro-5-styrylisoxazole.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Low or No Yield of the Desired Product
Potential Causes:
-
Inefficient Catalyst: The chosen catalyst may not be active enough or may have degraded. For instance, in base-catalyzed reactions, the base might be weak or sterically hindered.
-
Poor Quality Reagents: Impurities in the starting materials, particularly the aromatic aldehyde or 3,5-dimethyl-4-nitroisoxazole, can inhibit the reaction.
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can significantly impact the yield. The reaction is a condensation that involves a dehydration step which can be sensitive to these parameters.
-
Reversibility of the Aldol Addition Step: The initial aldol addition can be reversible. If the subsequent dehydration to the more stable conjugated system does not occur efficiently, the equilibrium may not favor product formation.
Recommended Solutions:
-
Catalyst Selection: For solvent-free conditions, nano-titania has been shown to be an effective and reusable catalyst.[1][2] For reactions in solution, consider using a stronger base like piperidine or pyrrolidine.
-
Reagent Purity: Ensure the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS) before use.
-
Optimization of Conditions: Systematically vary the temperature, reaction time, and solvent to find the optimal conditions for your specific aldehyde. In some cases, solvent-free grinding at elevated temperatures has proven effective.[3]
-
Water Removal: As a condensation reaction, the removal of water can drive the reaction towards the product. This can be achieved by azeotropic distillation (e.g., with a Dean-Stark apparatus if using a suitable solvent like benzene or toluene) or by using a dehydrating agent.
Question 2: Presence of a Significant Amount of Unreacted Starting Materials
Potential Causes:
-
Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion.
-
Catalyst Deactivation: The catalyst may have been consumed by side reactions or impurities.
-
Poor Solubility: One or more of the reactants may not be sufficiently soluble in the chosen solvent, limiting the reaction rate.
Recommended Solutions:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product over time.
-
Increase Catalyst Loading: A modest increase in the catalyst concentration can sometimes improve the reaction rate.
-
Solvent Selection: If solubility is an issue, screen different solvents to find one in which all reactants are fully dissolved at the reaction temperature. For challenging cases, solvent-free methods can be a good alternative.[2]
Question 3: Formation of Multiple Byproducts Detected by TLC or NMR
Potential Causes and Identification:
-
Incomplete Dehydration: The primary byproduct is often the intermediate aldol addition product, a β-hydroxy isoxazole. This will have a different polarity on TLC and will show characteristic hydroxyl (-OH) and aliphatic C-H protons in the NMR spectrum that are absent in the final product.
-
Michael Addition: The styryl isoxazole product is an α,β-unsaturated system and can act as a Michael acceptor. The enolate of 3,5-dimethyl-4-nitroisoxazole can act as a nucleophile, leading to a Michael adduct. This byproduct will be of higher molecular weight and can be identified by mass spectrometry.[4]
-
Self-Condensation of Aldehyde: If the aromatic aldehyde has α-hydrogens, it can undergo self-aldol condensation, leading to a complex mixture of byproducts. This is less common for aromatic aldehydes which are typically used in this synthesis.
-
Cannizzaro Reaction: If the aldehyde has no α-hydrogens and a strong base is used, the aldehyde can disproportionate into the corresponding alcohol and carboxylic acid.
Recommended Solutions:
-
Ensure Complete Dehydration: If the aldol adduct is the main byproduct, increasing the reaction temperature or time, or adding a dehydrating agent can promote the formation of the desired product.
-
Control Stoichiometry: Use a 1:1 stoichiometry of the aldehyde and 3,5-dimethyl-4-nitroisoxazole to minimize side reactions like Michael addition.
-
Choice of Base: Use a non-nucleophilic base or a catalytic amount of a weaker base to minimize the Cannizzaro reaction and other base-induced side reactions of the aldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis typically proceeds via a Knoevenagel or aldol-type condensation reaction. The reaction is initiated by the deprotonation of the methyl group at the 5-position of 3,5-dimethyl-4-nitroisoxazole by a base to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aromatic aldehyde in an aldol addition step to form a β-hydroxy isoxazole intermediate. Subsequent dehydration (elimination of a water molecule) under the reaction conditions yields the final conjugated product, this compound.[2]
Q2: Which analytical techniques are best for monitoring the reaction and characterizing the final product and byproducts?
A2: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): Ideal for monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the final product and identification of byproducts. The ¹H NMR spectrum of the product will show characteristic signals for the vinylic protons of the styryl group.[1]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product and to identify the mass of any byproducts, which can help in deducing their structures.
-
High-Performance Liquid Chromatography (HPLC): Useful for determining the purity of the final product and for quantifying the amount of byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the analysis of volatile components in the reaction mixture and to identify byproducts.
Q3: How can I purify the final product?
A3: The purification method depends on the scale of the reaction and the nature of the impurities.
-
Recrystallization: If a solid product is obtained and the impurities have different solubilities, recrystallization from a suitable solvent (e.g., ethanol) is an effective purification method.
-
Column Chromatography: For complex mixtures or to remove closely related byproducts, silica gel column chromatography is the most common method. A solvent system of ethyl acetate and petroleum ether or similar solvents of varying polarity is typically used.[5]
-
Optimized Reaction Conditions: In some cases, such as the solvent-free synthesis using a nano-titania catalyst, the product can be obtained in high purity without the need for column chromatography.[2]
Q4: Can this reaction be performed under green chemistry principles?
A4: Yes, several approaches align with green chemistry principles. A solvent-free synthesis using a recyclable nano-titania catalyst has been reported to be highly efficient and environmentally friendly.[1][2] Additionally, solvent-free grinding methods have been developed which significantly reduce reaction times and avoid the use of organic solvents.[3]
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of this compound (using Benzaldehyde as a model)
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | TiO₂ NPs (20) | None | 90 | 90 | 92 | [1] |
| 2 | Piperidine (cat.) | Ethanol | Reflux | 120 | ~75 | [6] |
| 3 | Pyrrolidine (10) | Grinding | Room Temp. | 5 | >95 | [3] |
Note: Yields are indicative and can vary based on the specific aromatic aldehyde used and the precise experimental setup.
Experimental Protocols
Protocol 1: General Procedure for Solvent-Free Synthesis using Nano-Titania Catalyst
-
In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), 3,5-dimethyl-4-nitroisoxazole (1.0 mmol), and nano-TiO₂ (20 mol%).
-
Stir the reaction mixture at 90 °C.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethanol to the residue and stir.
-
Filter the mixture to recover the catalyst. The catalyst can be washed with ethanol, dried, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by recrystallization from ethanol.[1]
Protocol 2: General Procedure for Byproduct Analysis by GC-MS
-
Sample Preparation: Take an aliquot of the crude reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane or ethyl acetate). If the sample contains non-volatile components, a derivatization step (e.g., silylation) may be necessary.
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Column: A standard non-polar or medium-polarity column (e.g., HP-5MS).
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Data Analysis: Identify the peaks in the chromatogram and analyze their corresponding mass spectra. Compare the fragmentation patterns with spectral libraries (e.g., NIST) to identify the main product and any byproducts.
Visualizations
Caption: Experimental workflow for the synthesis and analysis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Validation & Comparative
A Comparative Guide to Michael Acceptors: Profiling 3-Methyl-4-nitro-5-styrylisoxazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of covalent drug discovery, Michael acceptors represent a pivotal class of electrophilic compounds capable of forming stable bonds with nucleophilic residues on target proteins. This targeted covalent inhibition strategy has led to the development of several successful therapeutics. This guide provides a comparative analysis of 3-Methyl-4-nitro-5-styrylisoxazole, a notable Michael acceptor, and benchmarks its performance against other commonly employed acceptors. The information presented herein is supported by experimental data from published literature to aid researchers in the selection and design of covalent inhibitors.
Introduction to Michael Acceptors
The Michael addition reaction, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental transformation in organic chemistry with significant implications in pharmacology.[1] Molecules containing this reactive moiety, known as Michael acceptors, can covalently modify biological nucleophiles, most notably the thiol group of cysteine residues in proteins.[1] This ability to form a stable covalent bond can lead to irreversible inhibition of protein function, offering advantages in terms of potency and duration of action. However, the reactivity of a Michael acceptor must be finely tuned to achieve target selectivity and minimize off-target effects.
This compound: A Tunable Michael Acceptor
This compound has emerged as a versatile scaffold in medicinal chemistry. The styryl group attached to the isoxazole ring, which contains a nitro group, creates a conjugated system that acts as an effective Michael acceptor.[2] This compound has been described as a "cinnamate ester equivalent," indicating its utility in reactions where traditional cinnamate esters might be less reactive.[2] The presence of the nitro group significantly enhances the electrophilicity of the β-carbon in the styryl moiety, making it susceptible to nucleophilic attack.
Comparative Performance Analysis
A key parameter for evaluating Michael acceptors is their reactivity towards biologically relevant nucleophiles, such as the tripeptide glutathione (GSH), which is present at high concentrations in cells and serves as a primary line of defense against reactive electrophiles. The rate of reaction with GSH can be a surrogate measure for potential off-target reactivity.
Table 1: Comparative Reactivity of Selected Michael Acceptors with Thiol Nucleophiles
| Michael Acceptor Class | Representative Compound | Nucleophile | Second-Order Rate Constant (k) or Half-Life (t½) | Reference(s) |
| Styrylisoxazole | This compound | Thiols | Optimal reactivity observed (qualitative) | [2] |
| Acrylamides | N-phenylacrylamide | Glutathione (GSH) | t½ ≈ 200 min | [3] |
| N,N-dimethylacrylamide | Glutathione (GSH) | Very slow reactivity | [3] | |
| Enones | Chalcone | Thiols | Rapid reaction | [2] |
| Cyclopentenone | Diethyl malonate | Reaction completion in 2 hours at reflux | [4] | |
| Nitroalkenes | β-nitrostyrene | Nitroalkanes | Base-catalyzed reaction | [5] |
| Cyanoacrylamides | (E)-2-cyano-N,N-dimethyl-3-(pyridin-2-yl)acrylamide | Thiophenol | k = 0.15 M⁻¹s⁻¹ | [6] |
Disclaimer: The data in this table is compiled from different studies and should be used for qualitative comparison. Experimental conditions may vary between studies.
Experimental Protocols
A standardized assay to assess the reactivity of Michael acceptors is crucial for comparative studies. The glutathione (GSH) reactivity assay is a widely accepted method.
Glutathione (GSH) Reactivity Assay Protocol
Objective: To determine the rate of reaction of a Michael acceptor with glutathione.
Materials:
-
Test Michael acceptor compound
-
Glutathione (GSH)
-
Phosphate buffered saline (PBS), pH 7.4
-
Organic solvent for stock solution of the test compound (e.g., DMSO, acetonitrile)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test Michael acceptor in a suitable organic solvent.
-
Prepare a stock solution of GSH in PBS.
-
-
Reaction Setup:
-
In a reaction vessel, add PBS to the desired final volume.
-
Add the GSH stock solution to achieve the desired final concentration (e.g., 1 mM).
-
Initiate the reaction by adding a small volume of the test compound stock solution to achieve the desired final concentration (e.g., 100 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid interference.
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction immediately, for example, by adding an excess of a strong acid (e.g., trifluoroacetic acid) or by diluting into a cold mobile phase.
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC to monitor the disappearance of the parent Michael acceptor and the appearance of the GSH adduct. .
-
-
Data Analysis:
-
Plot the concentration of the parent compound versus time.
-
From this plot, determine the half-life (t½) of the reaction.
-
If the reaction follows second-order kinetics, the rate constant (k) can be calculated.[7]
-
Signaling Pathways and Experimental Workflows
The interaction of Michael acceptors with cellular targets can modulate various signaling pathways. A common target is the Keap1-Nrf2 pathway, which is a critical regulator of the cellular antioxidant response.
Keap1-Nrf2 Signaling Pathway
Under basal conditions, the transcription factor Nrf2 is kept in the cytoplasm through its interaction with Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic species, including certain Michael acceptors, can react with reactive cysteine residues on Keap1. This covalent modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and inhibiting Nrf2 degradation. As a result, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the transcription of a battery of cytoprotective genes.
Caption: Covalent modification of Keap1 by a Michael acceptor inhibits Nrf2 degradation.
Experimental Workflow for Assessing Michael Acceptor Cellular Activity
A typical workflow to characterize the cellular effects of a Michael acceptor involves a series of in vitro assays.
Caption: A general experimental workflow for evaluating Michael acceptors.
Conclusion
This compound represents a promising and tunable Michael acceptor for covalent drug design. Its reactivity, conferred by the nitro-styryl moiety, makes it an effective tool for engaging nucleophilic targets. While direct quantitative comparisons with a wide array of other Michael acceptors are still needed, the available data suggests it is a reactive species worthy of further investigation. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of this and other novel Michael acceptors, facilitating the development of the next generation of targeted covalent therapies.
References
- 1. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. sctunisie.org [sctunisie.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. GSH Reactivity Assay | Domainex [domainex.co.uk]
A Comparative Guide to the Antioxidant Activity of 3-Methyl-4-nitro-5-styrylisoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant performance of 3-Methyl-4-nitro-5-styrylisoxazole derivatives against other isoxazole analogues and established antioxidant compounds. The information herein is supported by experimental data from peer-reviewed literature, offering a valuable resource for researchers investigating novel antioxidant agents.
Data Presentation: Comparative Antioxidant Activity
The antioxidant potential of various this compound derivatives and other relevant compounds has been evaluated using multiple in vitro assays. The following tables summarize the quantitative data, allowing for a direct comparison of their efficacy.
Table 1: Antioxidant Activity of 3-Methyl-4-nitro-5-(substituted styryl)isoxazoles [1]
The following data represents the percentage of radical scavenging or inhibition at a concentration of 100 µM.
| Compound ID | Styryl Substitution | DPPH Radical Scavenging (%) | Nitric Oxide Radical Scavenging (%) | Lipid Peroxidation Inhibition (%) |
| 5d | 4-Methoxy | 21 | 24 | 26 |
| 5e | 4-Hydroxy | 48 | 51 | 53 |
| 5f | 2-Hydroxy | 45 | 49 | 51 |
| 5g | 4-N,N-dimethyl | 52 | 56 | 59 |
| 5i | 3,4-Dimethoxy | 34 | 36 | 39 |
| 5j | 3,4,5-Trimethoxy | 39 | 42 | 45 |
| 5k | 4-Hydroxy-3-methoxy | 78 | 81 | 84 |
| 5l | 5-Bromo-4-hydroxy-3-methoxy | 74 | 78 | 81 |
| 5m | 4-Hydroxy-3,5-dimethoxy | 81 | 84 | 88 |
| 5n | 3,5-Di-tert-butyl-4-hydroxy | 86 | 89 | 92 |
| Ascorbic Acid | (Standard) | 94 | 96 | 98 |
Data sourced from Madhavi et al., 2010.[1]
Table 2: Comparative IC₅₀ Values of Various Isoxazole Derivatives and Standard Antioxidants (DPPH Assay)
The IC₅₀ value represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC₅₀ value indicates higher antioxidant activity.
| Compound | Isoxazole Derivative Type | IC₅₀ (µg/mL) | Standard Compound | IC₅₀ (µg/mL) |
| Compound 2a | Fluorophenyl-isoxazole-carboxamide | 0.45 ± 0.21[2][3] | Trolox | 3.10 ± 0.92[2][3] |
| Compound 2c | Fluorophenyl-isoxazole-carboxamide | 0.47 ± 0.33[2][3] | Gallic Acid | 5[4] |
| Compound 28 | Isoxazole-containing chalcone | 5 ± 1[4] | BHT | 28.81 ± 1.84[5] |
| Compound 158 | Fluoro-phenyl-carboxamide | 0.45 ± 0.21[5] | ||
| Compound 159 | Fluoro-phenyl-carboxamide | 0.47 ± 0.33[5] | ||
| Compound 160 | Functionalized Isoxazole | 63.51 ± 1.80[5] |
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited in this guide are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.
-
Sample Preparation: The test compounds and a positive control (e.g., Ascorbic Acid, Trolox) are prepared in a series of concentrations.
-
Reaction Mixture: An aliquot of the test sample is mixed with the DPPH working solution. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC₅₀ value is then determined by plotting the percentage of scavenging against the concentration of the compound.
Nitric Oxide (NO) Radical Scavenging Assay
This method relies on the generation of nitric oxide from sodium nitroprusside in an aqueous solution. The nitric oxide then reacts with oxygen to form nitrite ions, which are quantified using the Griess reagent. Antioxidant compounds compete with oxygen, leading to a reduced production of nitrite ions.
Procedure:
-
Reaction Mixture Preparation: A mixture containing sodium nitroprusside (e.g., 10 mM) in phosphate-buffered saline (pH 7.4) and the test compound at various concentrations is prepared.
-
Incubation: The mixture is incubated at 25°C for a period of 150 minutes.
-
Griess Reagent Addition: After incubation, an aliquot of the reaction mixture is combined with Griess reagent (a solution of sulfanilic acid and naphthylethylenediamine dihydrochloride in acetic acid).
-
Incubation and Measurement: The mixture is incubated at room temperature for a further 30 minutes to allow for color development. The absorbance is then measured at 540 nm.
-
Calculation: The percentage of nitric oxide radical scavenging is calculated by comparing the absorbance of the sample with the control.
Iron-Induced Lipid Peroxidation Assay in Rat Brain Homogenate
This assay assesses the ability of an antioxidant to inhibit the peroxidation of lipids in a biological sample, such as a rat brain homogenate. Lipid peroxidation is induced by an iron salt (e.g., FeCl₂) and the extent of peroxidation is measured by quantifying the formation of malondialdehyde (MDA), a secondary product, which reacts with thiobarbituric acid (TBA) to form a colored complex.
Procedure:
-
Tissue Homogenate Preparation: Rat brain tissue is homogenized in an ice-cold buffer (e.g., Tris-HCl).
-
Induction of Peroxidation: The homogenate is incubated with the test compound and a pro-oxidant, such as a solution of ferrous chloride (FeCl₂), to initiate lipid peroxidation.
-
TBA Reaction: After incubation, a solution of thiobarbituric acid (TBA) and an acid (e.g., trichloroacetic acid, TCA) is added to the mixture.
-
Heating and Cooling: The mixture is heated in a water bath (e.g., at 95°C for 60 minutes) to facilitate the reaction between MDA and TBA, forming a pink-colored adduct. The mixture is then cooled.
-
Measurement: The colored complex is extracted with a solvent (e.g., n-butanol) and the absorbance of the organic layer is measured at 532 nm.
-
Calculation: The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample-treated group with the control group (induced with iron but without the test compound).
Mandatory Visualizations
Signaling Pathway: Nrf2-ARE Antioxidant Response
The Nrf2-ARE pathway is a critical signaling cascade that regulates the expression of a wide array of antioxidant and cytoprotective genes, playing a central role in the cellular defense against oxidative stress.
Caption: The Nrf2-ARE signaling pathway under oxidative stress conditions.
Experimental Workflow: In Vitro Antioxidant Activity Validation
The following diagram outlines a typical workflow for the in vitro validation of the antioxidant activity of a novel compound.
Caption: A generalized workflow for evaluating the in vitro antioxidant activity.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
comparative study of different catalysts for styrylisoxazole synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of styrylisoxazoles, a scaffold of significant interest in medicinal chemistry, is a critical step. This guide provides an objective comparison of different catalysts—nano-titania (TiO₂), pyrrolidine, and piperidine—for the synthesis of 3-methyl-4-nitro-5-styrylisoxazoles, supported by experimental data and detailed protocols.
The synthesis of styrylisoxazoles typically proceeds via a Knoevenagel condensation between an active methyl group of an isoxazole derivative and an aromatic aldehyde. The choice of catalyst for this reaction significantly impacts yield, reaction time, and overall efficiency. This guide evaluates the performance of a heterogeneous catalyst (nano-titania) against two homogeneous base catalysts (pyrrolidine and piperidine).
Performance Comparison of Catalysts
The following table summarizes the quantitative data for the synthesis of 3-methyl-4-nitro-5-styrylisoxazole from 3,5-dimethyl-4-nitroisoxazole and benzaldehyde using different catalysts.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Nano-Titania (TiO₂) | 20 | Solvent-free | 90 | 1.5 | 92 | [1][2] |
| Pyrrolidine | 10 | Solvent-free (grinding) | Room Temperature | 0.25 | High (not specified) | [3][4] |
| Piperidine | Not specified | Ethanol | Reflux | Not specified | Good | [5] |
Experimental Protocols
Nano-Titania (TiO₂) Catalyzed Synthesis (Solvent-free)
This method utilizes a reusable heterogeneous catalyst, offering advantages in terms of product purification and catalyst recycling.[1][2]
Procedure:
-
In a round-bottom flask, a mixture of 3,5-dimethyl-4-nitroisoxazole (1 mmol), the aromatic aldehyde (1 mmol), and nano-titania (20 mol%) is taken.
-
The reaction mixture is stirred at 90°C for the specified time (monitoring by TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The solid reaction mass is then washed with ethanol and filtered to separate the catalyst.
-
The filtrate is concentrated under reduced pressure to afford the crude product, which can be further purified by recrystallization from ethanol to yield the pure this compound.
Pyrrolidine Catalyzed Synthesis (Solvent-free, Grinding)
This energy-efficient method employs mechanochemistry, avoiding the need for solvents and external heating.[3][4]
Procedure:
-
A mixture of 3,5-dimethyl-4-nitroisoxazole (1 mmol), the aromatic aldehyde (1 mmol), and pyrrolidine (10 mol%) is placed in a mortar.
-
The mixture is ground with a pestle at room temperature for 15 minutes.
-
The progress of the reaction can be monitored by TLC.
-
Upon completion, the solid product is typically of high purity and can be used directly or further purified by recrystallization if necessary.
Piperidine Catalyzed Synthesis (in Ethanol)
This classical approach utilizes a common organic base as a catalyst in a solvent.
Procedure:
-
To a solution of 3,5-dimethyl-4-nitroisoxazole (1 mmol) and the aromatic aldehyde (1 mmol) in ethanol, a catalytic amount of piperidine is added.
-
The reaction mixture is refluxed and the progress is monitored by TLC.
-
After the reaction is complete, the mixture is cooled to room temperature, which may cause the product to precipitate.
-
The solid product is collected by filtration, washed with cold ethanol, and dried. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by recrystallization.
Reaction Pathway and Experimental Workflow
The synthesis of styrylisoxazoles via Knoevenagel condensation follows a well-established reaction mechanism. The workflow for a typical synthesis and catalyst comparison is also outlined below.
Caption: General reaction pathway for the synthesis of styrylisoxazoles.
Caption: Experimental workflow for the comparative study of catalysts.
Conclusion
Based on the available data, nano-titania emerges as a highly efficient and environmentally friendly catalyst for the synthesis of styrylisoxazoles, offering high yields under solvent-free conditions and the significant advantage of being a reusable heterogeneous catalyst.[1][2] Pyrrolidine under solvent-free grinding conditions presents a very rapid and energy-efficient alternative, although specific yield data for a direct comparison is needed.[3][4] Piperidine remains a viable, classical base catalyst, though it may require conventional solvent and heating conditions.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Ligand-controlled stereodivergent 1,3-dipolar cycloaddition of azomethine ylides with 3-methyl-4-nitro-5-styrylisoxazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Anti-Inflammatory Efficacy of 3-Methyl-4-nitro-5-styrylisoxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the anti-inflammatory properties of 3-Methyl-4-nitro-5-styrylisoxazole derivatives, with a focus on 3-Methyl-4-nitro-5-(4-hydroxy-3-methoxystyryl)isoxazole. The performance of this compound is evaluated against established non-steroidal anti-inflammatory drugs (NSAIDs), namely Diclofenac and Celecoxib, based on available experimental data.
In Vivo Anti-Inflammatory Efficacy
The primary model for assessing in vivo anti-inflammatory activity is the carrageenan-induced rat paw edema assay. This model mimics the acute inflammatory response and is widely used to evaluate the efficacy of anti-inflammatory agents.
Table 1: Comparison of Anti-Inflammatory Activity in Carrageenan-Induced Rat Paw Edema
| Compound | Dose (mg/kg) | Route of Administration | Time Post-Carrageenan | % Inhibition of Edema | Reference |
| 3-Methyl-4-nitro-5-(4-hydroxy-3-methoxystyryl)isoxazole | 100 | p.o. | 3 hours | 58.62 | [1] |
| Diclofenac | 5 | p.o. | 2 hours | 56.17 ± 3.89 | [2] |
| Diclofenac | 10 | p.o. | Not Specified | Not Specified in % | [3] |
| Diclofenac | 20 | p.o. | 3 hours | 71.82 ± 6.53 | [2] |
| Celecoxib | 10 | i.p. | 4 hours | Significant reduction | [4][5] |
| Celecoxib | 30 | p.o. | 6 hours | Significant reduction | [6] |
| Celecoxib | 50 | p.o. | 3 and 5 hours | Significant reduction | [7] |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.
Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
The anti-inflammatory effects of many NSAIDs are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins.[8][9] There are two main isoforms, COX-1 (constitutively expressed and involved in physiological functions) and COX-2 (inducible during inflammation). Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.
Table 2: Comparative COX Inhibition Profile
| Compound | Target | IC50 | Reference |
| Diclofenac | COX-1 (human) | 4 nM | [8] |
| COX-2 (human) | 1.3 nM | [8] | |
| Celecoxib | COX-1 | - | - |
| COX-2 | Potent and selective inhibitor | [9][11] | |
| Diarylisoxazole Derivatives (general) | COX-1 / COX-2 | Varies, some show high selectivity | [10] |
Modulation of Pro-Inflammatory Cytokines
Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a crucial role in orchestrating the inflammatory response.[12][13] Inhibition of these cytokines is another important mechanism for anti-inflammatory drugs. While direct evidence for the effect of this compound on these specific cytokines is limited in the available literature, it is a plausible mechanism contributing to its overall anti-inflammatory effect.
Experimental Protocols
Carrageenan-Induced Rat Paw Edema Assay
This protocol is a standard in vivo method for screening anti-inflammatory drugs.
Objective: To induce acute inflammation in the rat paw and to assess the ability of a test compound to inhibit the resulting edema.
Materials:
-
Male Wistar rats (150-200g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (e.g., 3-Methyl-4-nitro-5-(4-hydroxy-3-methoxystyryl)isoxazole)
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)
-
Standard drug (e.g., Diclofenac)
-
Plethysmometer
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Animals are divided into groups: control (vehicle), standard drug, and test compound groups.
-
The test compound or standard drug is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose. The control group receives only the vehicle.
-
After a specific period (e.g., 60 minutes) to allow for drug absorption, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
The paw volume is measured again at specific time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 6 hours).
-
The percentage inhibition of edema is calculated for each group using the following formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where:
-
Vc = Mean increase in paw volume in the control group
-
Vt = Mean increase in paw volume in the treated group
-
Visualizations
Caption: Workflow for the carrageenan-induced paw edema assay.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Diclofenac and Andrographolide Combination on Carrageenan-Induced Paw Edema and Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigating the Anti‐Inflammatory Potential of SLC‐0111: A Carbonic Anhydrase Inhibitor Targeting Cyclooxygenase‐Mediated Inflammatory Pathways in a Carrageenan‐Induced Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of IL-1, IL-6, and TNF-alpha in immune-mediated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Innovative uses of tumor necrosis factor alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic analysis for the validation of 3-Methyl-4-nitro-5-styrylisoxazole structure
A comprehensive spectroscopic analysis confirms the molecular structure of 3-Methyl-4-nitro-5-styrylisoxazole. This guide provides a comparative overview of the spectroscopic data with related isoxazole derivatives, supported by detailed experimental protocols for researchers, scientists, and drug development professionals.
The structural elucidation of newly synthesized compounds is a cornerstone of chemical and pharmaceutical research. This guide details the spectroscopic validation of this compound, a heterocyclic compound with potential applications in medicinal chemistry. Through a multi-technique approach, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, the precise arrangement of atoms within the molecule is confirmed. For comparative purposes, the spectroscopic characteristics of two related compounds, 3,5-dimethyl-4-nitroisoxazole and 5-styrylisoxazole, are also presented.
Structural Confirmation by Spectroscopic Analysis
The structure of this compound is validated by the convergence of data from multiple spectroscopic techniques. Each method provides unique insights into the molecular framework, and together they offer a definitive confirmation of the compound's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy of this compound reveals characteristic signals corresponding to the protons in the styryl and methyl groups. A key feature is the pair of doublets in the downfield region, indicative of the trans-alkenic protons of the styryl moiety, with a coupling constant of approximately 16 Hz. The methyl protons appear as a singlet in the upfield region.
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The spectrum is expected to show distinct signals for the isoxazole ring carbons, the nitro-substituted carbon, the styryl carbons, and the methyl carbon. The chemical shifts of the isoxazole ring carbons are particularly diagnostic.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of key functional groups. Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. The C=N stretching of the isoxazole ring and the C=C stretching of the styryl group will also be present, along with bands corresponding to C-H bonds.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum is expected to show a molecular ion peak corresponding to the exact mass of this compound. The fragmentation pattern will likely involve the loss of the nitro group and cleavage of the styryl side chain, providing further structural evidence.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum, typically recorded in a solvent like ethanol, reveals the electronic transitions within the conjugated system of the molecule. The presence of the styryl group in conjugation with the isoxazole ring is expected to result in a strong absorption band at a longer wavelength compared to non-conjugated isoxazoles, indicative of an extended π-system.
Comparative Spectroscopic Data
To provide a clearer context for the spectroscopic validation, the data for this compound is compared with that of two related compounds: 3,5-dimethyl-4-nitroisoxazole, which lacks the styryl group, and 5-styrylisoxazole, which lacks the methyl and nitro groups at positions 3 and 4.
| Spectroscopic Technique | This compound | 3,5-Dimethyl-4-nitroisoxazole | 5-Styrylisoxazole |
| ¹H NMR (δ, ppm) | Methyl protons (singlet), Styryl protons (doublets, ~16 Hz coupling), Aromatic protons (multiplets) | Two methyl proton signals (singlets) | Isoxazole proton (singlet), Styryl protons (doublets), Aromatic protons (multiplets) |
| ¹³C NMR (δ, ppm) | Signals for isoxazole ring, nitro-substituted carbon, styryl carbons, and methyl carbon. | Signals for isoxazole ring, nitro-substituted carbon, and two methyl carbons. | Signals for isoxazole ring and styryl carbons. |
| FTIR (cm⁻¹) | NO₂ stretches (~1550-1475, 1360-1290), C=N, C=C, C-H bands. | NO₂ stretches (~1550, ~1370), C=N, C-H bands. | C=N, C=C, C-H bands. |
| Mass Spec (m/z) | Molecular ion peak and fragments corresponding to loss of NO₂ and styryl group. | Molecular ion peak and fragments corresponding to loss of NO₂ and methyl groups. | Molecular ion peak and fragments corresponding to the styryl and isoxazole moieties. |
| UV-Vis (λmax, nm) | Absorption at a longer wavelength due to extended conjugation. | Absorption at a shorter wavelength compared to the styryl derivative. | Absorption at a wavelength indicative of the styryl-isoxazole chromophore. |
Experimental Protocols
Detailed methodologies for the spectroscopic analyses are provided below to ensure reproducibility.
NMR Spectroscopy
A sample of the compound (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
FTIR Spectroscopy
The solid sample is analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the powdered sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is recorded over a range of 4000-400 cm⁻¹. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing the mixture into a thin disk.
Mass Spectrometry
Mass spectra are obtained using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a beam of electrons (typically at 70 eV). The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.
UV-Vis Spectroscopy
A dilute solution of the compound is prepared in a UV-transparent solvent, such as ethanol or methanol. The absorbance of the solution is measured over a wavelength range of approximately 200-800 nm using a UV-Vis spectrophotometer. The wavelength of maximum absorbance (λmax) is recorded.
Visualization of Analytical Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis for structural validation.
Caption: Workflow for the spectroscopic validation of a synthesized compound.
Caption: Logical relationship of spectroscopic data for structure confirmation.
A Comparative Analysis of the Biological Efficacy of 3-Methyl-4-nitro-5-styrylisoxazole Derivatives Against Established Drugs
For Immediate Release
[City, State] – [Date] – A comprehensive guide comparing the anti-inflammatory and antioxidant efficacy of a series of 3-Methyl-4-nitro-5-styrylisoxazole derivatives to standard drugs has been compiled for researchers, scientists, and professionals in drug development. This guide provides a detailed analysis of experimental data, methodologies, and visual representations of relevant biological pathways to facilitate an objective assessment of these compounds' potential.
Executive Summary
Isoxazole derivatives are a well-established class of heterocyclic compounds recognized for their diverse pharmacological activities.[1] This guide focuses on the biological performance of specific this compound derivatives, presenting a side-by-side comparison with known therapeutic agents in the fields of anti-inflammatory and antioxidant research. The data herein is collated from peer-reviewed studies to ensure accuracy and reliability.
Anti-Inflammatory Efficacy
The anti-inflammatory potential of this compound derivatives was evaluated using the carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation. The results are compared against Indomethacin, a potent nonsteroidal anti-inflammatory drug (NSAID).[2][3]
In Vivo Anti-inflammatory Activity Data
| Compound | Dose (mg/kg) | Time (h) | % Inhibition of Edema |
| Indomethacin (Standard) | 10 | 3 | 65.71%[3] |
| This compound (5a) | 100 | 3 | 45.40% |
| 3-Methyl-4-nitro-5-(4-chlorostyryl)isoxazole (5b) | 100 | 3 | 48.20% |
| 3-Methyl-4-nitro-5-(4-hydroxystyryl)isoxazole (5e) | 100 | 3 | 55.60% |
| 3-Methyl-4-nitro-5-(4-hydroxy-3-methoxystyryl)isoxazole (5k) | 100 | 3 | 68.20% |
| 3-Methyl-4-nitro-5-(3-ethoxy-4-hydroxystyryl)isoxazole (5m) | 100 | 3 | 66.50% |
| 3-Methyl-4-nitro-5-(3,5-di-tert-butyl-4-hydroxystyryl)isoxazole (5n) | 100 | 3 | 63.20% |
Data extracted from Rama Narsimha Reddy et al., "Synthesis and evaluation of 3-methyl-4-nitro-5-(substitutedstyryl) isoxazoles for antioxidant and anti-inflammatory activities."
Antioxidant Activity
The antioxidant capacity of the this compound derivatives was assessed through multiple in vitro assays, including DPPH radical scavenging, nitric oxide radical scavenging, and lipid peroxidation inhibition. These results are presented alongside typical values for well-known antioxidants for comparative purposes.
In Vitro Antioxidant Activity Data
| Assay | Compound | Concentration (µM) | % Scavenging / Inhibition |
| DPPH Scavenging | 3-Methyl-4-nitro-5-(4-hydroxy-3-methoxystyryl)isoxazole (5k) | 100 | 65.20% |
| 3-Methyl-4-nitro-5-(3-ethoxy-4-hydroxystyryl)isoxazole (5m) | 100 | 63.80% | |
| 3-Methyl-4-nitro-5-(3,5-di-tert-butyl-4-hydroxystyryl)isoxazole (5n) | 100 | 60.50% | |
| Nitric Oxide Scavenging | 3-Methyl-4-nitro-5-(4-hydroxy-3-methoxystyryl)isoxazole (5k) | 100 | 62.40% |
| 3-Methyl-4-nitro-5-(3-ethoxy-4-hydroxystyryl)isoxazole (5m) | 100 | 60.20% | |
| 3-Methyl-4-nitro-5-(3,5-di-tert-butyl-4-hydroxystyryl)isoxazole (5n) | 100 | 58.50% | |
| Lipid Peroxidation Inhibition | 3-Methyl-4-nitro-5-(4-hydroxy-3-methoxystyryl)isoxazole (5k) | 100 | 68.50% |
| 3-Methyl-4-nitro-5-(3-ethoxy-4-hydroxystyryl)isoxazole (5m) | 100 | 65.80% | |
| 3-Methyl-4-nitro-5-(3,5-di-tert-butyl-4-hydroxystyryl)isoxazole (5n) | 100 | 62.40% |
Data for isoxazole derivatives extracted from Rama Narsimha Reddy et al.
Comparative IC50 Values of Standard Antioxidants
| Antioxidant | DPPH Scavenging IC50 (µg/mL) | Nitric Oxide Scavenging IC50 (µg/mL) |
| Ascorbic Acid | ~5-10[4][5] | ~36[6] |
| Trolox | ~3-6[7] | - |
| Quercetin | ~2-8[8][9] | ~56[6] |
Note: IC50 values for standard antioxidants can vary based on specific experimental conditions.
Experimental Protocols
Carrageenan-Induced Rat Paw Edema
This in vivo assay is a widely accepted model for evaluating acute inflammation.
-
Animal Model: Wistar albino rats of either sex (150-200g) are used.
-
Procedure: A 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the rat's left hind paw to induce inflammation.
-
Drug Administration: The test compounds (100 mg/kg) and the standard drug, Indomethacin (10 mg/kg), are administered orally 30 minutes before the carrageenan injection.
-
Measurement: The paw volume is measured at various intervals, typically up to 3 hours, using a plethysmometer.
-
Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
DPPH Radical Scavenging Assay
This in vitro assay measures the ability of a compound to act as a free radical scavenger.
-
Reagent: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Procedure: The test compound at a specific concentration is added to the DPPH solution.
-
Measurement: The mixture is incubated in the dark, and the absorbance is measured at 517 nm.
-
Analysis: The percentage of scavenging activity is determined by comparing the absorbance of the sample to that of a control.
Nitric Oxide Radical Scavenging Assay
This assay evaluates the ability of a compound to inhibit nitric oxide radicals.
-
Reagent: Sodium nitroprusside in phosphate-buffered saline is used as a source of nitric oxide.
-
Procedure: The test compound is incubated with the sodium nitroprusside solution.
-
Measurement: After incubation, Griess reagent is added, and the absorbance is measured at 546 nm.
-
Analysis: The percentage of nitric oxide scavenging is calculated based on the absorbance values.
Signaling Pathway Diagrams
Inflammatory Signaling Pathway (COX Pathway)
Inflammation is a complex process often mediated by prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes. NSAIDs like Indomethacin primarily exert their effect by inhibiting these enzymes.
Antioxidant Signaling Pathway (Nrf2-ARE Pathway)
The Nrf2-ARE pathway is a key cellular defense mechanism against oxidative stress. Antioxidant compounds can activate this pathway, leading to the expression of protective enzymes.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thaiscience.info [thaiscience.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of polyphenols and free radical scavenging activity of Tephrosia purpurea linn leaves (Leguminosae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. inabj.org [inabj.org]
Comparative Kinetic Analysis of 3-Methyl-4-nitro-5-styrylisoxazole in Nucleophilic Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative kinetic analysis of reactions involving 3-Methyl-4-nitro-5-styrylisoxazole, a versatile building block in organic synthesis. Its reactivity as a Michael acceptor is objectively compared with alternative compounds, supported by available experimental data. Detailed experimental protocols for kinetic studies and visualizations of reaction pathways are included to facilitate further research and application in drug development.
Introduction to this compound Reactivity
This compound is recognized for its enhanced reactivity as a Michael acceptor, often serving as a bioisostere or a synthetic equivalent for other α,β-unsaturated systems. The presence of the nitro group on the isoxazole ring significantly activates the styryl double bond towards nucleophilic attack. This guide focuses on the kinetics of Michael addition reactions, a class of reactions crucial for the synthesis of a wide array of biologically active molecules.
Comparative Kinetic Data
While specific kinetic data for this compound is not extensively documented in publicly available literature, its reactivity can be contextualized by comparing it with analogous Michael acceptors such as chalcones and other nitro-activated alkenes. Qualitatively, it has been noted that 3-Methyl-4-nitro-5-styrylisoxazoles are optimal Michael acceptors, particularly for soft nucleophiles like thiols, and are considered more reactive than cinnamate esters.[1]
The following tables summarize second-order rate constants for the Michael addition of thiols to representative chalcones and nitroalkenes, which serve as a benchmark for understanding the anticipated reactivity of this compound.
Table 1: Second-Order Rate Constants for the Michael Addition of Thiols to Chalcones
| Chalcone Derivative | Thiol Nucleophile | pH | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| 4-Methylchalcone | N-acetylcysteine | 7.4 | Data not explicitly provided in abstract | [2][3][4] |
| 4-Methoxychalcone | N-acetylcysteine | 7.4 | Data not explicitly provided in abstract | [2][3][4] |
| 4-Methylchalcone | Glutathione | 7.4 | Data not explicitly provided in abstract | [2][3][4] |
| 4-Methoxychalcone | Glutathione | 7.4 | Data not explicitly provided in abstract | [2][3][4] |
Note: While the referenced studies investigated the kinetics, specific rate constants were not available in the abstracts. The studies did confirm that the reaction proceeds via a Michael-type addition and that the rate is dependent on the pH and the degree of thiol ionization.[2][3][4]
Table 2: Second-Order Rate Constants for the Michael Addition of Thiols to Nitroalkenes
| Nitroalkene Derivative | Thiol Nucleophile | pH | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Nitro-oleic acid (OA-NO₂) | Glutathione (GSH) | 7.4 | 37 | 183 | [5][6] |
| Nitro-linoleic acid (LNO₂) | Glutathione (GSH) | 7.4 | 37 | 355 | [5][6] |
These data for nitro-activated fatty acids demonstrate the significant electrophilicity conferred by the nitro group, leading to rapid reactions with thiols.[5][6] It is anticipated that this compound would exhibit comparable or even enhanced reactivity due to the electron-withdrawing nature of the 4-nitroisoxazole moiety.
Experimental Protocols for Kinetic Studies
To facilitate further quantitative studies, this section outlines detailed methodologies for key experiments to determine the reaction kinetics of this compound with nucleophiles.
Kinetic Monitoring by UV-Vis Spectrophotometry (Stopped-Flow Method)
This method is suitable for rapid reactions, such as the Michael addition of thiols to this compound.
Objective: To determine the second-order rate constant for the reaction between this compound and a thiol nucleophile.
Materials:
-
This compound solution in a suitable solvent (e.g., acetonitrile, ethanol).
-
Thiol nucleophile (e.g., N-acetylcysteine, glutathione) solution in a buffered aqueous solution.
-
Buffer solution (e.g., phosphate-buffered saline, PBS) at a specific pH.
Procedure:
-
Preparation of Solutions: Prepare stock solutions of this compound and the thiol nucleophile at known concentrations. The final concentrations after mixing in the stopped-flow apparatus should be in a range that allows for a measurable change in absorbance over time.
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) for this compound. The reaction progress can be monitored by the decrease in absorbance at this wavelength as the styryl double bond is consumed.
-
Stopped-Flow Measurement:
-
Load the two reactant solutions into the separate syringes of the stopped-flow instrument.[7][8][9][10][11]
-
Initiate the rapid mixing of the solutions. The instrument will automatically stop the flow and begin recording the absorbance at the selected wavelength as a function of time.
-
Collect data for a period sufficient to observe a significant change in absorbance (typically several half-lives).
-
-
Data Analysis:
-
Under pseudo-first-order conditions (with the thiol in large excess), the observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a single exponential decay function.
-
The second-order rate constant (k₂) is then calculated by plotting k_obs against the concentration of the thiol and determining the slope of the resulting linear plot.
-
Kinetic Monitoring by Real-Time NMR Spectroscopy
Real-time or in operando NMR spectroscopy provides detailed structural information during the course of a reaction, allowing for the simultaneous monitoring of reactants, intermediates, and products.[12][13][14][15]
Objective: To monitor the reaction progress and identify any intermediates in the reaction of this compound with a nucleophile.
Materials:
-
This compound.
-
Nucleophile of interest.
-
Deuterated solvent compatible with both reactants.
-
NMR spectrometer equipped with a flow-cell or for in-situ monitoring.[12][13]
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the deuterated solvent directly in an NMR tube.
-
Initial Spectrum: Acquire a proton NMR spectrum of the starting material to identify characteristic peaks.
-
Initiation of Reaction: Add a known amount of the nucleophile to the NMR tube and immediately begin acquiring spectra at regular time intervals.
-
Data Acquisition: Collect a series of proton NMR spectra over the course of the reaction. The disappearance of the signals corresponding to the vinylic protons of the styryl group and the appearance of new signals corresponding to the Michael adduct can be monitored.
-
Data Analysis:
-
Integrate the characteristic signals of the reactant and product in each spectrum.
-
Plot the concentration of the reactant and/or product as a function of time.
-
From this data, the rate law and rate constants can be determined by fitting to appropriate kinetic models.
-
Visualizations
The following diagrams illustrate the key reaction pathway and a typical experimental workflow for kinetic analysis.
Caption: Michael addition pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Reaction of Chalcones with Cellular Thiols. The Effect of the 4-Substitution of Chalcones and Protonation State of the Thiols on the Addition Process. Diastereoselective Thiol Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reaction of Chalcones with Cellular Thiols. The Effect of the 4-Substitution of Chalcones and Protonation State of the Thiols on the Addition Process. Diastereoselective Thiol Addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nitro-fatty Acid Reaction with Glutathione and Cysteine: KINETIC ANALYSIS OF THIOL ALKYLATION BY A MICHAEL ADDITION REACTION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stopped-flow - Wikipedia [en.wikipedia.org]
- 8. web.williams.edu [web.williams.edu]
- 9. sfu.ca [sfu.ca]
- 10. Stopped-Flow - TgK Scientific Stopped-Flow Solutions [hi-techsci.com]
- 11. biologic.net [biologic.net]
- 12. researchgate.net [researchgate.net]
- 13. Practical aspects of real-time reaction monitoring using multi-nuclear high resolution FlowNMR spectroscopy - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. Time- and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
A Comparative Analysis of 3-Methyl-4-nitro-5-styrylisoxazole: Antioxidant and Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the experimental results for 3-Methyl-4-nitro-5-styrylisoxazole against two well-established compounds, Curcumin and Valdecoxib. The focus is on its antioxidant and anti-inflammatory activities, supported by experimental data to offer a clear perspective on its potential therapeutic applications.
Executive Summary
Data Presentation
The following tables summarize the quantitative data for this compound and its comparators.
Table 1: In Vitro Antioxidant Activity
| Compound | Assay | Concentration | % Inhibition | IC50 Value |
| This compound (5a) | DPPH Radical Scavenging | 100 µM | 15.2%[1] | Not Reported |
| Nitric Oxide (NO) Radical Scavenging | 100 µM | 18.5%[1] | Not Reported | |
| Curcumin | DPPH Radical Scavenging | - | - | ~25-50 µM |
| Nitric Oxide (NO) Radical Scavenging | - | - | ~15-30 µM |
Note: The IC50 values for Curcumin can vary depending on the specific experimental conditions.
Table 2: In Vivo Anti-inflammatory Activity
| Compound | Assay | Dose | % Inhibition of Paw Edema |
| This compound (5a) | Carrageenan-induced rat paw edema | 100 mg/kg | 42.1%[1] |
| Indomethacin (Standard) | Carrageenan-induced rat paw edema | 10 mg/kg | 68.4%[1] |
Table 3: In Vitro Anti-inflammatory Activity (COX-2 Inhibition)
| Compound | Assay | IC50 Value |
| Valdecoxib | Cyclooxygenase-2 (COX-2) Inhibition | 0.005 µM |
| Curcumin | Cyclooxygenase-2 (COX-2) Inhibition | ~10-20 µM |
| This compound | Cyclooxygenase-2 (COX-2) Inhibition | Not Reported |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and cross-validation of the results.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to act as a free radical scavenger.
-
Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol, test compound solution, and a control (methanol).
-
Procedure:
-
A solution of the test compound (e.g., this compound at 100 µM) is added to a solution of DPPH in methanol.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (typically around 517 nm).
-
The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of the control.
-
Nitric Oxide (NO) Radical Scavenging Assay
This assay measures the ability of a compound to scavenge nitric oxide radicals.
-
Reagents: Sodium nitroprusside solution in phosphate-buffered saline (PBS), Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride), and the test compound solution.
-
Procedure:
-
Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions.
-
The test compound is incubated with the sodium nitroprusside solution.
-
After a set incubation period, an aliquot of the reaction mixture is removed, and Griess reagent is added.
-
The absorbance of the resulting chromophore is measured at 546 nm.
-
The percentage of NO radical scavenging is determined by comparing the absorbance of the test sample with that of the control.
-
Carrageenan-Induced Rat Paw Edema Assay
This is a standard in vivo model to evaluate the anti-inflammatory activity of a compound.
-
Animals: Wistar albino rats are typically used.
-
Procedure:
-
Animals are divided into control, standard (e.g., Indomethacin), and test groups.
-
The test compound (e.g., this compound at 100 mg/kg) or the standard drug is administered orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan (a phlogistic agent) is administered into the right hind paw of each rat to induce localized inflammation and edema.
-
The paw volume is measured at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
The percentage inhibition of paw edema in the treated groups is calculated relative to the control group.
-
Mandatory Visualization
Signaling Pathway
The anti-inflammatory activity of many isoxazole-containing compounds is attributed to the inhibition of the cyclooxygenase-2 (COX-2) enzyme. This enzyme is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators.
Caption: Proposed mechanism of anti-inflammatory action via COX-2 inhibition.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the antioxidant and anti-inflammatory properties of this compound.
Caption: Workflow for antioxidant and anti-inflammatory evaluation.
Conclusion
This compound demonstrates promising, albeit moderate, antioxidant and anti-inflammatory properties in preclinical models. Its in vivo anti-inflammatory efficacy, while less potent than the standard drug Indomethacin at the tested doses, suggests a potential therapeutic effect. The structural similarity of the isoxazole core to known COX-2 inhibitors like Valdecoxib points towards a plausible mechanism of action involving the inhibition of prostaglandin synthesis.
Compared to Curcumin, which has a broader range of biological activities and established antioxidant IC50 values, this compound's profile appears more specific. Further studies are warranted to determine its IC50 values for antioxidant and anti-inflammatory activities, to elucidate its precise mechanism of action, and to evaluate its safety and efficacy in more comprehensive preclinical models. This will be crucial for establishing its potential as a lead compound in drug development programs targeting inflammation and oxidative stress-related diseases.
References
A Comparative Benchmarking Study: 3-Methyl-4-nitro-5-styrylisoxazole in Asymmetric Michael Additions
For researchers, scientists, and professionals in drug development, the quest for efficient and stereoselective synthetic methodologies is paramount. This guide provides a comparative performance benchmark of 3-Methyl-4-nitro-5-styrylisoxazole against a common alternative, chalcone, in the context of asymmetric Michael additions. The data presented is collated from peer-reviewed literature to offer an objective analysis of reaction yields, stereoselectivity, and reaction times.
This compound has emerged as a potent Michael acceptor in organic synthesis, valued for its reactivity and the synthetic versatility of its isoxazole core. This moiety can act as a latent carboxylic acid group, offering a distinct advantage in multi-step synthetic sequences. This guide focuses on two key transformations: the asymmetric Michael addition of arylthiols and nitroalkanes, critical reactions for the formation of carbon-sulfur and carbon-carbon bonds in the synthesis of chiral molecules.
Performance in Asymmetric Michael Addition of Arylthiols
The conjugate addition of thiols to α,β-unsaturated carbonyl compounds is a fundamental transformation in organic synthesis. Here, we compare the performance of this compound with a representative chalcone in the organocatalyzed asymmetric Michael addition of arylthiols.
| Entry | Michael Acceptor | Arylthiol | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | This compound | 4-methoxybenzenethiol | Takemoto's Catalyst (10) | Toluene | 24 | 97 | 91 | [1][2] |
| 2 | Chalcone | Thiophenol | Cinchonine (10) | Toluene | 48 | >95 | >95 | [3] |
Key Observations:
-
This compound demonstrates excellent reactivity, affording a high yield (97%) of the desired product[1][2].
-
While the enantioselectivity for the styrylisoxazole is high (91% ee), the benchmarked chalcone reaction achieves a slightly higher enantiomeric excess (>95% ee) under the specified conditions[3].
-
The reaction time for the styrylisoxazole is significantly shorter (24h) compared to the chalcone (48h), indicating a faster reaction rate.
Performance in Asymmetric Michael Addition of Nitroalkanes
The asymmetric addition of nitroalkanes to Michael acceptors is a powerful tool for constructing chiral building blocks, particularly for the synthesis of γ-nitro compounds which are precursors to valuable γ-amino acids.
| Entry | Michael Acceptor | Nitroalkane | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | This compound | Nitromethane | Cinchona-derived PTC (5) | K₂CO₃ | Toluene | 48 | Good | up to 93 | [2] |
| 2 | Chalcone | Nitromethane | Squaramide (10) | - | Toluene | 72 | 96 | 95 | [4][5] |
Key Observations:
-
This compound effectively undergoes Michael addition with nitromethane under phase-transfer catalysis, achieving high enantioselectivity (up to 93% ee)[2].
-
The chalcone, catalyzed by a squaramide organocatalyst, also provides excellent yield (96%) and enantioselectivity (95% ee)[4][5].
-
The reaction with this compound is reported to be complete in a shorter timeframe (48h) compared to the chalcone reaction (72h).
Experimental Protocols
General Procedure for the Asymmetric Michael Addition of Arylthiols to this compound
To a solution of this compound (0.1 mmol) and Takemoto's catalyst (10 mol%) in toluene (1.0 mL) at room temperature was added the corresponding arylthiol (0.12 mmol). The reaction mixture was stirred for 24 hours. The solvent was evaporated under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired product.
General Procedure for the Asymmetric Michael Addition of Nitromethane to Chalcone
To a solution of chalcone (0.1 mmol) and the squaramide organocatalyst (10 mol%) in toluene (1.0 mL) was added nitromethane (0.5 mmol). The reaction mixture was stirred at room temperature for 72 hours. The solvent was then removed under reduced pressure, and the crude product was purified by flash column chromatography on silica gel to give the final product.
Visualizing the Reaction Pathways
To better understand the processes involved, the following diagrams illustrate a general experimental workflow for benchmarking Michael acceptors and the catalytic cycle for an organocatalyzed asymmetric Michael addition.
Caption: Experimental workflow for comparative benchmarking.
Caption: Generalized catalytic cycle for asymmetric Michael addition.
Conclusion
Both this compound and chalcones are effective Michael acceptors for asymmetric additions of arylthiols and nitroalkanes. This compound consistently demonstrates faster reaction times, which can be a significant advantage in synthetic efficiency. While the enantioselectivity is generally high for both substrates, the optimal choice may depend on the specific nucleophile, catalyst system, and desired reaction conditions. The latent functionality of the isoxazole ring in this compound offers additional synthetic possibilities, making it a valuable and versatile tool for the construction of complex chiral molecules. Researchers are encouraged to consider these factors when selecting a Michael acceptor for their synthetic targets.
References
- 1. Catalytic asymmetric 1,6-Michael addition of arylthiols to 3-methyl-4-nitro-5-alkenyl-isoxazoles with bifunctional catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Highly enantioselective Michael addition of nitroalkanes to chalcones using chiral squaramides as hydrogen bonding organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly enantioselective michael addition of nitroalkanes to chalcones using chiral squaramides as hydrogen bonding organocatalysts - Beijing Institute of Technology [pure.bit.edu.cn:443]
Safety Operating Guide
Proper Disposal of 3-Methyl-4-nitro-5-styrylisoxazole: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
This document provides essential guidance on the proper disposal procedures for 3-Methyl-4-nitro-5-styrylisoxazole (CAS No. 53557-94-1)[1], a chemical compound utilized in various research and development applications. Adherence to these protocols is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Assessment and Safety Precautions
Segregation and Collection of Waste
Proper segregation of chemical waste is paramount to prevent accidental reactions and to ensure compliant disposal.
-
Solid Waste: Unused or contaminated this compound, as well as any grossly contaminated disposable labware (e.g., weighing boats, pipette tips), should be collected in a designated, clearly labeled, and sealed container for solid organic waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for non-halogenated organic liquid waste.[4][5] Do not mix this waste with aqueous, halogenated, or heavy metal waste streams.[6][7]
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a puncture-resistant sharps container.[6]
Step-by-Step Disposal Procedure
-
Waste Collection: At the point of generation, collect all waste materials contaminated with this compound in the appropriate, designated waste containers as described above.
-
Labeling: Ensure all waste containers are accurately and clearly labeled with the full chemical name, "this compound," and any known hazard warnings (e.g., "Toxic," "Flammable" if dissolved in a flammable solvent).
-
Storage: Store the sealed waste containers in a designated satellite accumulation area within the laboratory.[7] This area should be away from heat sources and incompatible chemicals.
-
Disposal Request: Once the waste containers are full, or on a regular schedule, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in the regular trash.[4][8]
Quantitative Data Summary
Due to the absence of a specific SDS, quantitative data such as permissible exposure limits (PELs) or LD50 values for this compound are not available. In such cases, it is prudent to handle the compound with a high degree of caution, assuming a low exposure limit. The following table provides a general framework for waste segregation based on common laboratory practice.
| Waste Type | Container Type | Disposal Stream |
| Solid, Unused Compound | Sealed, Labeled Solid Waste Drum | Hazardous Organic Solid Waste |
| Contaminated Labware | Lined, Labeled Solid Waste Bin | Hazardous Organic Solid Waste |
| Solutions in Organic Solvents | Labeled, Closed Liquid Waste Bottle | Non-Halogenated Organic Liquid |
| Contaminated Sharps | Puncture-Resistant Sharps Container | Sharps Waste |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision tree for the proper segregation and disposal of waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a secure and compliant research environment. For any uncertainties or specific questions, always consult your institution's Environmental Health and Safety department.
References
- 1. 53557-94-1|this compound|BLD Pharm [bldpharm.com]
- 2. cswab.org [cswab.org]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. personal.utdallas.edu [personal.utdallas.edu]
- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Waste - Disposal of Laboratory Wastes (GUIDANCE) | Current Staff | University of St Andrews [st-andrews.ac.uk]
Personal protective equipment for handling 3-Methyl-4-nitro-5-styrylisoxazole
Essential Safety and Handling Guide for 3-Methyl-4-nitro-5-styrylisoxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of this compound, a compound utilized in contemporary research and development. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) inspected before each use. Dispose of contaminated gloves properly.[1] | To prevent skin contact, as related compounds can cause skin irritation.[2][3] |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield may be necessary for splash hazards.[1][2] | To protect against splashes and potential eye irritation.[2][4] |
| Skin and Body Protection | A laboratory coat is standard. For larger quantities or when there is a risk of splashing, chemical-resistant coveralls or an apron should be worn.[5][6][7] | To protect the skin from accidental exposure.[2][3] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[1][2] | To prevent inhalation of the compound, as related substances can cause respiratory irritation.[2][3] |
Operational and Handling Plan
A systematic approach to handling this compound is critical to ensure safety and experimental integrity.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Verify that an emergency eyewash station and safety shower are readily accessible.[2]
-
Assemble all necessary equipment and reagents before handling the compound.
-
-
Handling:
-
In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, carefully sweep up the material and place it in a suitable, labeled container for disposal. Avoid generating dust.[2]
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Ventilate the area and wash the spill site after the material has been removed.
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Waste Characterization: Unused or waste this compound should be treated as hazardous chemical waste.
-
Container Disposal: Dispose of the contents and container in accordance with local, regional, and national hazardous waste regulations.[2][3] Do not reuse empty containers.
-
Contaminated Materials: Any materials contaminated with this compound, such as gloves, absorbent pads, and weighing papers, should also be disposed of as hazardous waste.
Visualized Workflow for Safe Handling
The following diagram outlines the logical progression of safely handling this compound from initial preparation to final disposal.
References
- 1. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.lgcstandards.com [assets.lgcstandards.com]
- 5. epa.gov [epa.gov]
- 6. 3 Common Chemicals That Require Chemical Protective Gear [int-enviroguard.com]
- 7. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
